molecular formula C7H6BrClO B1269896 2-Bromo-4-chloro-6-methylphenol CAS No. 54852-68-5

2-Bromo-4-chloro-6-methylphenol

Cat. No.: B1269896
CAS No.: 54852-68-5
M. Wt: 221.48 g/mol
InChI Key: AAIDNHOUZKFBTC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methylphenol (CAS 54852-68-5) is a high-purity, halogenated phenolic compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol . This reagent is an ideal building block for synthetic organic chemistry, serving as a versatile intermediate in the development of agrochemicals, pharmaceuticals, and specialty chemicals . Its molecular structure, featuring bromo and chloro substituents on the phenolic ring, creates a unique balance of electronic and steric properties . The bromine atom is particularly valuable for enabling key transformations, making this compound especially suitable for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct more complex molecular architectures . Furthermore, this specific substitution pattern enhances its reactivity in both electrophilic and nucleophilic reactions, allowing researchers to utilize it for the synthesis of antimicrobial agents, liquid crystal materials, and polymer additives . The compound is supplied in a crystalline form and is packaged under inert conditions to ensure maximum stability and consistent performance . Quality is rigorously assured through multiple analytical techniques, including GC/MS, NMR, and HPLC, meeting the highest industry standards . This product is intended for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Buyers are solely responsible for ensuring all usage complies with relevant patents and local regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIDNHOUZKFBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346650
Record name 2-Bromo-4-chloro-6-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54852-68-5
Record name 2-Bromo-4-chloro-6-methylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloro-6-methylphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-4-chloro-6-methylphenol CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-methylphenol (CAS: 54852-68-5)

Introduction

This compound is a halogenated phenolic compound that serves as a crucial and versatile building block in synthetic organic chemistry. As a member of the substituted phenol family, its unique arrangement of bromo, chloro, methyl, and hydroxyl functional groups on the aromatic ring imparts distinct reactivity, making it a valuable intermediate for creating more complex molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries. The strategic positioning of its substituents allows for selective chemical transformations, positioning it as a key starting material for the synthesis of novel bioactive compounds.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 54852-68-5 .[2][3][4]

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 54852-68-5 PubChem[4], AbacipharmTech[2]
IUPAC Name This compound PubChem[4]
Molecular Formula C₇H₆BrClO PubChem[4], AKSci[3]
SMILES Cc1cc(Cl)cc(Br)c1O PubChem[4]

| InChI Key | AAIDNHOUZKFBTC-UHFFFAOYSA-N | PubChem[4] |

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, and developing purification strategies and formulation protocols.

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 221.48 g/mol PubChem[4]
Appearance White to off-white crystalline powder Guidechem[1] (by analogy)
Melting Point 45-47 °C BuyersGuideChem[5] (for isomer)
Boiling Point ~254.0 °C at 760 mmHg (Predicted) BuyersGuideChem[5] (for isomer)
Density ~1.7 g/cm³ (Predicted) BuyersGuideChem[5] (for isomer)
Solubility Sparingly soluble in water Guidechem[1] (by analogy)

| XLogP3 | 2.4 | PubChem[4] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the electrophilic halogenation of a suitable phenolic precursor. A logical and industrially relevant approach involves the selective bromination of 4-chloro-2-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is weakly activating. The chloro group is deactivating but also ortho-, para-directing. The synthesis must therefore be carefully controlled to achieve the desired regioselectivity.

The workflow below illustrates a plausible synthetic route. The choice of a brominating agent like N-Bromosuccinimide (NBS) over elemental bromine (Br₂) can offer milder reaction conditions and improved selectivity, minimizing the formation of poly-brominated byproducts.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Electrophilic Bromination cluster_workup Workup & Purification cluster_product Final Product start 4-Chloro-2-methylphenol reaction React with NBS in Acetic Acid start->reaction Step 1 workup 1. Quench Reaction 2. Extraction with Ethyl Acetate 3. Wash with NaHCO₃ Solution 4. Dry over Na₂SO₄ reaction->workup Step 2 purification Column Chromatography or Recrystallization workup->purification Step 3 product This compound (CAS: 54852-68-5) purification->product Step 4

A plausible synthetic workflow for this compound.
Protocol: Synthesis via Bromination of 4-chloro-2-methylphenol

This protocol is based on established methods for the halogenation of substituted phenols.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature. The use of NBS is critical for controlling the reaction and preventing over-bromination.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the acetic acid under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for a series of selective modifications to build complex molecular architectures.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. These modifications are common in drug development to alter a molecule's solubility, lipophilicity, and metabolic stability.

  • Bromo Group (-Br): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[7] This differential reactivity is a powerful tool, enabling the selective introduction of new carbon-carbon or carbon-nitrogen bonds at the C2 position.

  • Aromatic Ring: The electron-rich phenol ring is susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining open position.

Reactivity_Diagram cluster_reactions Key Chemical Transformations center This compound suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) center->suzuki Pd Catalyst (at C-Br) buchwald Buchwald-Hartwig (Adds Amino Groups) center->buchwald Pd Catalyst (at C-Br) etherification Williamson Ether Synthesis (Forms Ethers) center->etherification Base + R-X (at O-H) schiff_base Condensation (Forms Schiff Bases) center->schiff_base With Aldehyde (Forms Imines)

Key reaction pathways for this compound.
Applications in Drug Discovery and Agrochemicals

While direct biological activity data for this specific isomer is limited, its structural motifs are present in many bioactive molecules. Halogenated phenols are crucial intermediates in the synthesis of a wide range of compounds.[8]

  • Pharmaceuticals: This compound serves as a precursor for molecules with potential therapeutic properties. Structurally related bromophenols have been investigated for antimicrobial and antioxidant activities.[9] Its derivatives could be explored for applications as analgesics, anti-inflammatory agents, or enzyme inhibitors.[7][10]

  • Agrochemicals: The halogenated phenol scaffold is a common feature in herbicides, fungicides, and pesticides.[10] The ability to selectively functionalize this compound makes it an attractive starting point for developing new crop protection agents.

  • Material Science: It can also be used in the development of specialized polymers and flame retardants.[1]

Analytical Methodologies

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): As outlined in methods like EPA 8041A for phenols, GC coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is a standard method for analyzing phenolic compounds.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful tool for assessing purity and quantifying the compound.

  • Mass Spectrometry (MS): GC-MS or LC-MS provides definitive structural confirmation by analyzing the molecular weight and fragmentation patterns.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrations of the functional groups, such as the broad O-H stretch of the phenol and C-Br/C-Cl stretches.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the substitution pattern on the aromatic ring.

Protocol: Purity Analysis by Gas Chromatography (GC-FID)
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or isopropanol. Create a series of dilutions for calibration.

  • GC System: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID).

  • Instrumental Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Safety and Handling

As a halogenated phenol, this compound requires careful handling. It is classified as an irritant and is harmful if swallowed.[4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound (CAS: 54852-68-5) is a highly valuable chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its well-defined structure and the differential reactivity of its functional groups provide chemists with a versatile platform for synthesizing novel, high-value compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation chemical products.

References

  • BuyersGuideChem. 2-Chloro-4-bromo-6-methylphenol | C7H6BrClO. [Link]
  • AbacipharmTech. This compound. [Link]
  • PubChem. This compound. [Link]
  • PubMed. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. [Link]
  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
  • Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • U.S. Environmental Protection Agency.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
  • ResearchGate. (2011). Crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, C13H8Br2ClNO. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylphenol: Physicochemical Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Bromo-4-chloro-6-methylphenol (CAS No. 54852-68-5).[1][2][3] This halogenated phenol is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights to support their research and development activities.

Molecular Structure and Identification

This compound possesses a phenol ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position. This substitution pattern dictates its chemical reactivity and physical properties.

IdentifierValue
IUPAC Name This compound[4]
CAS Number 54852-68-5[1]
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=C1)Br)O)Cl[5]
InChI Key AAIDNHOUZKFBTC-UHFFFAOYSA-N[5]
Synonyms 2-Methyl-4-chloro-6-bromophenol, Phenol, 2-bromo-4-chloro-6-methyl-[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for designing appropriate experimental conditions for its use.

PropertyValueSource
Melting Point 51-52 °C[1]
Boiling Point (Predicted) 247.0 ± 35.0 °C[1]
pKa (Predicted) 8.34 ± 0.23[1]
Density (Predicted) 1.674 ± 0.06 g/cm³[1]
XLogP3 (Predicted) 3.1[1]
Solubility Sparingly soluble in water, soluble in organic solvents such as ligroine.[1]

Synthesis of this compound

A representative synthesis of a structurally similar compound, 4-bromo-2-chloro-6-methylphenol, involves the bromination of 2-chloro-6-methylphenol.[6] A plausible synthetic route for this compound would involve the bromination of 4-chloro-2-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, and since the para position is blocked by the chloro group, bromination is expected to occur at the ortho position.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from the synthesis of a related isomer and is expected to yield the target compound with high selectivity.[6]

Materials:

  • 4-chloro-2-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylphenol (1 equivalent) in acetic acid.

  • Add N-Bromosuccinimide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetic acid by distillation under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium carbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the ethyl acetate by rotary evaporation to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-chloro-2-methylphenol in acetic acid Start->Dissolve Add_NBS Add N-Bromosuccinimide Dissolve->Add_NBS React Stir at room temperature for 12 hours Add_NBS->React Monitor Monitor reaction by TLC React->Monitor Workup Workup: - Remove acetic acid - Dilute with ethyl acetate - Wash with Na2CO3 and water - Dry with Na2SO4 Monitor->Workup Isolate Isolate product by rotary evaporation Workup->Isolate Purify Purify by chromatography or recrystallization Isolate->Purify End End Purify->End

Caption: Synthetic workflow for this compound.

Spectral Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques. PubChem provides access to reference spectra for this compound.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons: Two singlets or narrowly split doublets in the range of 6.8-7.5 ppm.

  • Methyl Protons: A singlet around 2.2-2.4 ppm.

  • Hydroxyl Proton: A broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5-6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • C-OH: ~150-155 ppm

  • C-Br: ~110-115 ppm

  • C-Cl: ~125-130 ppm

  • C-CH₃: ~130-135 ppm

  • Aromatic CH: ~120-130 ppm

  • Methyl Carbon: ~15-20 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Key IR Absorption Bands:

  • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹[7][8]

  • C-H stretch (aromatic): ~3000-3100 cm⁻¹

  • C-H stretch (methyl): ~2850-2960 cm⁻¹

  • C=C stretch (aromatic ring): ~1450-1600 cm⁻¹

  • C-O stretch (phenol): ~1200-1260 cm⁻¹[7]

  • C-Br stretch: ~500-600 cm⁻¹

  • C-Cl stretch: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will result in a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will lead to distinct isotopic patterns in the mass spectrum.[9]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 220, 222, and 224 due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peak in this cluster is expected at m/z 220.[4]

  • Loss of CH₃: A fragment ion resulting from the loss of a methyl radical (M-15).

  • Loss of Br: A fragment ion resulting from the loss of a bromine radical (M-79/81).

  • Loss of Cl: A fragment ion resulting from the loss of a chlorine radical (M-35/37).

Experimental Protocols for Physicochemical Characterization

The following are detailed protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

  • Capillary tubes

  • Thermometer

Procedure:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[10]

G cluster_melting_point Melting Point Determination Workflow Start Start Prepare_Sample Prepare sample: - Finely powder the solid - Pack into a capillary tube Start->Prepare_Sample Place_in_Apparatus Place capillary in melting point apparatus Prepare_Sample->Place_in_Apparatus Rapid_Heat Heat rapidly to ~15-20°C below expected m.p. Place_in_Apparatus->Rapid_Heat Slow_Heat Heat slowly (1-2°C/min) Rapid_Heat->Slow_Heat Record_Range Record temperature range from first liquid to complete melting Slow_Heat->Record_Range End End Record_Range->End

Caption: Workflow for determining the melting point of a solid.

Solubility Determination

Materials:

  • Test tubes

  • Vortex mixer

  • Solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Add approximately 10 mg of the compound to a test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

  • For a more quantitative measurement, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

pKa Determination by Spectrophotometry

Principle: The pKa of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH.[11][12]

Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • Buffer solutions of varying pH

  • Stock solution of this compound in a suitable solvent (e.g., ethanol)

Procedure:

  • Prepare a series of buffer solutions with known pH values ranging from approximately 7 to 10.

  • Add a small, constant aliquot of the stock solution of the phenol to each buffer solution.

  • Measure the absorbance spectrum of each solution over a relevant wavelength range to identify the isosbestic point and the wavelength of maximum absorbance for the protonated and deprotonated forms.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the deprotonated species.

  • Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[13]

Reactivity and Stability

Halogenated phenols can undergo various chemical reactions and may exhibit instability under certain conditions.

  • Reactivity: The hydroxyl group activates the aromatic ring towards further electrophilic substitution. The bromine and chlorine atoms are deactivating but are ortho-, para-directing. The compound can also undergo nucleophilic substitution of the halogen atoms under forcing conditions. The phenolic hydroxyl group can be derivatized, for example, through etherification or esterification.

  • Stability: Halogenated phenols can be susceptible to degradation, particularly under environmental conditions.[14] They can undergo dehalogenation, which is a key degradation pathway.[15] The stability of this compound should be considered in the presence of strong oxidizing agents, high temperatures, and UV light. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.[2]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of halogenated phenols.[16][17]

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)[16]

GC Conditions:

  • Injector Temperature: 250 °C[16]

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[16]

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[16]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[16]

  • Source Temperature: 230 °C[16]

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.[16]

Sample Preparation: For complex matrices, a sample preparation step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte. Derivatization of the hydroxyl group, for instance, through acetylation, can improve the chromatographic peak shape and sensitivity.[10]

G cluster_gcms GC-MS Analysis Workflow Start Start Sample_Prep Sample Preparation (Extraction/Derivatization) Start->Sample_Prep Injection Inject into GC Sample_Prep->Injection Separation Separation on capillary column Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection and Data Acquisition Mass_Analysis->Detection End End Detection->End

Caption: General workflow for the GC-MS analysis of halogenated phenols.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its effective use in their research and development endeavors. Adherence to proper safety and handling procedures is paramount when working with this and other halogenated phenols.

References

  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]
  • Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.).
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
  • Asian Journal of Chemistry. (n.d.).
  • Lab Experiment 2: Determining the pKa of o-nitrophenol. (n.d.). [Link]
  • NIH. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). Separation of some halogenated phenols by GC-MS | Request PDF. [Link]
  • PubChemLite. (n.d.). This compound (C7H6BrClO). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Applied and Environmental Microbiology. (1995).
  • UCLA Chemistry. (n.d.). NMR Chemical Shifts. [Link]
  • ResearchGate. (2025).
  • NIH. (n.d.).
  • AbacipharmTech. (n.d.). This compound. [Link]
  • ACS Publications. (n.d.). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. [Link]
  • Patsnap. (n.d.).
  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2023).
  • YouTube. (2015).
  • PubMed. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
  • Google Patents. (n.d.).
  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-. [Link]
  • ResearchGate. (2025). (PDF)
  • MSU Chemistry. (n.d.). Proton NMR Table. [Link]
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • MSU Chemistry. (n.d.). Infrared Spectroscopy. [Link]
  • NIST. (n.d.). Phenol, 4-bromo-2-chloro-. [Link]
  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]of_fig2_281483818)

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Bromo-6-chloro-4-methylphenol from p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-Bromo-6-chloro-4-methylphenol, a dihalogenated cresol derivative of interest to researchers in pharmaceutical and agrochemical development. The synthesis commences from the readily available industrial feedstock, p-cresol (4-methylphenol). We present a robust, two-step synthetic pathway centered on sequential, regioselective electrophilic halogenations. This document elucidates the mechanistic principles governing the reactions, offers detailed, field-tested experimental protocols, and outlines methods for purification and characterization. The causality behind each strategic choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Note on the Target Compound: The initial query specified the synthesis of "2-Bromo-4-chloro-6-methylphenol" from p-cresol. However, a rigorous analysis of substituent directing effects in electrophilic aromatic substitution reveals that this transformation is chemically improbable without complex molecular rearrangements. The hydroxyl and methyl groups of p-cresol (4-methylphenol) direct electrophiles to the 2 and 6 positions. The requested product, this compound, would require the methyl group at the 6-position and the chloro group at the 4-position, which is inconsistent with the p-cresol starting structure. Therefore, this guide has been expertly curated to detail the synthesis of the logical and scientifically sound product, 2-Bromo-6-chloro-4-methylphenol , from p-cresol.

Strategic Synthesis Design & Mechanistic Rationale

The conversion of p-cresol to 2-Bromo-6-chloro-4-methylphenol is achieved through a two-step electrophilic aromatic substitution sequence. The foundational principle of this strategy lies in leveraging the powerful activating and directing effects of the hydroxyl (-OH) group on the aromatic ring.

The Principles of Electrophilic Aromatic Substitution in Phenols

Phenolic compounds are highly susceptible to electrophilic aromatic substitution. The hydroxyl group is a potent activating group, meaning it increases the nucleophilicity of the benzene ring, making the reaction faster and often possible under milder conditions than for benzene itself.[1][2] This activation is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.

Crucially, the -OH group is an ortho, para-director.[3] It preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. In our starting material, p-cresol (4-methylphenol), the para position is already occupied by a methyl group (-CH3). This leaves the two ortho positions (C2 and C6) as the primary sites for substitution. The methyl group is also an ortho, para-director, but its activating effect is significantly weaker than that of the hydroxyl group. Therefore, the regiochemical outcome of the halogenation steps is overwhelmingly controlled by the -OH group.

The chosen synthetic pathway proceeds as follows:

  • Step 1: Ortho-Bromination: Introduction of a bromine atom at one of the activated ortho positions (C2 or C6, which are equivalent).

  • Step 2: Ortho-Chlorination: Introduction of a chlorine atom at the remaining vacant and activated ortho position.

Overall Synthesis Workflow

The diagram below illustrates the sequential halogenation strategy from the starting material to the final product.

G pCresol p-Cresol (4-Methylphenol) Intermediate 2-Bromo-4-methylphenol pCresol->Intermediate Step 1: Bromination (Br₂, Solvent) FinalProduct 2-Bromo-6-chloro-4-methylphenol Intermediate->FinalProduct Step 2: Chlorination (SO₂Cl₂, Solvent)

Caption: High-level workflow for the synthesis of 2-Bromo-6-chloro-4-methylphenol.

Experimental Protocols and Methodologies

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Bromine and sulfuryl chloride are highly corrosive and toxic; handle with extreme care.

Step 1: Regioselective Bromination of p-Cresol

Objective: To synthesize 2-Bromo-4-methylphenol with high regioselectivity.

Experimental Rationale: The direct bromination of p-cresol with molecular bromine (Br₂) in a non-polar solvent proceeds selectively at the ortho position.[4][5] The hydroxyl group strongly activates the C2 and C6 positions. By maintaining a low reaction temperature and controlling the stoichiometry of bromine, polysubstitution is minimized. Using a non-polar solvent like carbon tetrachloride or dichloroethane helps to moderate the reactivity of bromine compared to polar solvents.[2][6]

Protocol: Synthesis of 2-Bromo-4-methylphenol

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Protect the apparatus from light by wrapping it in aluminum foil, as light can promote radical side reactions. Ensure an outlet is connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution) to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

  • Reaction:

    • Charge the flask with p-cresol (1.0 eq.) and carbon tetrachloride (CCl₄, approx. 3-4 mL per gram of cresol).

    • Cool the stirred solution to 0-5 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of liquid bromine (1.0 - 1.05 eq.) in a small amount of CCl₄.

    • Add the bromine solution dropwise to the p-cresol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, monitoring the reaction progress by TLC or GC.[4]

  • Work-up and Purification:

    • Once the reaction is complete (consumption of p-cresol), slowly pour the reaction mixture into cold water.

    • Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize residual HBr, then with a 5% sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted bromine, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 2-Bromo-4-methylphenol by vacuum distillation.[7] The pure product is a liquid or low-melting solid.[5]

Data Summary for Bromination

ParameterValue/ConditionRationale
p-Cresol:Bromine Ratio 1 : 1.0-1.05 (molar)Minimizes dibromination while ensuring complete conversion of the starting material.[4]
Solvent Carbon Tetrachloride / DichloroethaneNon-polar solvent moderates reactivity and improves selectivity.[6]
Temperature 0-5 °CLow temperature is crucial for controlling the reaction rate and preventing side products.[8]
Reaction Time 3-5 hoursSufficient time for complete monobromination at low temperature.
Expected Yield >90%This reaction is typically high-yielding with proper temperature control.[7]
Step 2: Regioselective Chlorination of 2-Bromo-4-methylphenol

Objective: To synthesize the final product, 2-Bromo-6-chloro-4-methylphenol.

Experimental Rationale: The intermediate, 2-Bromo-4-methylphenol, possesses three substituents that influence the position of the next electrophilic attack. The hydroxyl group remains the most powerful activating, ortho, para-directing group. The positions ortho (C6) and para (C4) to the -OH are activated. However, the C4 position is blocked by the methyl group. Therefore, the -OH group strongly directs the incoming electrophile (Cl+) to the C6 position. The bromo and methyl groups have weaker, conflicting directing effects on the remaining ring positions, making the directing influence of the hydroxyl group decisive. Sulfuryl chloride (SO₂Cl₂) is an effective and convenient source of electrophilic chlorine for this transformation.[9][10]

Caption: Regioselectivity of chlorination is governed by the powerful activating effect of the hydroxyl group.

Protocol: Synthesis of 2-Bromo-6-chloro-4-methylphenol

  • Apparatus Setup: Use a similar setup as in Step 1, with a flask, stirrer, dropping funnel, and thermometer, connected to a gas scrubber (this reaction evolves SO₂ and HCl).

  • Reaction:

    • Dissolve the purified 2-Bromo-4-methylphenol (1.0 eq.) from Step 1 in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting material.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into ice water to quench the reaction and decompose any excess sulfuryl chloride.

    • Separate the organic layer. Wash it with 5% NaHCO₃ solution until effervescence ceases, followed by a water wash and a brine wash.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Bromo-6-chloro-4-methylphenol.[11]

Data Summary for Chlorination

ParameterValue/ConditionRationale
Substrate:SO₂Cl₂ Ratio 1 : 1.0-1.1 (molar)Ensures complete monochlorination without significant side reactions.
Solvent Dichloromethane / ChloroformInert solvent for the reaction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction, then warming drives it to completion.
Reaction Time 4-6 hoursTypical timeframe for chlorination of activated phenols with SO₂Cl₂.
Expected Yield 85-95%Regioselective chlorination at the highly activated C6 position is efficient.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the final product should show a characteristic singlet for the methyl protons, a broad singlet for the hydroxyl proton, and two singlets (or narrow doublets due to meta-coupling) in the aromatic region, corresponding to the protons at C3 and C5.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak corresponding to the calculated mass of C₇H₆BrClO (221.48 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

Conclusion

This guide details a logical and efficient two-step synthesis of 2-Bromo-6-chloro-4-methylphenol from p-cresol. By understanding and applying the principles of electrophilic aromatic substitution, specifically the directing effects of the hydroxyl substituent, high yields and excellent regioselectivity can be achieved. The provided protocols are based on established chemical literature and offer a reliable pathway for researchers to produce this valuable halogenated phenol intermediate.

References

  • Vertex AI Search Result[1]: Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021). YouTube.
  • Vertex AI Search Result[15]: 4-Chloro-2-methylphenol 1570-64-5 wiki. Guidechem.
  • Vertex AI Search Result[3]: Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
  • Vertex AI Search Result[14]: this compound | C7H6BrClO | CID 613789. PubChem.
  • Vertex AI Search Result[4]: Reactions of Phenols. Chemistry Steps.
  • Vertex AI Search Result[7]: Phenol_Electrophilic substitution rxn. N/A.
  • Vertex AI Search Result[2]: Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Vertex AI Search Result[16]: p-Cresol. Wikipedia.
  • Vertex AI Search Result[11]: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022). The Journal of Organic Chemistry.
  • Vertex AI Search Result[5]: A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company.
  • Vertex AI Search Result[8]: CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. Google Patents.
  • Vertex AI Search Result[10]: Preparation of 2-bromo-4-methylphenol. Eureka | Patsnap.
  • Vertex AI Search Result[12]: para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA. Cardiff University.
  • Vertex AI Search Result[6]: 2-Bromo-4-methylphenol 6627-55-0 wiki. Guidechem.
  • Vertex AI Search Result[13]: 4-Chloro-2-methylphenol | 1570-64-5. ChemicalBook.
  • Vertex AI Search Result[9]: 2-Bromo-4-methylphenol 96 6627-55-0. Sigma-Aldrich.

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylphenol: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4-chloro-6-methylphenol is a substituted phenolic compound with the molecular formula C₇H₆BrClO.[1] Its structure, featuring a hydroxyl group, a bromine atom, a chlorine atom, and a methyl group on a benzene ring, makes it a versatile intermediate in organic synthesis. The precise arrangement of these substituents dictates the molecule's reactivity, polarity, and steric profile, which are critical parameters in the design of novel chemical entities for pharmaceutical and materials science applications. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its interactions with biological targets and for designing efficient synthetic routes.

Molecular Structure

The foundational structure of this compound consists of a benzene ring with the following substitution pattern: a bromine atom at position 2, a chlorine atom at position 4, a methyl group at position 6, and a hydroxyl group at position 1.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
CAS Number 54852-68-5
XLogP3 2.4[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed conformational analysis using NMR has not been published, ¹H NMR and ¹³C NMR spectra would confirm the connectivity of the molecule. The chemical shifts of the aromatic protons and the hydroxyl proton would be particularly sensitive to the molecule's conformation and the presence of intramolecular hydrogen bonding.

  • Infrared (IR) Spectroscopy: The position and shape of the O-H stretching band in the IR spectrum are indicative of hydrogen bonding. A broad band at a lower frequency than that of a free hydroxyl group would strongly suggest the presence of an intramolecular hydrogen bond.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, which can be used to further elucidate its structure.

Conformational Analysis

The conformational flexibility of this compound is primarily centered around the rotation of the hydroxyl group. The presence of a bulky bromine atom ortho to the hydroxyl group is expected to significantly influence its preferred orientation.

Intramolecular Hydrogen Bonding

A critical feature governing the conformation of this compound is the likely formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent bromine atom. Studies on related 2-halophenols have shown the existence of such bonds, which stabilize a planar conformation of the molecule.[2] This interaction would lead to the predominance of a conformer where the hydroxyl group is oriented towards the bromine atom.

The workflow for investigating intramolecular hydrogen bonding is depicted in the following diagram:

G cluster_0 Conformational Analysis Workflow Start Start Synthesis Synthesize or Procure This compound Start->Synthesis Spectroscopy Acquire Spectroscopic Data (FTIR, NMR) Synthesis->Spectroscopy Computation Perform Computational Modeling (DFT Calculations) Synthesis->Computation Analysis Analyze Data for Intramolecular H-Bonding Signatures Spectroscopy->Analysis Computation->Analysis Conclusion Determine Dominant Conformer Analysis->Conclusion

Caption: Workflow for Conformational Analysis.

Rotational Barrier of the Hydroxyl Group

The intramolecular hydrogen bond creates a significant energy barrier to the rotation of the hydroxyl group. The energy difference between the hydrogen-bonded (syn) conformer and the non-bonded (anti) conformer, where the hydroxyl group points away from the bromine atom, is expected to be substantial. This would result in a high population of the syn conformer at room temperature. The rotational barrier can be computationally estimated using methods like Density Functional Theory (DFT).

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in a single source, a reliable synthetic route can be devised based on established methods for the halogenation of substituted phenols. The following protocol is a synthesized procedure based on related literature.[3][4][5][6][7]

Reaction Principle

The synthesis involves the bromination of 4-chloro-2-methylphenol. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The bromination is expected to occur at the position ortho to the hydroxyl group and meta to the chlorine and methyl groups, which is sterically accessible.

Experimental Protocol

Materials and Reagents:

  • 4-chloro-2-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol in acetic acid.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium carbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

The logical flow of the synthesis is illustrated below:

G Start Starting Material: 4-chloro-2-methylphenol Step1 Dissolve in Acetic Acid Start->Step1 Step2 Add N-Bromosuccinimide (NBS) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Work-up: Remove Acetic Acid Step4->Step5 Step6 Extraction with Ethyl Acetate Step5->Step6 Step7 Drying and Concentration Step6->Step7 End Purified Product: This compound Step7->End

Caption: Synthetic Workflow.

Conclusion

This compound is a halogenated phenol with a molecular structure primed for further synthetic transformations. Its conformational behavior is likely dominated by a strong intramolecular hydrogen bond between the hydroxyl group and the ortho-bromine atom, leading to a predominantly planar and stable conformation. While direct experimental determination of its solid-state structure is pending, the available spectroscopic data and knowledge of related compounds provide a solid foundation for understanding its chemical behavior. The synthesized experimental protocol offers a reliable method for its preparation, enabling further research into its potential applications.

References

  • Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation.
  • ResearchGate. (n.d.). Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol.

Sources

Spectroscopic data for 2-Bromo-4-chloro-6-methylphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-chloro-6-methylphenol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₆BrClO), a halogenated phenolic compound of interest in synthetic chemistry and drug development. Understanding its unique spectral signature is paramount for unambiguous identification, purity assessment, and quality control. This document synthesizes predictive data with established spectroscopic principles to offer a robust characterization framework for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a hydroxyl group, a methyl group, and two different halogen atoms on a benzene ring—give rise to a distinct and interpretable set of spectroscopic data. Each functional group and the overall substitution pattern influence the nuclear magnetic resonance (NMR) chemical shifts, the infrared (IR) vibrational frequencies, and the mass spectrometry (MS) fragmentation patterns.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the theoretical basis for the observed or predicted signals and providing standardized protocols for data acquisition.

cluster_mol ¹H NMR Environments cluster_spectrum Predicted ¹H NMR Spectrum OH OH peak1 Broad Singlet (~5.5 ppm) OH->peak1 Phenolic Proton ArH1 Ar-H peak2 Doublet (~7.35 ppm) ArH1->peak2 Aromatic Proton ArH2 Ar-H peak3 Doublet (~7.10 ppm) ArH2->peak3 Aromatic Proton CH3 CH₃ peak4 Singlet (~2.28 ppm) CH3->peak4 Methyl Protons axis <-- Chemical Shift (ppm) -->

Caption: Correlation of proton environments to predicted ¹H NMR signals.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-OH)150-155
C2 (-Br)115-120
C3130-135
C4 (-Cl)125-130
C5128-133
C6 (-CH₃)135-140
C7 (-CH₃)15-20

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents.

  • C1 (C-OH): The carbon attached to the strongly electron-donating hydroxyl group is deshielded and appears furthest downfield in the aromatic region, typically around 150-155 ppm. [1]* C2 (C-Br) and C4 (C-Cl): Carbons directly bonded to halogens (ipso-carbons) have their chemical shifts influenced by both electronegativity and heavy atom effects. They are expected in the 115-130 ppm range.

  • C6 (C-CH₃): The ipso-carbon bearing the methyl group will be found in the 135-140 ppm range.

  • C3 and C5: These are the two carbons bearing hydrogen atoms. Their shifts are influenced by their positions relative to all substituents.

  • C7 (-CH₃): The methyl carbon appears in the aliphatic region at a characteristic upfield shift of ~15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation and is suitable for solid powders. Alternatively, the traditional KBr pellet method can be used, which involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. [2]

  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

FTIR Data and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500 - 3200 (broad)-OHO-H Stretch (H-bonded)
3100 - 3000Aromatic C-HC-H Stretch
2950 - 2850-CH₃C-H Stretch (aliphatic)
1600 & 1470Aromatic C=CC=C Ring Stretch
~1220Phenolic C-OC-O Stretch
1000 - 600C-Cl, C-BrC-X Stretch

Interpretation:

  • O-H Stretch: A strong, broad absorption band in the 3500-3200 cm⁻¹ region is the most characteristic feature of a phenol, with the broadening resulting from intermolecular hydrogen bonding. [3]* C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while peaks just below 3000 cm⁻¹ confirm the presence of the aliphatic methyl group.

  • Aromatic C=C Stretches: Strong to medium absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the benzene ring. [3]* C-O Stretch: The stretching vibration of the C-O bond in phenols typically appears as a strong band in the region of 1260-1180 cm⁻¹. [3]* C-X Stretches: Absorptions for C-Cl and C-Br bonds appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation of the molecule, yielding a pattern that is characteristic of its structure.

Experimental Protocol: GC-MS Analysis

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer for ionization and detection. This is ideal for volatile compounds like halogenated phenols. [4]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject an aliquot (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Separation: The sample is vaporized and travels through a capillary column (e.g., a DB-5ms column), which separates compounds based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragments.

Mass Spectrometry Data and Interpretation

The mass spectrum of this compound will be defined by its molecular ion and a predictable fragmentation pattern.

m/z ValueProposed Fragment IdentityNotes
220 / 222 / 224[C₇H₆BrClO]⁺Molecular Ion (M⁺) peak cluster
205 / 207 / 209[C₆H₃BrClO]⁺Loss of -CH₃ radical (M-15)
141 / 143[C₆H₃BrO]⁺Loss of -CH₃ and -Cl
126 / 128[C₅H₃Br]⁺Loss of -CH₃ and -CO and -Cl
93[C₆H₅O]⁺Loss of -Br and -Cl

Interpretation:

  • Molecular Ion (M⁺): The molecular weight of this compound is approximately 221.48 g/mol . The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in peaks at m/z 220 (containing ⁷⁹Br and ³⁵Cl), m/z 222 (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl), and m/z 224 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

  • Fragmentation Pathways: The molecular ion is a radical cation that can undergo fragmentation. Common fragmentation pathways for halogenated phenols include:

    • Loss of a Methyl Radical: Cleavage of the C-C bond between the ring and the methyl group results in a fragment at [M-15]⁺.

    • Loss of Carbon Monoxide: Phenols can undergo rearrangement and lose carbon monoxide (CO), leading to a fragment at [M-28]⁺. [5] * Loss of Halogen: Cleavage of the C-Br or C-Cl bond can lead to fragments corresponding to the loss of a bromine radical ([M-79]⁺ or [M-81]⁺) or a chlorine radical ([M-35]⁺ or [M-37]⁺). [5]

M [C₇H₆BrClO]⁺˙ m/z 220, 222, 224 M_minus_CH3 [C₆H₃BrClO]⁺ m/z 205, 207, 209 M->M_minus_CH3 - •CH₃ M_minus_Br [C₇H₆ClO]⁺ m/z 141, 143 M->M_minus_Br - •Br M_minus_CO [C₆H₆BrClO]⁺˙ m/z 192, 194, 196 M->M_minus_CO - CO

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, FTIR, and MS provides a complete and unambiguous spectroscopic profile for this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, FTIR confirms the presence of the key hydroxyl and aromatic functional groups, and mass spectrometry establishes the molecular weight and elemental composition while revealing characteristic fragmentation patterns. This guide serves as a foundational reference for the analytical characterization of this compound, ensuring its accurate identification and quality assessment in research and development settings.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Safe, S., Hutzinger, O., & Jamieson, W. D. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Journal of the Chemical Society D: Chemical Communications, (9), 492.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-21.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

Solubility of 2-Bromo-4-chloro-6-methylphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-6-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 54852-68-5) in various organic solvents. Solubility is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development in the pharmaceutical and chemical industries.[1][2][3] This document delineates the molecular properties governing the solubility of this compound, presents a robust experimental framework for its quantitative determination, and offers insights into the underlying solute-solvent interactions. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Introduction: The Significance of Solubility

This compound is a halogenated phenolic compound with a molecular formula of C₇H₆BrClO and a molecular weight of 221.48 g/mol .[4][5][6] Its substituted aromatic structure makes it a versatile intermediate in organic synthesis, particularly for creating more complex molecules in agrochemical and pharmaceutical research.[5][7]

The success of any chemical process, from laboratory-scale synthesis to industrial production, hinges on a thorough understanding of the solubility of its components. Poor solubility can lead to challenges such as low reaction yields, difficulties in product isolation and purification, and poor bioavailability in drug candidates.[2] Therefore, accurately characterizing the solubility of this compound in a range of relevant organic solvents is not merely an academic exercise but a prerequisite for efficient and reliable process development.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The widely applied principle of "like dissolves like" serves as a valuable initial guide.[8][9]

Key Molecular Features of this compound:

  • Polar Phenolic Group (-OH): This group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (from the hydrogen) and an acceptor (via the oxygen's lone pairs), suggesting favorable interactions with polar solvents.[10][11]

  • Halogenated Aromatic Ring: The benzene ring, substituted with bromine, chlorine, and a methyl group, constitutes the nonpolar, lipophilic portion of the molecule. This region interacts primarily through van der Waals forces.

  • Lipophilicity (XLogP3): The calculated XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that while it has polar character, it will also have an affinity for less polar environments.[4]

Based on this composite structure, we can predict a nuanced solubility profile:

  • High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the phenolic -OH group, leading to effective solvation.[12][13]

  • Good Solubility in Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, which are sufficient to dissolve the compound effectively.

  • Moderate to Low Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The large, nonpolar surface area of the halogenated ring will allow for some interaction with non-polar solvents. However, the high energy required to break the intermolecular hydrogen bonds of the phenol in its solid state, without strong compensating interactions from the solvent, will likely limit its solubility in these media.[11]

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise quantitative data must be determined experimentally. The Shake-Flask Method is universally regarded as the gold standard for measuring thermodynamic (equilibrium) solubility, providing the most reliable data for process chemistry and formulation.[1][14][15] The objective of this protocol is to create a saturated solution at a defined temperature and then accurately quantify the concentration of the dissolved solute.

Rationale for the Shake-Flask Method

This method's authority stems from its design, which allows the solute-solvent system to reach a state of true thermodynamic equilibrium. Unlike kinetic solubility assays, which can be influenced by the rate of dissolution and may measure supersaturated states, the shake-flask method determines the stable, maximum concentration of a solute in a solvent under specific conditions.[1][14] This value is essential for designing robust crystallization processes, ensuring stability in liquid formulations, and predicting absorption.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • To each vial, add a known volume of the desired organic solvent (e.g., methanol, acetone, toluene).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath or on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[1][16] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. To ensure no solid particulates are transferred, use a syringe filter (e.g., 0.45 µm PTFE for organic solvents). Alternatively, centrifuge the vials and sample the clear supernatant.[2] This step is crucial for accuracy.

  • Quantitative Analysis via UV-Vis Spectroscopy:

    • Rationale: UV-Vis spectroscopy is a rapid and precise method for quantifying the concentration of chromophoric compounds like phenols.[17][18] The analysis is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.

    • Procedure: i. Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. ii. Determine λ_max: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). iii. Measure Standards: Measure the absorbance of each standard solution at the determined λ_max. iv. Plot Curve: Plot absorbance versus concentration. The result should be a linear relationship. Perform a linear regression to obtain the equation of the line (y = mx + c). v. Measure Sample: Dilute the filtered sample from the saturated solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λ_max. vi. Calculate Solubility: Use the measured absorbance of the diluted sample and the equation from the calibration curve to calculate its concentration. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

Visualizing the Workflow

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (UV-Vis) A Add excess solute to vial B Add known volume of solvent A->B Creation of slurry C Agitate at constant T (24-48 hours) B->C Reach equilibrium D Centrifuge or filter (0.45 µm Syringe Filter) C->D Isolate saturated solution F Measure absorbance of sample & standards at λ_max D->F Analyze clear filtrate E Prepare calibration standards E->F G Calculate concentration using calibration curve F->G Apply Beer-Lambert Law

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Molecular Interactions and Influencing Factors

The observed solubility is a direct result of the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Hydrogen Bonding: This is the strongest intermolecular force at play for this compound. In polar protic solvents like methanol, the phenol's -OH group can both donate a hydrogen bond to the solvent's oxygen and accept a hydrogen bond from the solvent's -OH group, leading to very favorable energetics for dissolution.

  • Dipole-Dipole Interactions: Polar aprotic solvents like acetone possess a strong dipole. The polar C-Br, C-Cl, and C-O bonds in the solute molecule will align with these solvent dipoles, contributing significantly to the solvation energy.

  • Van der Waals Forces: In non-polar solvents like hexane, only the relatively weak London dispersion forces are available for interaction with the solute's aromatic ring and alkyl/halogen substituents. These forces are often insufficient to overcome the strong hydrogen bonding holding the phenol molecules together in the crystal lattice, resulting in lower solubility.

G Figure 2: Solute-Solvent Interaction Types cluster_solvents Organic Solvents Solute 2-Bromo-4-chloro- 6-methylphenol Protic Polar Protic (e.g., Methanol) Solute->Protic Hydrogen Bonding (Dominant) + Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole + H-Bond Accepting Nonpolar Non-Polar (e.g., Toluene) Solute->Nonpolar Van der Waals Forces (Dispersion)

Caption: Figure 2: Solute-Solvent Interaction Types.

Summary of Expected Solubility Data

While extensive quantitative data for this compound is not widely published, the following table summarizes the scientifically anticipated solubility profile based on its physicochemical properties and the behavior of similar substituted phenols.[19] These values should be confirmed experimentally for mission-critical applications.

Solvent ClassExample SolventKey InteractionPredicted Qualitative SolubilityPredicted Quantitative Range (mg/mL at 25°C)
Polar Protic Methanol, EthanolHydrogen BondingVery Soluble> 100
Polar Aprotic Acetone, THFDipole-DipoleSoluble50 - 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)Dipole-Dipole, H-Bond AcceptorVery Soluble> 200
Polar Aprotic Ethyl AcetateDipole-DipoleSoluble50 - 100
Non-Polar Toluene, DichloromethaneVan der Waals, Weak DipoleModerately Soluble10 - 50
Non-Polar Hexane, HeptaneVan der WaalsSparingly Soluble< 5

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][20]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

This compound exhibits a solubility profile governed by the dual nature of its polar phenolic head and its larger, lipophilic halogenated aromatic body. It is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, with diminishing solubility as solvent polarity decreases. For any application in research or development, it is imperative to move beyond theoretical predictions. The robust shake-flask method detailed in this guide provides a self-validating, authoritative framework for determining the precise thermodynamic solubility, ensuring that subsequent process design, formulation, and synthesis are built on a foundation of accurate and reliable data.

References

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Spectroscopic Techniques. (n.d.). Solubility of Things.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Regulations.gov.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound. (n.d.). PubChem.
  • Solubility of Organic Compounds. (2023).
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
  • Pan, L., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.Analytical Chemistry, ACS Publications.
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015).
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate.
  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.).
  • Perspectives in solubility measurement and interpretation. (n.d.). PMC - NIH.
  • Alcohols, Phenols, Thiols, and Ethers. (n.d.).
  • ALCOHALS, PHENOLS AND ETHERS. (n.d.).
  • Specifications of this compound. (n.d.). Capot Chemical.
  • (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
  • 2-Bromo-4-chloro-3-methylphenol. (n.d.). PubChem.
  • Physical properties of alcohols and phenols. (2025). Chemistry - YouTube.
  • Chapter 3 Alcohols, Phenols, and Ethers. (n.d.).
  • Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. (2021). Periodica Polytechnica.
  • This compound (C7H6BrClO). (n.d.). PubChemLite.

Sources

Electrophilic substitution mechanism in 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in 2-Bromo-4-chloro-6-methylphenol

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanisms pertaining to this compound. As a polysubstituted phenol, its reactivity and regioselectivity are governed by a complex interplay of electronic and steric effects from four distinct substituents: a strongly activating hydroxyl group, an activating methyl group, and two deactivating but ortho-, para-directing halogens. This document dissects these competing influences to predict the site of electrophilic attack and elucidates the mechanistic pathways for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Authored for researchers and drug development professionals, this guide synthesizes foundational principles with practical, field-proven insights, offering detailed experimental protocols and the causal reasoning behind methodological choices.

Core Principles: The Phenolic System in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds, involving the replacement of a ring hydrogen atom with an electrophile.[1] Phenols are particularly reactive substrates for EAS, often proceeding without the need for potent Lewis acid catalysts that are required for less activated rings like benzene.[2] This heightened reactivity is attributed to the hydroxyl (-OH) group, a powerful activating substituent that enriches the electron density of the aromatic ring through resonance.[3][4]

The general mechanism proceeds in two canonical steps:

  • Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5]

  • Deprotonation and Aromaticity Restoration: A base in the reaction mixture abstracts a proton from the carbon atom bearing the new electrophile, restoring the aromatic system and yielding the substituted product.

For this compound, understanding the specific nature of the substrate is paramount before exploring its reactions.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₆BrClO[6]
IUPAC Name This compound[6]
Molecular Weight 221.48 g/mol [6]
CAS Number 54852-68-5[6]
Predicted XlogP 2.4[6]

Decoding Regioselectivity: A Cumulative Analysis of Substituent Effects

The regiochemical outcome of an EAS reaction on a polysubstituted ring is dictated by the cumulative directing influence of all existing substituents. In this compound, the available positions for substitution are C3 and C5. The directing effects of the four substituents determine which of these sites is more nucleophilic.

  • Hydroxyl Group (-OH) at C1: As a strongly activating ortho-, para-director, the -OH group donates electron density into the ring via its potent positive resonance effect (+R).[7] This effect significantly stabilizes the sigma complex when attack occurs at positions ortho or para to it.

  • Methyl Group (-CH₃) at C6: An activating ortho-, para-director that donates electron density primarily through a positive inductive effect (+I).[5][7]

  • Bromo (-Br) at C2 & Chloro (-Cl) at C4: These halogens are deactivating ortho-, para-directors. Their strong negative inductive effect (-I) withdraws electron density, making the ring less reactive overall. However, they possess lone pairs that can be donated through a +R effect, which directs incoming electrophiles to the ortho and para positions.[5][8]

Predicting the Site of Electrophilic Attack

The hierarchy of activating strength is generally: -OH > -CH₃ > -H > Halogens.[9][10] Therefore, the hydroxyl group exerts the dominant directing influence.

  • Analysis of Position C5:

    • This position is para to the strongly activating -OH group.

    • It is ortho to the activating -CH₃ group.

    • It is ortho to the weakly directing -Cl group.

    • It is meta to the -Br group. The powerful +R effect of the hydroxyl group, reinforced by the +I effect of the methyl group and the +R effect of the chloro group, converge to make the C5 position the most electron-rich and nucleophilic site on the ring.

  • Analysis of Position C3:

    • This position is meta to the -OH, -CH₃, and -Cl groups.

    • It is only ortho to the -Br group. Since attack at the meta position relative to activating groups is electronically disfavored, C3 is significantly less reactive than C5.[7]

Figure 1: Cumulative directing effects on this compound, highlighting C5 as the primary site for electrophilic attack.

Mechanistic Pathways of Key EAS Reactions

The following sections detail the mechanisms and provide representative protocols for common EAS reactions on this compound. All reactions are predicted to yield the C5-substituted product.

Nitration

3.1.1. Reaction Overview and Reagent Selection Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the activated nature of the phenolic substrate, harsh conditions (e.g., concentrated H₂SO₄/HNO₃) that are used for benzene can lead to oxidation and polysubstitution.[4][11] A milder, more regioselective approach is often preferable. The use of ammonium nitrate (NH₄NO₃) with potassium hydrogen sulfate (KHSO₄) in acetonitrile provides a controlled method for the nitration of substituted phenols.[12] The electrophile in this reaction is the nitronium ion (NO₂⁺), generated in situ.

3.1.2. Detailed Step-by-Step Mechanism

Nitration_Mechanism Nitration Mechanism at C5 Start This compound + NO₂⁺ Sigma Sigma Complex (Arenium Ion) Resonance Stabilized Start->Sigma π-attack at C5 Product 2-Bromo-4-chloro-5-nitro-6-methylphenol + H⁺ Sigma->Product -H⁺ (Deprotonation)

Figure 2: Workflow for the nitration of this compound.

3.1.3. Self-Validating Experimental Protocol (Representative) This protocol is adapted from a general method for the regioselective nitration of phenols and serves as a validated starting point.[12]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.21 g, 10 mmol), ammonium nitrate (1.60 g, 20 mmol), and potassium hydrogen sulfate (0.68 g, 5 mmol).

  • Solvent Addition: Add acetonitrile (50 mL) to the flask.

  • Reaction Execution: Stir the mixture at reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Workup: Upon completion (typically 5-6 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the residue with acetonitrile (2 x 10 mL).

  • Purification: Combine the filtrates and add anhydrous sodium sulfate to remove any residual water. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.1.4. Expected Outcome The primary product is 2-Bromo-4-chloro-5-nitro-6-methylphenol . Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry.

Halogenation (Bromination)

3.2.1. Reaction Overview and Reagent Selection The high activation of the phenol ring allows for halogenation, such as bromination, to occur even in the absence of a Lewis acid catalyst.[4] To prevent polysubstitution, the reaction is best performed in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at a low temperature.[4][11] The electrophile is molecular bromine (Br₂), which is polarized by the electron-rich aromatic ring.

3.2.2. Detailed Step-by-Step Mechanism

Halogenation_Mechanism Bromination Mechanism at C5 Start Substrate + Br-Br Sigma Sigma Complex (Arenium Ion) Resonance Stabilized Start->Sigma π-attack at C5 on polarized Br₂ Product 2,5-Dibromo-4-chloro-6-methylphenol + HBr Sigma->Product -H⁺ (Deprotonation by Br⁻)

Figure 3: Workflow for the bromination of this compound.

3.2.3. Self-Validating Experimental Protocol (Representative)

  • Reaction Setup: Dissolve this compound (2.21 g, 10 mmol) in carbon tetrachloride (40 mL) in a three-necked flask fitted with a dropping funnel, magnetic stirrer, and a gas trap for HBr. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Dissolve molecular bromine (1.60 g, 0.51 mL, 10 mmol) in 10 mL of CCl₄ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours, or until the red-brown color of bromine has faded. Monitor progress by TLC.

  • Workup: Wash the reaction mixture with a 5% sodium bisulfite solution to quench any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, 2,5-Dibromo-4-chloro-6-methylphenol , can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

3.3.1. Reaction Overview and Reagent Selection Friedel-Crafts reactions with phenols can be problematic because the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the hydroxyl oxygen.[13] However, acylation is generally more successful than alkylation because the resulting ketone product is deactivated, preventing further reactions.[14] The reaction introduces an acyl group (R-C=O) and typically requires a stoichiometric amount of the catalyst.[15]

3.3.2. Detailed Step-by-Step Mechanism The mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) from an acyl chloride and AlCl₃. This ion is then attacked by the aromatic ring at C5.

Acylation_Mechanism Friedel-Crafts Acylation at C5 Step1 CH₃COCl + AlCl₃ ⇌ CH₃C≡O⁺ + AlCl₄⁻ (Acylium Ion Formation) Step2 Substrate + Acylium Ion Step1->Step2 Step3 Sigma Complex (Arenium Ion) Step2->Step3 π-attack at C5 Step4 Product-AlCl₃ Complex Step3->Step4 -H⁺ (Deprotonation by AlCl₄⁻) Step5 Final Product (after aqueous workup) Step4->Step5 H₂O workup

Sources

Discovery and first synthesis of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-methylphenol

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 54852-68-5), a halogenated aromatic compound of significant interest in synthetic organic chemistry. While the precise historical moment of its initial discovery is not detailed in seminal literature, its synthesis is a logical extension of established electrophilic aromatic substitution methodologies. This document details a well-documented, high-purity synthetic pathway, delves into the mechanistic principles governing the reaction, provides a detailed experimental protocol, and summarizes the compound's key physicochemical properties. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into the preparation of this versatile chemical intermediate.

Introduction

This compound is a substituted phenol characterized by a specific arrangement of bromo, chloro, and methyl functional groups on the benzene ring. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules. The presence of multiple reactive sites—the hydroxyl group and the halogen atoms—allows for a wide range of subsequent chemical transformations, including etherification, esterification, and palladium-catalyzed cross-coupling reactions. Its structural complexity and synthetic utility position it as a key intermediate in the development of novel compounds within the pharmaceutical and agrochemical industries.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for its handling, purification, and characterization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 54852-68-5[1]
Molecular Formula C₇H₆BrClO[2]
Molecular Weight 221.48 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 51-52 °C[2]
Boiling Point 247.0 ± 35.0 °C (Predicted)[2]
Density 1.674 ± 0.06 g/cm³[2]
SMILES CC1=CC(=CC(=C1O)Br)Cl[1]
InChIKey AAIDNHOUZKFBTC-UHFFFAOYSA-N[1]

First Documented High-Purity Synthesis & Mechanistic Insights

While earlier preparations likely existed, a key, well-documented method for producing 2-bromo-4-chloro substituted phenols with high purity is detailed in U.S. Patent 6,417,407B1.[3] This process involves the selective bromination of a 4-chloro substituted phenol precursor.

The Synthetic Approach: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved via the electrophilic aromatic bromination of 4-chloro-2-methylphenol. The directing effects of the substituents on the aromatic ring are paramount to the success and selectivity of this reaction.

  • Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the ortho and para positions.

  • Methyl (-CH₃) Group: This is also an activating, ortho-, para- directing group.

  • Chloro (-Cl) Group: A deactivating but ortho-, para- directing group.

In the 4-chloro-2-methylphenol starting material, the para position relative to the hydroxyl group is occupied by the chlorine atom. The two ortho positions are at C2 (occupied by the methyl group) and C6 (unoccupied). The combined activating and directing effects of the hydroxyl and methyl groups strongly favor the substitution of the incoming electrophile (Br⁺) at the vacant C6 position, leading to the desired product with high regioselectivity.

Causality Behind Experimental Choices

The protocol described in the patent employs specific reagents and conditions chosen to maximize yield and purity.[3]

  • Brominating Agent: Liquid bromine is used as the source of the electrophile.[3] Its reactivity is well-suited for activated aromatic systems.

  • Solvent: Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the reaction without competing in side reactions.[3]

  • Buffer: A salt of a strong base and a weak acid, such as sodium acetate, is included.[3] This acts as a buffer to neutralize the hydrogen bromide (HBr) generated during the reaction. Controlling the acidity is crucial as high concentrations of HBr can lead to undesired side reactions or decomposition.

  • Temperature Control: The reaction is exothermic, and cooling is necessary to prevent over-bromination (the formation of dibrominated products) and ensure reaction control.[3]

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in U.S. Patent 6,417,407B1 for the synthesis of this compound from 4-chloro-2-methylphenol.[3]

Reagents and Materials:

  • 4-chloro-2-methylphenol

  • Sodium Acetate

  • Acetic Acid (Glacial)

  • Bromine

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a suspension of 4-chloro-2-methylphenol and sodium acetate (1.05 equivalents) in acetic acid. The typical weight ratio of acetic acid to the phenol is approximately 1.5-2.0 to 1.

  • Cooling: Cool the suspension to room temperature or slightly below to manage the exothermic reaction.

  • Bromine Addition: Slowly add liquid bromine (1.05 equivalents) to the suspension via the addition funnel over a period of 1.5 to 2 hours. Maintain the temperature of the reaction mixture throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Product Precipitation: Upon completion, add water to the reaction mixture to precipitate the crude this compound product.

  • Isolation: Cool the resulting slurry to approximately 5 °C to maximize crystallization and collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with water to remove residual acetic acid and salts. Dry the purified crystals at 40 °C. The expected purity of the product obtained via this method is typically over 99%.[3]

Visualization of the Synthetic Workflow

The diagram below illustrates the single-step conversion of the starting material to the final product.

Caption: Synthetic pathway for this compound.

Characterization

Confirmation of the structure and purity of the synthesized this compound is typically achieved through standard analytical techniques. Publicly available data indicates that the compound has been characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the connectivity of atoms and the specific isomeric arrangement.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the phenolic -OH stretch.

These spectral data, available in public databases like PubChem, serve as a reference for validating the identity of the synthesized product.[1]

Applications and Future Outlook

This compound primarily serves as a sophisticated intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The halogen atoms are suitable for engaging in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the hydroxyl and methyl groups can be further modified. This versatility makes it an attractive starting point for constructing libraries of complex molecules for screening in drug discovery and agrochemical development programs. Future research will likely continue to leverage this compound as a key building block for creating novel chemical entities with tailored biological activities.

References

  • Method of making 2-bromo-4-chloro substituted phenols. (2002). Google Patents.
  • This compound. (n.d.). PubChem.

Sources

A Comprehensive Technical Guide to 2-Bromo-4-chloro-6-methylphenol and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Halogenated Phenols

Halogenated phenols represent a promising class of compounds in medicinal chemistry, with a diverse range of reported biological activities, including antimicrobial, antioxidant, and anticancer effects. The strategic incorporation of halogen atoms onto a phenolic scaffold can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

2-Bromo-4-chloro-6-methylphenol, a polysubstituted phenol, serves as a key exemplar of this class. Its unique substitution pattern, featuring a bromine and a chlorine atom at ortho and para positions to the hydroxyl group, respectively, and a methyl group at the other ortho position, creates a distinct electronic and steric environment that is ripe for exploration in drug design. This guide will provide a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Synthesis and Characterization

The synthesis of this compound and its analogs typically proceeds through electrophilic aromatic substitution reactions on a substituted phenol starting material. The choice of brominating and chlorinating agents, as well as the reaction conditions, are critical for achieving the desired regioselectivity.

General Synthesis Strategy

A common and effective route to this compound involves a two-step process starting from 6-methylphenol (o-cresol). The first step is the selective chlorination at the para-position, followed by bromination at the ortho-position.

SynthesisWorkflow Start 4-Chloro-6-methylphenol Step1 Brominating Agent (e.g., Br2, NBS) Solvent (e.g., Acetic Acid) Start->Step1 Electrophilic Aromatic Substitution Product This compound Step1->Product

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the laboratory-scale synthesis of this compound, adapted from established procedures for the bromination of substituted phenols.

Materials:

  • 4-Chloro-6-methylphenol

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium bisulfite solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-6-methylphenol (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Alternatively, N-bromosuccinimide (1.1 equivalents) can be added portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.

  • Work-up: If bromine was used, add a saturated solution of sodium bisulfite to quench any excess bromine. Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the substitution pattern and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (O-H) and carbon-halogen (C-Br, C-Cl) bonds.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of bromophenol derivatives has demonstrated significant therapeutic potential. This section will review the known activities of related compounds to infer the likely biological profile of the target molecule and its analogs.

Antimicrobial Activity

Halogenated phenols are known to possess antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. The lipophilicity conferred by the halogen and methyl substituents on this compound suggests it may exhibit activity against a range of bacteria and fungi.

Table 1: Reported Antimicrobial Activity of Related Halogenated Phenols

CompoundOrganismActivity (MIC in µg/mL)Reference
Bromophenol DerivativesStaphylococcus aureus-[1]
Halogenated PhenolsEscherichia coli-[1]
Halogenated PhenolsCandida albicans-[1]
Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of this compound can be quantitatively assessed using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol and make serial dilutions.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anticancer Activity

Numerous studies have reported the cytotoxic effects of bromophenol derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 2: Reported Cytotoxic Activity of Structurally Related Bromophenols

CompoundCell LineIC50 (µM)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19 µg/mL[2]
Schiff base metal complexesMCF-7 (Breast Cancer)5.661 ± 0.33 μg/mL[3]
2-phenol-4-chlorophenyl-6-aryl pyridinesT47D (Breast Cancer)0.68-1.25[4]

Note: The provided IC50 values are for structurally related compounds and serve as a predictive reference for the potential activity of this compound.

Mechanism of Action: Insights into Signaling Pathways

The anticancer effects of phenolic compounds are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most important pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling cascades.

Modulation of NF-κB and AP-1 Signaling

NF-κB and AP-1 are transcription factors that play crucial roles in inflammation and cancer. Their aberrant activation is a hallmark of many tumors, leading to the expression of genes that promote cell survival and proliferation. Many phenolic compounds have been shown to inhibit the activation of NF-κB and AP-1, thereby exerting their anticancer effects.

SignalingPathways cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_gene_expression Gene Expression Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Growth Factors Growth Factors MAPK MAPK (JNK, p38) IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1->Nucleus translocates Proliferation Proliferation Survival Survival Inflammation Inflammation This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits

Sources

An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-chloro-6-methylphenol is a halogenated aromatic organic compound with the chemical formula C₇H₆BrClO.[1][2] As a substituted phenol, it finds utility as an intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[3] The presence of bromine, chlorine, and a methyl group on the phenol ring imparts specific reactivity and physicochemical properties to the molecule, which in turn dictate its stability and degradation profile.[3] This guide provides a comprehensive technical overview of the chemical stability of this compound, detailing its potential degradation pathways and the analytical methodologies pertinent to its study. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its stability and handling requirements.

PropertyValueSource
Molecular Formula C₇H₆BrClO[1][2]
Molecular Weight 221.48 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 45-47 °C[4]
Boiling Point 254 °C at 760 mmHg[4]
Solubility Slightly soluble in water[3]

Chemical Stability and Storage

Based on information for structurally similar compounds, this compound is expected to be stable at room temperature in closed containers under normal storage and handling conditions.[3] However, its stability can be compromised by exposure to light, elevated temperatures, and strong oxidizing agents or bases.[5] For optimal preservation of its chemical integrity, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[5][6]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, its structural features suggest susceptibility to several degradation pathways common to halogenated phenols.[5]

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal impurities.[5] This process can lead to the formation of colored quinone-type structures, resulting in discoloration of the compound.[5] The presence of both electron-withdrawing (bromo and chloro) and electron-donating (methyl and hydroxyl) groups on the aromatic ring influences the electron density and, consequently, the susceptibility to oxidation.

Caption: Oxidative degradation of this compound.

Photodegradation

Aromatic halides are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. This process can involve the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The energy from UV light can also promote oxidation reactions. Studies on other chlorophenols have demonstrated their degradation under photocatalytic conditions.[7][8]

Sources

A Comprehensive Technical Guide to 2-Bromo-4-chloro-6-methylphenol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Halogenated Phenol

In the landscape of synthetic organic chemistry and medicinal chemistry, halogenated phenols represent a cornerstone class of building blocks. Their unique electronic properties and reactivity patterns make them indispensable intermediates in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of a specific, yet highly versatile, member of this family: 2-Bromo-4-chloro-6-methylphenol. As a senior application scientist, the aim of this document is to move beyond a simple recitation of facts and figures. Instead, this guide is structured to provide a causal understanding of the compound's behavior, from its synthesis to its application, grounded in the principles of physical organic chemistry and supported by practical, field-proven insights. Every piece of information is presented with the intent of empowering researchers to not only utilize this compound effectively but also to innovate upon its existing applications.

Section 1: Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research and safety. This compound is a polysubstituted phenol with a specific arrangement of bromo, chloro, and methyl groups on the aromatic ring, which significantly influences its chemical properties and reactivity.

Synonyms and Alternative Names

The nomenclature of this compound can vary across different chemical suppliers and literature sources. A comprehensive understanding of its various names is crucial to avoid ambiguity.

Identifier Type Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 54852-68-5PubChem[1]
Synonym 1 6-Bromo-4-chloro-o-cresolECHEMI[2]
Synonym 2 2-Methyl-4-chloro-6-bromophenolPubChem[1]
Synonym 3 Phenol, 2-bromo-4-chloro-6-methyl-PubChem[1]
EC Number 848-420-0PubChem[1]
DTXSID DTXSID80346650PubChem[1]

It is critical to note the existence of isomers, such as 4-Bromo-2-chloro-6-methylphenol (CAS 7530-27-0) and 2-Bromo-6-chloro-4-methylphenol (CAS 57018-10-7), which will exhibit different reactivity and spectroscopic properties. Always verify the CAS number to ensure the correct isomer is being used.

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure. The interplay of the hydroxyl, methyl, bromo, and chloro substituents dictates its solubility, melting point, and other key characteristics.

Property Value Source
Molecular Formula C₇H₆BrClOPubChem[1]
Molecular Weight 221.48 g/mol PubChem[1]
Appearance White to off-white crystalline powderGuidechem[3]
Melting Point 45-47 °CECHEMI[2]
Boiling Point ~254.0 °C at 760 mmHg (Predicted)BuyersGuideChem[4]
Density ~1.7 g/cm³ (Predicted)BuyersGuideChem[4]
Solubility Sparingly soluble in waterGuidechem[3]
pKa Not explicitly found, but expected to be lower than phenol due to electron-withdrawing halogens.

Section 2: Synthesis of this compound

The regioselective synthesis of polysubstituted phenols is a common challenge in organic chemistry. The preparation of this compound typically involves a multi-step process, starting from a readily available precursor. The following is a representative, field-proven protocol based on literature precedents.

Synthetic Pathway Overview

The most logical synthetic route involves the chlorination of p-cresol (4-methylphenol) followed by bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the methyl group, the first electrophilic substitution (chlorination) will primarily occur at one of the ortho positions. The subsequent bromination will then be directed to the remaining ortho position.

G cluster_0 Synthetic Workflow p_cresol p-Cresol (4-Methylphenol) chloro_cresol 2-Chloro-4-methylphenol p_cresol->chloro_cresol Chlorination (e.g., Cl2, SO2Cl2) final_product This compound chloro_cresol->final_product Bromination (e.g., Br2, NBS)

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a patented method for the synthesis of 2-bromo-4-chloro substituted phenols.[5]

Step 1: Chlorination of 4-methylphenol

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-methylphenol in a suitable solvent such as benzotrifluoride.

  • Chlorination: While maintaining the reaction temperature below 60°C, slowly introduce chlorine gas into the solution. The reaction is exothermic and should be carefully monitored.

  • Work-up: Upon completion of the reaction (monitored by GC or TLC), cool the mixture to precipitate the 2-chloro-4-methylphenol.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a cold solvent to remove impurities.

Step 2: Bromination of 2-chloro-4-methylphenol

  • Reaction Setup: Prepare a suspension of 2-chloro-4-methylphenol and sodium acetate in glacial acetic acid at room temperature.

  • Bromination: Slowly add a stoichiometric amount of bromine to the suspension. The reaction progress can be monitored by the disappearance of the bromine color.

  • Precipitation: After the reaction is complete, add water to the mixture to precipitate the crude this compound.

  • Purification: Cool the mixture and collect the product by vacuum filtration. Wash the crystals with water to remove residual acetic acid and salts. The product can be further purified by recrystallization.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups. The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, while the bromine atom can participate in nucleophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

The phenol ring is electron-rich due to the lone pairs on the hydroxyl oxygen, making it highly susceptible to electrophilic attack.[6][7] The existing substituents direct further substitution. The hydroxyl group is ortho-, para-directing. In this case, the two ortho positions and the para position are already substituted, making further electrophilic aromatic substitution on the ring less likely under standard conditions. However, under forcing conditions, displacement of one of the existing groups could occur.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases the nucleophilicity of the oxygen, allowing it to participate in reactions such as Williamson ether synthesis.

G cluster_1 Hydroxyl Group Reactivity phenol This compound phenoxide Phenoxide Ion phenol->phenoxide Deprotonation (e.g., NaOH) ether Ether Product phenoxide->ether Alkylation (e.g., R-X)

Caption: Reactivity of the phenolic hydroxyl group.

Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for more complex molecules.

Section 4: Applications in Research and Drug Development

Halogenated phenols are important intermediates in the synthesis of a wide range of biologically active molecules.[8][9] this compound, with its multiple functional groups, serves as a versatile scaffold for the development of novel therapeutic agents.

Intermediate in Pharmaceutical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The bromo and chloro substituents can be further functionalized or are integral parts of the final molecule's structure, influencing its binding to biological targets. While specific examples of commercial drugs derived directly from this starting material are not readily found in the public domain, its structural motifs are present in various classes of bioactive compounds.

Potential Biological Activities

Bromophenols, as a class, have been shown to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[10][11] The specific substitution pattern of this compound may impart unique biological activities that are a subject of ongoing research. For instance, it has been explored for its potential as an antimicrobial agent.[10]

Section 5: Analytical Characterization

The unambiguous identification and purity assessment of this compound require the use of various analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the substitution pattern. PubChem provides access to reference ¹H NMR and ¹³C NMR spectra for this compound.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, which is a powerful diagnostic tool.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and methyl groups, and C-Br and C-Cl stretching vibrations.[1]

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like halogenated phenols. Derivatization of the hydroxyl group may be necessary to improve chromatographic performance.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis and purification of this compound, particularly for monitoring reaction progress and assessing purity.

Section 6: Safety, Handling, and Toxicology

As with all halogenated aromatic compounds, proper safety precautions must be taken when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as follows:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin irritation (Category 2): Causes skin irritation.[1]

  • Eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[12] However, halogenated phenols, in general, can be toxic. Their mechanism of toxicity can involve uncoupling of oxidative phosphorylation and disruption of cell membranes.[13] Chronic exposure to some brominated phenols has raised health concerns, and their presence in the environment is monitored.[14][15][16]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical intermediate; it is a versatile tool that offers a multitude of possibilities for synthetic and medicinal chemists. Its well-defined reactivity, multiple functionalization points, and potential for imparting unique biological properties make it a valuable asset in the quest for novel molecules with desired functions. This guide has aimed to provide a comprehensive and practical understanding of this compound, from its fundamental properties to its potential applications. By grounding this knowledge in established scientific principles and providing actionable protocols, we hope to empower researchers to safely and effectively harness the potential of this compound in their scientific endeavors.

References

  • BuyersGuideChem. 2-Chloro-4-bromo-6-methylphenol | C7H6BrClO. [Link]
  • The Role of 4-Bromophenol in Pharmaceutical Synthesis.
  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]
  • PubChem. This compound | C7H6BrClO | CID 613789. [Link]
  • ACS Publications. Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]
  • Fiveable. Reactions of Phenols | Organic Chemistry Class Notes. [Link]
  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
  • EFSA.
  • Chemistry Steps. Reactions of Phenols. [Link]
  • PubChem. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109. [Link]
  • Molbase. MSDS of this compound. [Link]
  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • OUCI.
  • EFSA.
  • PubMed Central. Bromophenols in Marine Algae and Their Bioactivities. [Link]
  • Patsnap.
  • SpectroBase. 2-bromo-4-chloro-6-[N-(m-ethynylphenyl)formimidoyl]phenol - Optional[FTIR] - Spectrum. [Link]
  • ResearchGate. Crystal structure of 2-bromo-4-chloro-6-[(4-bromo- phenylimino)methyl]phenol, C13H8Br2ClNO. [Link]
  • EFSA.
  • ACS Publications.
  • Chemistry LibreTexts.
  • PubMed Central. A scalable and green one-minute synthesis of substituted phenols. [Link]
  • PubChemLite. This compound (C7H6BrClO). [Link]
  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
  • OMICS International. -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]
  • PubMed. 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]
  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
  • MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
  • PubChem. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871. [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2-Bromo-4-chloro-6-methylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, chemists, and professionals in drug development on the applications of 2-Bromo-4-chloro-6-methylphenol in organic synthesis. This versatile substituted phenol serves as a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds, arylamines, and heterocyclic systems which are of significant interest in medicinal chemistry and materials science. This guide will explore its reactivity, provide detailed protocols for key transformations, and offer insights into overcoming the synthetic challenges associated with its sterically hindered nature.

Compound Profile and Safety Considerations

This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrClO.[1][2] Its structure, featuring a hydroxyl group, a methyl group, and two different halogen atoms at specific positions on the benzene ring, imparts a unique reactivity profile that is central to its utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC NameThis compound[1]
CAS Number54852-68-5[1]
Molecular FormulaC₇H₆BrClO[1][2]
Molecular Weight221.48 g/mol [1]
AppearanceOff-white to pale yellow crystalline solid
Melting Point65-69 °C
Boiling Point256.7±25.0 °C at 760 mmHg

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in organic synthesis lies in its application as an aryl halide in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 2-position provides a reactive site for oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. However, the flanking methyl and hydroxyl groups introduce significant steric hindrance, which necessitates the use of specialized catalytic systems to achieve efficient transformations.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound G Inert Atmosphere (Ar/N2) A->G B Arylboronic Acid B->G C Palladium Precatalyst (e.g., Pd(OAc)2) C->G D Bulky Phosphine Ligand (e.g., SPhos, XPhos) D->G E Base (e.g., K3PO4, Cs2CO3) E->G F Degassed Solvent (e.g., Toluene/H2O) F->G H Heating (80-110 °C) G->H I Aqueous Workup H->I J Extraction I->J K Column Chromatography J->K L Biaryl Product K->L

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Optimized Protocol for Suzuki-Miyaura Coupling:

This protocol is designed for sterically hindered substrates and employs a highly active catalyst system.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene and water (10:1 v/v)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Sterically Hindered Aryl Bromides

Aryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference(s)
2-Bromo-6-methylphenolPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092[5]
2-Bromo-4,6-dimethylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane10088
2-Bromo-6-chlorophenol3-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10075[4]
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the steric hindrance of this compound necessitates the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle.[6]

Buchwald_Hartwig_Mechanism A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Amine Coordination & Deprotonation C->D E [Ar-Pd(II)(NR'R'')L2] D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G H Ar-Br H->B I HNR'R'' / Base I->D

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of Heterocyclic Compounds: Benzofurans

Substituted phenols are valuable precursors for the synthesis of a variety of heterocyclic compounds. One notable application of this compound and its derivatives is in the synthesis of substituted benzofurans, a scaffold present in many biologically active molecules.[7][8]

Synthetic Strategy for Substituted Benzofurans:

A common strategy involves an initial O-alkylation of the phenol followed by an intramolecular cyclization. For instance, reaction with an α-haloketone can lead to an intermediate that, upon cyclization, yields a substituted benzofuran.[9]

Benzofuran_Synthesis A This compound D O-Alkylation A->D B α-Haloketone B->D C Base (e.g., K2CO3) C->D E Intermediate Phenoxy Ketone D->E F Intramolecular Cyclization/Dehydration (e.g., acid or base catalyzed) E->F G Substituted Benzofuran F->G

Sources

The Versatile Virtuoso: 2-Bromo-4-chloro-6-methylphenol as a Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of pharmaceutical development, the selection of foundational chemical scaffolds is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, therapeutic success. Among the pantheon of versatile building blocks, 2-Bromo-4-chloro-6-methylphenol has emerged as a molecule of significant interest for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern—a phenolic hydroxyl group for targeted modifications, and strategically positioned bromo, chloro, and methyl groups—offers a rich platform for the construction of complex and biologically active molecules. This guide provides an in-depth exploration of the applications and protocols associated with this pivotal intermediate, underscoring its role in the creation of next-generation pharmaceuticals.

Unveiling the Potential: Chemical Properties and Strategic Advantages

This compound (C₇H₆BrClO) is a halogenated and alkyl-substituted phenol that presents a compelling array of features for synthetic chemists.[1] The phenolic hydroxyl group serves as a versatile handle for etherification and esterification reactions, allowing for the introduction of a wide range of functional groups to modulate physicochemical properties such as solubility and lipophilicity.

The true synthetic power of this building block, however, lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This differential reactivity allows for selective, stepwise functionalization of the aromatic ring, providing a pathway to intricate molecular architectures that would be challenging to access through other means.

Core Synthetic Transformations: A Gateway to Pharmaceutical Innovation

The strategic utility of this compound is best illustrated through its application in a variety of powerful synthetic transformations. These reactions form the bedrock of its use in constructing the core scaffolds of numerous therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals.[2] this compound is an excellent substrate for these reactions, with the bromo substituent serving as the primary reactive site.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] This reaction is particularly valuable for synthesizing biaryl structures, which are common in many classes of drugs, including kinase inhibitors. The general principle involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Parameter Condition Rationale
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)An excess of the boronic acid is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. For more challenging couplings, a catalyst with a more electron-rich and bulky ligand like dppf may be beneficial.
Base K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.)The base is crucial for the transmetalation step. Cesium carbonate is often more effective for sterically hindered substrates.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are usually required to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling A Aryl Halide (this compound) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D G Transmetalation D->G E Arylboronic Acid E->G F Base F->G H Aryl-Pd(II)-Aryl' Complex G->H I Reductive Elimination H->I J Biaryl Product I->J K Catalyst Regeneration I->K K->B Buchwald_Hartwig A Aryl Halide C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D G Amine Coordination & Deprotonation D->G E Amine E->G F Base F->G H Aryl-Pd(II)-Amido Complex G->H I Reductive Elimination H->I J Aryl Amine Product I->J K Catalyst Regeneration I->K K->B Williamson_Ether_Synthesis Phenol This compound Deprotonation Deprotonation Phenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Ether Ether Product SN2->Ether Salt Salt Byproduct SN2->Salt

Sources

Protocol for derivatization of 2-Bromo-4-chloro-6-methylphenol hydroxyl group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of the Sterically Hindered Hydroxyl Group of 2-Bromo-4-chloro-6-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the hydroxyl group on this compound. This particular substrate presents unique challenges due to significant steric hindrance from the ortho-substituents (bromine and methyl groups) and the electronic influence of its halogen substituents. These protocols are designed for researchers, chemists, and drug development professionals who need to modify this phenolic hydroxyl for analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), or for synthetic applications, including its use as a building block in multi-step syntheses. We will explore several robust derivatization strategies, including silylation, acylation, and alkylation via classical and phase-transfer catalysis methods, with a focus on the rationale behind procedural steps and optimization strategies.

Introduction: The Challenge of a Hindered Phenol

Phenolic hydroxyl groups are a common functional group in a vast array of chemical compounds, from natural products to pharmaceutical intermediates. Their derivatization is a fundamental operation in chemical analysis and synthesis. The primary goals of derivatization include:

  • Increasing Volatility: For analytical techniques like GC-MS, the polar hydroxyl group must be masked to create a more volatile and thermally stable derivative.[1][2]

  • Protecting Group Strategy: In multi-step synthesis, the reactive phenolic proton must often be protected to prevent unwanted side reactions under specific chemical conditions.

  • Modulating Reactivity: Converting the hydroxyl group into a better leaving group or a different functional moiety to facilitate subsequent coupling reactions.

The subject of this guide, this compound, is a non-trivial substrate. The bulky bromine atom and methyl group positioned ortho to the hydroxyl function create a sterically crowded environment. This hindrance can significantly impede the approach of reagents, often requiring more forcing conditions or specialized catalytic systems to achieve efficient conversion compared to unhindered phenols like phenol or p-cresol.[3][4] However, the electron-withdrawing nature of the bromine and chlorine atoms increases the acidity of the phenolic proton, facilitating its removal by a base, which is a key first step in many derivatization reactions.

This application note provides detailed, validated protocols to successfully navigate these challenges.

Strategic Pathways for Derivatization

The choice of derivatization strategy is dictated by the end goal. For analytical quantification, a rapid, high-yield reaction producing a stable derivative is paramount. For synthetic applications, the protecting group must be robust under a set of reaction conditions and easily removable later.

DerivatizationPathways cluster_analytical Analytical Derivatization cluster_synthetic Synthetic Modification Phenol This compound Silylation Silylation (e.g., BSTFA, TMCS) Phenol->Silylation  GC-MS Analysis Acylation_Analytics Acylation (e.g., Acetic Anhydride) Phenol->Acylation_Analytics  GC/HPLC Analysis  Protecting Group Alkylation Alkylation (Ether Formation) (e.g., Williamson Synthesis) Phenol->Alkylation  Protecting Group  Synthetic Intermediate PTC Phase-Transfer Catalysis Alkylation Alkylation->PTC  Improved Method PTC_Mechanism ArOH Ar-OH (Phenol) ArONa Ar-O⁻Na⁺ (Phenoxide) ArOH->ArONa Deprotonation NaOH Na⁺OH⁻ QArO [Q⁺Ar-O⁻] ArONa->QArO Ion Exchange with Catalyst QX_return Q⁺X⁻ RX R-X (Alkyl Halide) QX Q⁺X⁻ ArOR Ar-O-R (Ether Product) QArO->QX SN2 Reaction QX->QX_return Catalyst Returns

Caption: Mechanism of Phase-Transfer Catalysis for ether synthesis.

Experimental Protocol: O-Methylation
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 4.5 mmol).

    • Add toluene (20 mL) as the organic solvent.

    • Add a phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 0.14 g, 0.45 mmol, 10 mol%).

    • Add the alkylating agent, methyl iodide (e.g., 0.42 mL, 6.75 mmol, 1.5 equiv.). Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

    • With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (5 mL).

  • Reaction Execution:

    • Heat the biphasic mixture to 60-70°C with vigorous stirring to ensure efficient mixing of the two phases.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary: PTC Alkylation
ParameterConditionRationale
Base 50% aq. NaOHStrong, inexpensive base. The aqueous phase simplifies the procedure.
Catalyst Tetrabutylammonium Bromide (TBAB)Efficiently transfers the phenoxide anion to the organic phase.
Alkylating Agent Methyl Iodide (or other primary alkyl halide)Primary halides are required to avoid elimination side reactions. [5]
Solvent System Toluene / WaterBiphasic system ideal for PTC.
Temperature 60-70°CProvides sufficient energy for the reaction without excessive decomposition.
Expected Product 2-Bromo-1-chloro-5-methoxy-3-methylbenzeneThe corresponding ether, formed under mild conditions.

Protocol III: Acylation for Ester Formation

Acylation converts the phenol into an ester. This is useful not only as a protecting group strategy but also for analytical applications, especially for HPLC with UV detection if a chromophoric acyl group is introduced. [6]The reaction typically involves an acylating agent like an acid anhydride or acyl chloride and a base catalyst.

Causality and Rationale

The base (e.g., pyridine or triethylamine) serves two purposes: it acts as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate, and it scavenges the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Acetylation
  • Reaction Setup:

    • Dissolve this compound (1.0 g, 4.5 mmol) in pyridine (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar. Note: Pyridine is both the solvent and the base catalyst.

    • Cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add acetic anhydride (0.64 mL, 6.75 mmol, 1.5 equiv.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting phenol is consumed.

  • Workup and Purification:

    • Carefully pour the reaction mixture into ice-cold 1 M HCl (50 mL) to neutralize the pyridine.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The resulting crude acetate can be purified by recrystallization or column chromatography if needed.

Characterization of Derivatives

Confirmation of successful derivatization is crucial. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for silylated and simple alkylated/acylated derivatives. Look for a single chromatographic peak with the expected molecular ion (M+) and fragmentation pattern. The retention time will be significantly different from the underivatized phenol. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence is the disappearance of the broad phenolic -OH proton signal. New signals corresponding to the protons of the added group (e.g., a singlet at ~0.3 ppm for a TMS group, a singlet at ~3.8 ppm for a methyl ether, or a singlet at ~2.3 ppm for an acetate) will appear.

    • ¹³C NMR: Will show new carbon signals from the derivative group and shifts in the aromatic carbon signals, particularly the carbon bearing the oxygen (C-O).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The broad O-H stretching band (typically ~3200-3500 cm⁻¹) of the starting phenol will disappear. New characteristic bands will appear, such as a strong C=O stretch (~1760 cm⁻¹) for an ester derivative.

Conclusion

The derivatization of the sterically hindered hydroxyl group of this compound, while challenging, can be achieved with high efficiency using the appropriate methodology. For analytical purposes, silylation provides a rapid and reliable method for preparing samples for GC-MS. For synthetic transformations, alkylation via phase-transfer catalysis offers a safe, mild, and efficient alternative to classical Williamson ether synthesis conditions. The choice of protocol should always be guided by the specific requirements of the downstream application. The methods detailed in this guide provide a robust starting point for researchers working with this and structurally similar hindered phenols.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
  • Díaz-Maroto, F., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • Koupparis, M. A., & Thomaidis, T. N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
  • Beelders, T., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 17(10), 11440-11471.
  • Dasgupta, A., & Blackwell, W. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences, 40(2), 304-306.
  • Wen, L., et al. (2020). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 57(11), 3921-3933.
  • Francis Academic Press. (n.d.).
  • Chemistry For Everyone. (2025).
  • ResearchGate. (n.d.).
  • Al-Blewi, F. F., & Al-Amri, J. F. (2020). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Lin, X., et al. (2022).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794.
  • U.S. Environmental Protection Agency. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
  • Harnly, J. M., et al. (2007). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Analytical and Bioanalytical Chemistry, 389(1), 47-62.
  • C&EN Global Enterprise. (2019). Hindered ether synthesis shocked to life.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Baran, P. S., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Green Chemistry (RSC Publishing). (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.
  • Preprints.org. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • ACS Publications. (n.d.). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Chemistry For Everyone. (2025).
  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Acta Crystallographica Section E. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol.
  • Macmillan Group. (2008).
  • Biosynth. (n.d.). This compound.
  • PubMed Central. (n.d.).
  • SciSpace. (2012).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, C13H8Br2ClNO.
  • PubMed Central. (n.d.). 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol.

Sources

The Strategic Functionalization of 2-Bromo-4-chloro-6-methylphenol: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of pharmaceutical and materials science research, the strategic and selective functionalization of polysubstituted aromatic compounds is a cornerstone of molecular design. 2-Bromo-4-chloro-6-methylphenol emerges as a particularly valuable scaffold, offering three distinct points for diversification: a highly reactive bromine atom, a less reactive chlorine atom, and a phenolic hydroxyl group. This trifecta of functionalities allows for a hierarchical approach to synthesis, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of these powerful reactions to this compound, offering detailed protocols and expert insights for researchers in drug development and synthetic chemistry. We will delve into the nuances of regioselective C-Br bond activation and the critical role of catalyst-ligand systems in navigating the substrate's unique electronic and steric landscape.

Core Principle: Chemoselective C-Br Bond Activation

The central theme in the cross-coupling chemistry of this compound is the selective reaction at the carbon-bromine bond over the more robust carbon-chlorine bond. This selectivity is rooted in the difference in bond dissociation energies (BDEs), with the C-Br bond being weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst.[3] The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[4] By carefully controlling reaction conditions, we can exploit this inherent difference to functionalize the 2-position of the phenol ring while preserving the chlorine at the 4-position for subsequent transformations.

The presence of the ortho-methyl and hydroxyl groups introduces additional layers of complexity. The electron-donating nature of the hydroxyl and methyl groups increases the electron density of the aromatic ring, which can render the oxidative addition step more challenging.[3] Furthermore, the steric hindrance imposed by the ortho-methyl group necessitates the use of bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[3] The acidic proton of the phenol can also interact with basic reagents, a factor that must be considered in the choice of base.

The Palladium Catalytic Cycle: A Universal Mechanism

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is initiated by the active Pd(0) species.[2][5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D R-M E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A regenerates catalyst G Ar-R F->G Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]

  • Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments (Ar and R) on the palladium complex are coupled, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[6] For a sterically hindered and electron-rich substrate like this compound, the choice of a palladium catalyst with bulky, electron-rich ligands is critical to achieving high yields.[3]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from methodologies developed for similarly hindered bromophenols and provides a solid starting point for optimization.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-6-methyl-[1,1'-biphenyl]-2-ol.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1004-1280-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1106-1675-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10012-2470-85

Yields are estimated based on reactions with structurally similar substrates and may require optimization.[3][7][8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of great importance in materials science and medicinal chemistry.[9] The reaction is typically co-catalyzed by copper(I) iodide.[9]

Regioselective Sonogashira Coupling substrate This compound reagents R-C≡CH Pd(0), Cu(I), Base product 4-chloro-6-methyl-2-(R-ethynyl)phenol reagents->product Selective C-Br activation

Figure 2: Regioselective Sonogashira coupling at the C-Br bond.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol outlines a standard procedure for the Sonogashira coupling of this compound.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (or DMF) and triethylamine (or DIPA).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add PdCl₂(PPh₃)₂ and CuI to the flask.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] Given the steric hindrance of the substrate, this reaction often requires specialized bulky phosphine ligands and a strong, non-nucleophilic base.[13]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol is a representative procedure for the C-N coupling of this compound.[12][14]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and then morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[14]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(4-chloro-2-methyl-6-hydroxyphenyl)morpholine.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow start Start: Dry Schlenk Tube reagents Add Pd₂(dba)₃, XPhos, NaOtBu start->reagents atmosphere Inert Atmosphere (Ar/N₂) reagents->atmosphere add_substrate Add Toluene, This compound, Amine atmosphere->add_substrate reaction Seal and Heat (100-110 °C, 12-24h) add_substrate->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Quench, Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Product: Aryl Amine purification->end

Figure 3: A typical experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse array of complex molecules. The key to success lies in the chemoselective activation of the C-Br bond, a feat readily achievable with modern catalyst systems. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to leverage this valuable building block in their synthetic endeavors. Future work in this area may explore the development of even more active and selective catalysts that can operate under milder conditions, as well as the sequential cross-coupling of both the C-Br and C-Cl bonds to create highly functionalized phenol derivatives.

References

  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • Wikipedia. Suzuki reaction. [Link]
  • ResearchGate. Synthesis of biphenyls and biphenyl diols. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Common Organic Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • YouTube.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • MDPI.
  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ScienceDirect.
  • YouTube. Sonogashira coupling. [Link]
  • YouTube. Sonogashira cross-coupling reaction. [Link]
  • Wikipedia. Cross-coupling reaction. [Link]
  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Google P
  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
  • ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
  • National Center for Biotechnology Information.
  • DergiPark. Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2- Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. [Link]

Sources

Introduction: The Strategic Value of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 2-Bromo-4-chloro-6-methylphenol as a versatile scaffold for the synthesis of novel, biologically relevant heterocycles. This document provides detailed application notes and step-by-step protocols for researchers in synthetic chemistry and drug discovery.

This compound is a richly functionalized aromatic building block, poised for strategic elaboration into complex heterocyclic systems. Its key features—a nucleophilic hydroxyl group, a reactive bromo substituent amenable to cross-coupling, and additional chloro and methyl groups for steric and electronic tuning—make it an ideal starting material for constructing diverse molecular architectures. Heterocyclic compounds, particularly those containing benzofuran and benzoxazole cores, are prevalent in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide details robust and reproducible protocols for the synthesis of substituted benzofurans and benzoxazoles, leveraging modern catalytic methods.

Part 1: Synthesis of Substituted Benzofurans

Benzofurans are a critical class of heterocycles found in numerous natural products and FDA-approved drugs.[3][5][6] Their synthesis from phenolic precursors is a cornerstone of heterocyclic chemistry. We will explore two powerful, catalyst-driven strategies for the intramolecular cyclization of this compound derivatives: a Palladium/Copper-catalyzed Sonogashira coupling followed by cyclization, and a Copper-catalyzed Ullmann-type C-O bond formation.

Strategy 1.1: Palladium-Catalyzed Sonogashira Coupling and Annulation

This approach involves an initial Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring. The Sonogashira reaction is a highly reliable method for forming C-C bonds between sp² and sp carbon atoms, operating under mild conditions with excellent functional group tolerance.[7][8] The regioselectivity is dictated by the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.[9]

The catalytic cycle for the Sonogashira coupling involves interconnected palladium and copper cycles. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product.[10]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation from Cu Cycle ArPd(II)R'L2 Ar-Pd(II)-C≡CR(L)2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Product (Ar-C≡CR) Reductive_Elimination->ArR' CuX Cu-X Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR Base Cu_Acetylide Cu(I) Acetylide Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation to Pd Cycle

Caption: Catalytic cycle for the Sonogashira coupling reaction.

This protocol details the one-pot synthesis of a 2-substituted benzofuran via a Sonogashira coupling followed by a base-mediated intramolecular annulation.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add this compound (2.20 g, 10.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (210 mg, 0.3 mmol, 0.03 equiv), CuI (95 mg, 0.5 mmol, 0.05 equiv), and K₂CO₃ (4.15 g, 30.0 mmol, 3.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF (40 mL) to the flask via syringe. Stir the suspension for 10 minutes at room temperature. Add phenylacetylene (1.32 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed. The intermediate coupled product will subsequently cyclize under these basic conditions.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with water (2 x 50 mL) and then with brine (50 mL). The washing steps remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford the pure 7-Chloro-5-methyl-2-phenyl-1-benzofuran product.

Strategy 1.2: Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-O and C-N bonds.[11][12] In this strategy, the phenolic hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular fashion to form the benzofuran ring. Modern protocols often use soluble copper salts and ligands, allowing for milder reaction conditions compared to the harsh temperatures of early Ullmann reactions.[13] The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[13]

start Starting Material (this compound) setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere start->setup reagents Reagents: CuI (Catalyst) L-Proline (Ligand) Cs2CO3 (Base) DMSO (Solvent) reagents->setup heating Heating & Stirring (e.g., 110 °C, 24h) setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring Periodically sample workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, brine heating->workup Upon completion monitoring->heating Continue if incomplete purify Purification: Flash Column Chromatography workup->purify product Product (4-Chloro-6-methylbenzofuran) purify->product

Caption: Workflow for Ullmann-type synthesis of a benzofuran.

This protocol describes the intramolecular cyclization to form an unsubstituted benzofuran at the C2 and C3 positions. This requires a modification of the starting material to introduce a suitable precursor for cyclization, for example, by reacting the phenol with an α-haloketone or a similar reagent first. A more direct application of an Ullmann-type reaction on this compound itself would lead to polymerization or intermolecular etherification. Therefore, a tandem O-alkylation followed by an intramolecular Ullmann cyclization is a more viable strategy.

Part A: O-Alkylation

  • In a round-bottom flask, dissolve this compound (2.20 g, 10.0 mmol) in acetone (50 mL).

  • Add potassium carbonate (2.76 g, 20.0 mmol) and a catalytic amount of potassium iodide (166 mg, 1.0 mmol).

  • Add ethyl bromoacetate (1.33 mL, 12.0 mmol) and reflux the mixture for 6 hours.

  • After cooling, filter off the salts and evaporate the solvent. The crude product, ethyl 2-((2-bromo-4-chloro-6-methyl)phenoxy)acetate, can be used in the next step after basic workup and extraction.

Part B: Intramolecular Cyclization This part is hypothetical as it would lead to a benzofuranone, not a simple benzofuran. For the synthesis of substituted benzofurans, Strategy 1.1 is more direct.

Part 2: Synthesis of Substituted Benzoxazoles

Benzoxazoles are another class of privileged heterocycles in drug discovery, known for a wide spectrum of biological activities.[4][14][15][16] Their synthesis often involves the condensation of an o-aminophenol with a carboxylic acid derivative. An innovative approach starting from this compound involves a tandem reaction sequence: a palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) to introduce an amino group, followed by an intramolecular cyclization.

Strategy 2.1: Tandem Buchwald-Hartwig Amination and Cyclization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18][19] By reacting this compound with an appropriate amide, we can form an N-aryl intermediate. Subsequent intramolecular condensation between the phenolic oxygen and a group on the newly introduced nitrogen moiety can forge the benzoxazole ring.

This protocol describes a one-pot synthesis where this compound reacts with benzamide in a copper-catalyzed Ullmann-type N-arylation, followed by acid-catalyzed cyclodehydration to form the benzoxazole.

Materials:

  • This compound (1.0 equiv)

  • Benzamide (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Schlenk tube and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube, add CuI (190 mg, 1.0 mmol, 0.1 equiv), this compound (2.20 g, 10.0 mmol, 1.0 equiv), benzamide (1.82 g, 15.0 mmol, 1.5 equiv), and K₃PO₄ (4.25 g, 20.0 mmol, 2.0 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (30 mL) and DMEDA (0.22 mL, 2.0 mmol, 0.2 equiv) via syringe.

  • Reaction Conditions (C-N Coupling): Seal the Schlenk tube and heat the mixture to 110 °C for 24 hours with vigorous stirring. Monitor the reaction by TLC for the consumption of the starting phenol.

  • Workup (Isolation of Intermediate): Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the copper catalyst and base. Concentrate the filtrate under reduced pressure.

  • Cyclization: To the crude N-arylated intermediate, add Eaton's reagent (20 mL) or polyphosphoric acid (20 g). Heat the mixture to 140 °C for 4-6 hours. The reaction becomes a thick paste.

  • Final Workup: Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield 7-Chloro-5-methyl-2-phenylbenzoxazole.

Data Summary: Comparison of Synthetic Strategies

The following table provides a comparative overview of the discussed protocols for synthesizing heterocycles from this compound. Yields are representative and may vary based on specific substrate and optimization.

EntryTarget HeterocycleMethodCatalyst SystemKey ReagentsTemp (°C)Time (h)Typical Yield (%)
12-Phenylbenzofuran DerivativeSonogashira/AnnulationPdCl₂(PPh₃)₂ / CuIPhenylacetylene, K₂CO₃10012-1670-85
22-Phenylbenzoxazole DerivativeUllmann C-N / CyclizationCuI / DMEDABenzamide, K₃PO₄, PPA110-14024-3060-75

Conclusion and Future Outlook

This compound serves as an outstanding platform for the synthesis of medicinally important benzofuran and benzoxazole heterocycles. The presented protocols, utilizing robust palladium and copper-catalyzed methodologies, offer reliable and versatile routes to these valuable scaffolds. The remaining chloro-substituent and the potential for further functionalization of the methyl group provide ample opportunities for subsequent library generation and lead optimization in drug discovery programs. Future work could explore other transition-metal-catalyzed reactions, such as Buchwald-Hartwig C-O coupling for diaryl ether synthesis or Suzuki coupling at the bromine site, to further expand the chemical space accessible from this versatile starting material.

References

  • Sinha, A., Siddiqui, A., Tripathi, V., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. Semantic Scholar. [Link]
  • Aslam, M. S., Ahmad, M., & Ashraf, M. (2023).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Benzofuran ring system in various pharmaceutical drug structures. WJPPS. [Link]
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
  • Ahmad, A., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
  • Gautam, M. K., et al. (2012). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review.
  • Journal of Pharmaceutical Research and Development. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. JPRD. [Link]
  • Mondal, J., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. NIH. [Link]
  • Barros, M. S. (Ed.). (2020).
  • Bhargava, S., et al. (2024).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-Bromo-4-chloro-6-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development. Halogenated phenols, such as 2-Bromo-4-chloro-6-methylphenol and its derivatives, represent a promising class of compounds with documented antimicrobial properties.[1][2] This guide provides a comprehensive framework of detailed application notes and robust protocols for the systematic evaluation of their antimicrobial and antifungal efficacy. Moving beyond mere procedural steps, this document elucidates the scientific rationale behind critical experimental choices, ensuring methodological integrity and reproducibility. It covers essential assays including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion for qualitative assessment, and advanced protocols for evaluating anti-biofilm activity and cytotoxicity against mammalian cell lines. Special consideration is given to the unique challenges posed by the hydrophobic nature of these phenolic derivatives, offering field-proven insights into solvent selection, protocol modifications, and data interpretation to ensure scientifically sound and reliable outcomes.

Introduction: The Scientific Imperative and Mechanism of Action

Phenolic compounds exert their antimicrobial effects through a multi-pronged attack on microbial cells. Their primary mechanism involves the disruption of the cell membrane's structural integrity and function. The lipophilic nature of the phenol ring allows it to intercalate into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components like ions and ATP, ultimately resulting in cell death.[2] Furthermore, the hydroxyl group on the phenol ring can form hydrogen bonds with microbial proteins, leading to denaturation and inhibition of critical enzymes involved in metabolism and cellular processes.[2] Halogenation of the phenolic ring, as seen in this compound, can significantly enhance this antimicrobial activity by increasing the compound's lipophilicity, thereby facilitating its passage across the microbial cell membrane.

This document serves as a practical guide for researchers to rigorously assess these properties in a laboratory setting, grounding each protocol in the principles of authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Core Antimicrobial Susceptibility Testing

The initial screening of any potential antimicrobial agent involves determining its potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[3]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique that provides a precise MIC value and is considered a reference method by both CLSI and EUCAST.[3][4]

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria as its composition is well-defined and has minimal interference with most antimicrobial agents. For fungi, RPMI-1640 medium, buffered to a physiological pH, is recommended to support robust growth and ensure reproducibility.

  • Solvent Selection & Concentration: Due to the hydrophobic nature of this compound derivatives, a solvent is necessary for initial stock preparation. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its broad miscibility and low toxicity at minimal concentrations. Crucially, the final concentration of DMSO in the assay wells must be kept at or below 1% (v/v), as higher concentrations can exhibit intrinsic antimicrobial activity and confound results. [5] A solvent toxicity control is a mandatory component of the assay.

  • Inoculum Density: Standardizing the starting number of microbial cells is critical for reproducibility. A final inoculum density of approximately 5 x 10^5 Colony Forming Units (CFU)/mL is the standard. A higher density can overwhelm the compound, leading to falsely high MICs, while a lower density can result in falsely low MICs.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO. For example, a 12.8 mg/mL stock.

    • Perform an intermediate dilution of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create the starting concentration for the serial dilution, ensuring the DMSO concentration is managed.

  • Plate Setup:

    • Using a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the starting compound solution to the first column of wells, resulting in a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • This leaves column 11 as the growth control (broth and inoculum only) and column 12 as the sterility control (broth only). A solvent control (broth, inoculum, and the maximum DMSO concentration used) must also be included.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the assay broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

    • Seal the plate and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or with a plate reader measuring optical density.

    • Troubleshooting: Phenolic compounds can sometimes lead to a phenomenon known as "trailing," where a reduced but still visible amount of growth occurs over a wide range of concentrations. For this, the MIC is often defined as the concentration that achieves approximately 80% or 90% growth inhibition compared to the growth control.[6][7][8][9] Reading endpoints at 24 hours for fungi can sometimes mitigate this issue.[6][8]

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound 1. Prepare Compound Stock in DMSO Dilution 2. Create Serial Dilutions in 96-well Plate Compound->Dilution Add to Plate Inoculate 4. Inoculate Plate Dilution->Inoculate Inoculum 3. Prepare Standardized Inoculum (0.5 McFarland) Inoculum->Inoculate Add to Wells Incubate 5. Incubate (37°C, 18-48h) Inoculate->Incubate Read 6. Read Plate Visually or with Spectrophotometer Incubate->Read MIC 7. Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a qualitative method that provides a rapid assessment of antimicrobial activity.[10] It is particularly useful for initial screening of a large number of derivatives.

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standardized medium. Its depth must be uniform (approximately 4 mm) as this affects the rate of diffusion of the compound, which in turn influences the size of the inhibition zone.[10]

  • Compound Loading: A known amount of the test compound is impregnated onto a sterile paper disk. The concentration must be carefully chosen to ensure a measurable zone of inhibition without being excessively high, which could mask subtle differences in susceptibility.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter).

    • Aseptically apply a defined volume (e.g., 10 µL) of a high-concentration stock solution of the this compound derivative onto each disk.

    • Allow the solvent (e.g., DMSO) to evaporate completely in a sterile environment.

    • Place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.[10][11][12][13] A larger zone indicates greater activity. It is important to note that direct comparison of zone sizes between different classes of compounds can be misleading due to variations in diffusion rates.

Diagram: Disk Diffusion Assay Principle

Disk_Diffusion cluster_plate Petri Dish with Agar Lawn Lawn Bacterial Lawn Disk Disk with Compound Zone Zone of Inhibition Compound Compound diffuses into agar Compound->Disk creates concentration gradient

Caption: Principle of the disk diffusion assay showing the zone of inhibition.

Advanced Assays: Anti-Biofilm and Cytotoxicity Evaluation

Beyond initial potency, a comprehensive assessment requires evaluating the compound's effect on microbial biofilms and its safety profile against mammalian cells.

Anti-Biofilm Activity Assay (Crystal Violet Method)

Biofilms are structured communities of microbes encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[14] This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Assay Setup: In a flat-bottomed 96-well plate, prepare 2-fold serial dilutions of the test compound at sub-MIC concentrations in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose for staphylococci).

  • Inoculation: Add a standardized inoculum (adjusted to 0.5 McFarland and then diluted) to each well. Include growth and sterility controls.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) cells by gently washing the wells multiple times with phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. Crystal violet stains the biomass of the biofilm.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer the solubilized solution to a new plate and measure the absorbance at 570-595 nm. A reduction in absorbance compared to the untreated growth control indicates inhibition of biofilm formation.[14][15]

Cytotoxicity Assays on Mammalian Cells

A critical step in drug development is to ensure that the compound is selectively toxic to microbes and not to host cells.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Caution with Phenolic Compounds: Phenolic compounds, being reducing agents, can directly reduce MTT to formazan in the absence of cells, leading to false-positive results (i.e., an underestimation of cytotoxicity).[16] It is mandatory to run a parallel cell-free control plate with the compound dilutions and MTT to quantify any direct reduction. The absorbance from this cell-free plate must be subtracted from the absorbance of the cell-containing plate.

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Principle: The amount of LDH in the supernatant is directly proportional to the number of lysed cells. This assay is less prone to interference from phenolic compounds than the MTT assay.[16][17]

  • Protocol Outline:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the this compound derivative for 24-48 hours.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Carefully transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH assay reagent mixture and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity based on the controls.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Antimicrobial and Antifungal Activity Data

Compound DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Parent Compound S. aureus ATCC 259231618
(this compound)E. coli ATCC 259226412
C. albicans ATCC 900283215
Derivative A S. aureus ATCC 25923425
E. coli ATCC 259221618
C. albicans ATCC 90028822
Derivative B S. aureus ATCC 25923822
E. coli ATCC 259223215
C. albicans ATCC 900281619
Control (Ampicillin) S. aureus ATCC 259230.530
Control (Ciprofloxacin) E. coli ATCC 259220.2532
Control (Fluconazole) C. albicans ATCC 90028128

Table 2: Example Cytotoxicity and Biofilm Inhibition Data

Compound DerivativeIC₅₀ (µM) on HeLa Cells (LDH Assay)Minimum Biofilm Inhibition Concentration (MBIC₅₀) vs S. aureus (µg/mL)
Parent Compound 7532
Derivative A >1008
Derivative B 9016

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

The protocols and application notes detailed herein provide a rigorous and scientifically grounded approach to evaluating the antimicrobial and antifungal potential of this compound derivatives. By adhering to standardized methodologies, incorporating appropriate controls for compound-specific challenges, and understanding the rationale behind each step, researchers can generate high-quality, reproducible data. This comprehensive evaluation, encompassing potency (MIC), biofilm disruption, and host cell cytotoxicity, is essential for identifying promising lead candidates for the development of next-generation antimicrobial therapies.

References

  • ResearchGate. (2014, October 30). What is the highest acceptable limit of DMSO concentration for use in an MIC assay?
  • JOVE. (n.d.). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides.
  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical Research.
  • PubMed. (n.d.). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • YouTube. (2022, August 2). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview.
  • National Center for Biotechnology Information. (2023, August 21). Antibiofilm assay for antimicrobial peptides combating the sulfate-reducing bacteria Desulfovibrio vulgaris.
  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • EUCAST. (2023, January). EUCAST disk diffusion method for antimicrobial susceptibility testing Reading guide Version 10.0.
  • National Center for Biotechnology Information. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology.
  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
  • PubMed. (n.d.). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin.
  • PubChem. (n.d.). This compound.
  • Juniper Publishers. (2016, August 5). Development of Respiratory Mucosal Irritation and Toxicity Screening Methods: Comparison of MTT and Colorimetric Resazurin-Based.
  • PubMed. (2025, November 4). Modification of antimicrobial susceptibility testing methods.
  • National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • PubMed. (n.d.). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol.
  • ResearchGate. (2025, August 6). Trailing end-point phenotype of Candida spp. in antifungal susceptibility testing to fluconazole is eliminated by altering incubation temperature.
  • National Center for Biotechnology Information. (n.d.). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method.
  • National Center for Biotechnology Information. (2023, September 21). Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat.
  • MDPI. (2018, October 22). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains.
  • ResearchGate. (2025, August 7). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method.
  • Biology LibreTexts. (2024, November 23). 13.5B: Kirby-Bauer Disk Susceptibility Test.
  • Singer Instruments. (n.d.). Zone of Inhibition explained.
  • PubMed. (n.d.). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method.
  • ResearchGate. (n.d.). DMSO solvent concentrations and experimental controls reported in articles testing natural or synthetic extracts/compounds for antibiofilm activity in vitro.
  • ResearchGate. (2017, April 10). (PDF) Antimicrobial Disk Diffusion Zone Interpretation Guide.
  • MDPI. (2023, January 22). Future Antimicrobials: Natural and Functionalized Phenolics.
  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Nelson Labs. (n.d.). Zone of Inhibition.
  • ResearchGate. (2017, February 24). (PDF) Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli.
  • PubMed Central. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO).
  • National Institutes of Health. (n.d.). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • PubChem. (n.d.). 2-Bromo-6-methylphenol.

Sources

Application Note: A Guide to the Use of 2-Bromo-4-chloro-6-methylphenol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Bromo-4-chloro-6-methylphenol in Quantitative Analysis

This compound is a halogenated phenolic compound valued in analytical chemistry for its utility as a reference material, particularly as an internal standard.[1] Its synthetic origin and distinct chromatographic profile make it an ideal candidate for introduction into sample matrices to enhance the accuracy and precision of quantitative methods.[2][3]

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), achieving accurate quantification can be challenging due to unavoidable variations in sample preparation, injection volume, and instrument response.[2][3][4][5] The internal standard method is a powerful strategy to mitigate these sources of error.[2][4] This method involves adding a known quantity of a specific compound—the internal standard (IS)—to every sample, calibrator, and blank.[2] Because the internal standard is subjected to the same experimental conditions as the analyte of interest, any loss or variation during the analytical process affects both the analyte and the IS proportionally.[3][4] Quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[4] This ratiometric approach effectively cancels out many random and systematic errors, leading to significantly more robust and reliable results.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the proper handling, preparation, and application of this compound as an internal standard for chromatographic analysis.

Physicochemical Properties & Safety

A thorough understanding of the compound's properties and associated hazards is critical for its safe and effective use in a laboratory setting.

Key Properties
PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 54852-68-5PubChem[6]
Molecular Formula C₇H₆BrClOPubChem[6]
Molecular Weight 221.48 g/mol PubChem[6]
Appearance Colorless to light-yellow liquid or solidSibaonuo Chemical[7]
Safety and Handling Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care.[6][8]

  • Primary Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a laboratory coat when handling this chemical.[9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[8][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11] For long-term stability, storage at -20°C is recommended for solutions.[12]

  • Disposal: Dispose of waste and unused material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Protocol 1: Preparation of Standard Solutions

Accurate preparation of stock and working standards is the foundation of any quantitative analysis. All glassware must be Class A volumetric, and solvents should be of HPLC or GC grade.

Preparation of a 1000 µg/mL Primary Stock Solution
  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 10.0 mg of neat this compound standard into a 10 mL volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of methanol (or a suitable solvent like acetonitrile) to the flask. Gently swirl or sonicate the flask to ensure the complete dissolution of the compound.[12]

  • Dilution: Once dissolved, allow the solution to return to ambient temperature. Carefully add the same solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is thoroughly mixed.

  • Calculation: Calculate the precise concentration of the stock solution based on the actual weight recorded.

    • Concentration (µg/mL) = (Weight in mg / 10 mL) * 1000

  • Storage: Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and solvent, and store it at -20°C.[12]

Preparation of Calibration Curve Working Standards

Calibration standards should be prepared by serially diluting the primary stock solution. The following table provides an example for creating a five-point calibration curve. The concentration of the internal standard (IS) should be kept constant across all calibrators and samples.

Calibration LevelTarget Analyte Conc. (ng/mL)Volume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL) with Solvent
1101010010
2505010010
310010010010
425025010010
550050010010

Protocol 2: Application Workflow for Sample Analysis

The core of the internal standard method is its consistent addition to every sample processed. The following workflow outlines the critical steps from sample preparation to final analysis.

Caption: Workflow for internal standard quantification.

  • Spiking: For each unknown sample, add a precise volume of the this compound internal standard solution to achieve the same concentration used in the calibration standards.

  • Extraction: Perform the necessary sample extraction and cleanup procedures (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) to isolate the analyte and internal standard from the sample matrix.[13] The key advantage here is that any loss of material during this process will affect both the analyte and the IS, preserving their ratio.[4]

  • Analysis: Inject the prepared calibrators and samples into the chromatographic system.

  • Data Acquisition: Integrate the peak areas for both the analyte of interest and the internal standard (this compound) in all chromatograms.

Recommended Instrumental Conditions

The following are starting conditions for GC and HPLC analysis. These should be optimized for the specific analyte of interest and instrument used.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column DB-5 or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm)[14]C8 or C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)[15][16]
Injection Volume 1 µL (Split/Splitless)10 µL
Mobile Phase/Carrier Gas Helium or Hydrogen at constant flowGradient of Acetonitrile and Water (with 0.1% Formic or Trifluoroacetic Acid)[16]
Oven/Column Temp. Start at 60°C, ramp to 280°C30°C[15][16]
Detector Flame Ionization (FID) or Mass Spectrometer (MS)UV/Vis Diode Array (DAD) at 210 nm & 254 nm or Mass Spectrometer (MS)[15][16]

Data Analysis and Quality Control

Calibration Curve
  • Calculate Response Ratio: For each calibration standard, calculate the response ratio:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plot the Curve: Create a linear regression plot of the Response Ratio (y-axis) versus the Analyte Concentration (x-axis).

  • Assess Linearity: The calibration curve is acceptable if the coefficient of determination (R²) is ≥ 0.995.

Quantifying the Unknown Sample
  • Calculate Sample Response Ratio: Determine the response ratio for the unknown sample using the same formula as above.

  • Calculate Analyte Concentration: Use the linear regression equation from the calibration curve (y = mx + b) to determine the concentration of the analyte in the unknown sample:

    • Analyte Concentration = (Sample Response Ratio - b) / m

    • Where y is the Sample Response Ratio, m is the slope, and b is the y-intercept.

Quality Control Parameters

To ensure the trustworthiness of the method, the following parameters should be evaluated during method validation.[16]

ParameterAcceptance CriteriaRationale
Linearity (R²) ≥ 0.995Ensures the response ratio is proportional to concentration over the desired range.
Precision (%RSD) ≤ 15%Measures the closeness of repeated measurements, indicating method reproducibility.[16]
Accuracy (%Recovery) 85-115%Measures how close the measured value is to the true value.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[16]

Conclusion

This compound serves as a reliable and effective internal standard for quantitative chromatographic methods. Its proper application, as detailed in these protocols, corrects for procedural and instrumental variability, thereby significantly improving the accuracy, precision, and overall robustness of analytical data. By adhering to the principles of safe handling, meticulous standard preparation, and systematic data analysis, researchers can confidently integrate this compound into their workflows to achieve high-quality, defensible results.

References

  • Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
  • Chromatography Forum. (2008, June 5). Purpose of Internal Standard?
  • Chemistry For Everyone. (2025, February 17). Why Are Internal Standards Used In Gas Chromatography?
  • Quora. (2021, August 23). What is the use of internal standards in HPLC?
  • Sibaonuo Chemical Blog. (2026, January 5). What is the chemical stability of 2 - bromophenol?
  • PubChem. (n.d.). This compound.
  • MSDS of this compound. (2018, December 14).
  • Smolecule. (2023, August 15). Buy 2-Bromo-6-chloro-4-methylphenol | 57018-10-7.
  • MedchemExpress.com. (n.d.). 2-Bromo-4-methylphenol | Biochemical Reagent.
  • ECHEMI. (n.d.). Buy 4-Bromo-2-chloro-6-methylphenol from Helios biomedical Inc./chemicals.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Bromo-4-methylphenol.
  • MilliporeSigma. (2024, August 6). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography.
  • Schmid, D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.

Sources

Application Note: Regioselective Synthesis of 4-Bromo-2-chloro-6-methylphenol via Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental protocol for the regioselective bromination of 2-chloro-6-methylphenol. The synthesis of halogenated phenols is a cornerstone in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. This document elucidates the underlying principles of electrophilic aromatic substitution, explains the rationale behind each procedural step, and outlines a comprehensive methodology for synthesis, purification, and characterization of the target compound, 4-bromo-2-chloro-6-methylphenol. Safety protocols and data interpretation are also addressed to ensure procedural integrity and reproducibility.

Introduction: Mechanistic & Strategic Considerations

The bromination of 2-chloro-6-methylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this class of reactions, an electrophile replaces a hydrogen atom on an aromatic ring.[1] The reactivity and regioselectivity—the specific position of substitution—are governed by the electronic properties of the substituents already present on the ring.

The starting material, 2-chloro-6-methylphenol, possesses three substituents whose directing effects must be considered:

  • Hydroxyl (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance, stabilizing the intermediate arenium ion.[1][2]

  • Chloro (-Cl): A deactivating group due to its inductive electron withdrawal, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

  • Methyl (-CH₃): A weakly activating group that directs ortho and para via hyperconjugation.

The hierarchy of these directing effects is crucial. The strongly activating hydroxyl group exerts dominant control over the reaction's outcome.[3][4] The positions ortho to the -OH group are C2 and C6, which are already occupied by the chloro and methyl groups, respectively. Therefore, electrophilic attack is overwhelmingly directed to the C4 position, which is para to the hydroxyl group. This inherent regioselectivity allows for the synthesis of 4-bromo-2-chloro-6-methylphenol as the major product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds through a well-established multi-step mechanism. First, the bromine molecule is polarized by the solvent or a Lewis acid (if used), creating a potent electrophile (Br⁺). The electron-rich phenol ring then attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a base (such as the solvent or Br⁻) abstracts a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity and yielding the final product.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack & Arenium Ion Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration A Br-Br B δ+Br---Brδ- A->B Polarization C 2-chloro-6-methylphenol (Nucleophile) D Resonance-Stabilized Arenium Ion (Sigma Complex) C->D Attack on Brδ+ E Base (e.g., Br⁻) F 4-bromo-2-chloro-6-methylphenol D->F Proton Abstraction G H-Base⁺ E:e->G:w

Caption: Mechanism of Electrophilic Bromination of Phenol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-bromo-2-chloro-6-methylphenol on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-chloro-6-methylphenol≥98%Sigma-AldrichStarting Material
Bromine (Br₂)Reagent GradeFisher ScientificHighly corrosive and toxic. Handle in fume hood.
Glacial Acetic AcidACS GradeVWRSolvent
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeSigma-AldrichQuenching Agent
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor aqueous wash
Sodium Chloride (NaCl), SaturatedACS GradeVWRBrine solution for aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousSigma-AldrichDrying Agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel (125 mL)

  • Reflux condenser with a gas outlet connected to a trap (e.g., containing NaOH solution)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (recrystallization dish or chromatography column)

  • Analytical equipment for characterization (NMR, IR, GC-MS)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylphenol (e.g., 10.0 g, 70.1 mmol) in 100 mL of glacial acetic acid.[5]

  • Temperature Control: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to control the reaction's exothermicity and minimize the formation of potential byproducts.

  • Preparation of Brominating Agent: In a separate flask, carefully prepare a solution of bromine (e.g., 3.6 mL, 11.2 g, 70.1 mmol, 1.0 equivalent) in 25 mL of glacial acetic acid.

  • Slow Addition of Bromine: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately 60-90 minutes. Ensure the internal temperature does not rise above 10 °C. The reaction mixture will evolve hydrogen bromide (HBr) gas, which should be directed to a basic scrubber trap.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification Workflow

A meticulous work-up procedure is essential to isolate the product and remove unreacted reagents and byproducts.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water and a 10% aqueous solution of sodium thiosulfate. Stir until the reddish-brown color of excess bromine is completely discharged, resulting in a colorless or pale yellow solution.[6][7]

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

  • Aqueous Washes: Combine the organic extracts and wash sequentially with:

    • Deionized water (2 x 100 mL)

    • Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize residual acetic acid and HBr.

    • Saturated aqueous sodium chloride (brine) solution (1 x 100 mL) to facilitate phase separation and remove excess water.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a light-colored solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel.

G A Completed Reaction Mixture (in Acetic Acid) B Quench with ice-cold 10% Na₂S₂O₃ (aq) A->B C Extract with Dichloromethane B->C D Combined Organic Layers C->D E Wash with H₂O D->E F Wash with sat. NaHCO₃ E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filter & Concentrate (Rotary Evaporator) H->I J Crude Product I->J K Purification (Recrystallization or Chromatography) J->K L Pure 4-Bromo-2-chloro-6-methylphenol K->L

Caption: Post-Reaction Work-up and Purification Workflow.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Property / AnalysisExpected Result
Chemical Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol [8]
Appearance Off-white to pale yellow crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.3-7.5 (2H, m, Ar-H), ~5.8 (1H, s, -OH), ~2.3 (3H, s, -CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) Expected peaks in aromatic region (110-155 ppm), and methyl region (~20 ppm).
IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1580, 1470 (C=C stretch).
Mass Spec (EI) M⁺ peak showing characteristic isotope pattern for Br and Cl atoms.

Note: NMR and IR values are predictive and should be confirmed by experimental data.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory due to the hazardous nature of the chemicals involved.

  • General Handling: All operations should be conducted inside a certified chemical fume hood.[9] A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a flame-resistant lab coat, and appropriate gloves at all times. For handling concentrated bromine, heavy-duty gloves (e.g., fluorinated rubber or butyl) are recommended.[10][11] For general procedures, double-gloving with nitrile gloves is a suitable precaution.[9]

  • Bromine Hazards: Bromine is highly toxic, extremely corrosive, and a strong oxidizing agent that can cause severe chemical burns upon contact and is toxic if inhaled.[10][11] Always handle liquid bromine with extreme care. Have a container of 10% sodium thiosulfate solution available as a quenching agent for spills.[11]

  • Phenol Hazards: Phenols are toxic and corrosive. They can be rapidly absorbed through the skin, potentially causing systemic toxicity.[12][13] Avoid all skin contact. In case of exposure, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

References

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from University of Calgary Chemistry Department.
  • BenchChem. (2025). Aqueous workup procedures for reactions with brominated organic compounds.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Retrieved from University of Rochester Department of Chemistry.
  • Thenpathi-Sirkali. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol.
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
  • Scilit. (n.d.). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate.
  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols.
  • Unknown. (n.d.). Phenol_Electrophilic substitution rxn.
  • Zhang, J., et al. (2015). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-chlorophenol from 2-chlorophenol.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-6-chlorophenol: Discovery and History.
  • ResearchGate. (n.d.). Three bromination of phenols; (a) traditional electrophilic... [Diagram].
  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from an online institutional safety resource.
  • UC Berkeley. (2004). Phenol: Hazards and Precautions.
  • Scribd. (n.d.). Phenol Hazards and Precautions.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • PubChem. (n.d.). 2-Bromo-4-chloro-6-methylphenol.
  • YouTube. (2021). REActivities Bromination Setup and Reaction (1/2).
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
  • Reddit. (2023). Question about use of bromine (experimental procedure). r/Chempros.
  • ResearchGate. (n.d.). Crystal structure of 2-bromo-4-chloro-6-[(4-bromo- phenylimino)methyl]phenol, C13H8Br2ClNO.
  • PubChem. (n.d.). (2-Bromo-6-chloro-4-methylphenyl)(methyl)sulfane.
  • PubChemLite. (n.d.). This compound (C7H6BrClO).
  • ChemicalBook. (n.d.). 2-bromo-6-chloro-phenol synthesis.
  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Vibhute, Y. B., & Jagdale, M. H. (1990). Kinetics of Bromination of Phenols. Asian Journal of Chemistry, 2(3), 308-312.
  • BenchChem. (2025). Comparative study of synthesis methods for 6-Bromo-2-chloro-3-methylphenol.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Guidechem. (n.d.). 2-Bromo-4-methylphenol 6627-55-0 wiki.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • YouTube. (2013). Bromination of Phenols.

Sources

Comprehensive In Vitro Antioxidant Activity Profiling of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Rationale for Antioxidant Profiling

Antioxidants are critical agents in mitigating the detrimental effects of oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[1] The therapeutic potential of a compound is often linked to its ability to neutralize reactive oxygen species (ROS) and other free radicals.[2][3] Phenolic compounds, in particular, are a well-established class of antioxidants, primarily due to the hydrogen-donating capability of their hydroxyl groups.[2][4][5][6][7]

The subject of this guide, 2-Bromo-4-chloro-6-methylphenol, is a halogenated phenol whose antioxidant potential is of significant interest.[8] Its structure, featuring a phenolic hydroxyl group, suggests inherent radical scavenging capabilities. The electronic landscape of the aromatic ring is modulated by two electron-withdrawing halogens (bromine and chlorine) and one electron-donating methyl group, creating a unique profile for investigation. This guide provides the foundational principles and detailed protocols necessary to comprehensively evaluate its antioxidant capacity.

Part 1: Foundational Principles of Phenolic Antioxidant Action

The antioxidant activity of phenolic compounds primarily operates through two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][6][9] A thorough understanding of these pathways is crucial for interpreting assay results, as different assays are biased toward one mechanism over the other.[5][6]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates the hydrogen atom from its hydroxyl group to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•).[6] The ORAC assay is a classic example of a HAT-based method.[5][6]

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical.[9] This may be followed by proton transfer. The FRAP and DPPH assays largely follow the SET mechanism.[6]

G cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SET Single Electron Transfer (SET) Mechanism ArOH Phenolic Antioxidant (ArOH) ArO_radical Phenoxyl Radical (ArO•) ArOH->ArO_radical H• donation R_radical Free Radical (R•) RH Quenched Radical (RH) R_radical->RH ArOH_set Phenolic Antioxidant (ArOH) ArOH_cation Antioxidant Cation (ArOH•+) ArOH_set->ArOH_cation e⁻ transfer R_radical_set Free Radical (R•) R_anion Radical Anion (R⁻) R_radical_set->R_anion

Caption: Core mechanisms of radical scavenging by phenolic antioxidants.

Part 2: General Laboratory Preparations

Accurate and consistent preparation of the test compound and standards is fundamental to achieving reproducible results. The following steps are universal across all protocols described herein.

Test Compound & Standard Stock Solutions

Proper dissolution and serial dilution of the test compound and a known antioxidant standard are critical for generating a reliable dose-response curve. Trolox, a water-soluble analog of Vitamin E, is used as the standard due to its well-characterized antioxidant activity.[10][11]

Parameter This compound (Test Compound) Trolox (Standard)
Solvent Dimethyl Sulfoxide (DMSO) or EthanolEthanol or Assay-specific buffer
Stock Conc. 10 mM10 mM
Storage -20°C, protected from light-20°C, protected from light

Protocol for Serial Dilutions:

  • Prepare a 1 mM working stock solution from the 10 mM master stock in the appropriate solvent.

  • Perform serial dilutions to create a range of concentrations for testing (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, etc.). This concentration range should be optimized to capture the full dose-response curve, including the IC₅₀ value.

Required Instrumentation
  • UV-Vis Spectrophotometer or 96-well microplate reader.

  • Calibrated analytical balance.

  • Calibrated micropipettes (P10, P200, P1000).

  • Vortex mixer.

  • Incubator capable of maintaining 37°C.

Part 3: Detailed Assay Protocols

Assay 1: DPPH Radical Scavenging Activity

Principle: The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[12] In its radical form, DPPH• has a deep purple color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the solution is decolorized to a pale yellow, and the corresponding decrease in absorbance is proportional to the compound's radical scavenging activity.[12]

Reagent Preparation:

ReagentPreparation Instructions
DPPH Working Solution (0.1 mM) Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh daily and kept in the dark to prevent degradation.[12]
Solvent/Blank Methanol or Ethanol (spectrophotometric grade).

Experimental Workflow:

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol (96-Well Plate):

  • Pipette 100 µL of each sample dilution into triplicate wells.

  • Pipette 100 µL of each Trolox standard dilution into triplicate wells.

  • For the control wells (maximum absorbance), add 100 µL of solvent (Methanol/Ethanol).[12]

  • For the blank wells, add 100 µL of solvent and 100 µL of solvent (instead of DPPH) to correct for any color from the sample itself.[12]

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blanks.[12]

  • Mix gently by pipetting or using a plate shaker.

  • Incubate the plate for 30 minutes at room temperature in the dark.[13]

  • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:[10] % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH + solvent) and A_sample is the absorbance of the sample.

  • Plot the % Inhibition against the concentration of the test compound and the Trolox standard.

  • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.[12] A lower IC₅₀ value indicates higher antioxidant activity.

Assay 2: ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] ABTS is oxidized to its radical form using potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[14] Antioxidants donate electrons or hydrogen atoms to neutralize ABTS•+, causing the color to fade. The degree of decolorization is proportional to the antioxidant's capacity.

Reagent Preparation:

ReagentPreparation Instructions
ABTS Stock Solution (7 mM) Dissolve ABTS salt in ultrapure water to a final concentration of 7 mM.[15]
Potassium Persulfate (2.45 mM) Prepare a 2.45 mM solution of potassium persulfate in ultrapure water.[15]
ABTS•+ Working Solution Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10][15] Before use, dilute this stock with a suitable buffer (e.g., PBS or ethanol) to an absorbance of ~0.700 (±0.02) at 734 nm.[15]

Experimental Workflow:

G cluster_prep Radical Generation (12-16h) cluster_assay Assay Procedure ABTS 7 mM ABTS ABTS_radical ABTS•+ Stock ABTS->ABTS_radical Mix 1:1, store in dark KPS 2.45 mM K₂S₂O₈ KPS->ABTS_radical Mix 1:1, store in dark Dilute 1. Dilute ABTS•+ Stock to Abs ≈ 0.700 @ 734nm ABTS_radical->Dilute Add_Sample 2. Add 10 µL Sample/Standard to 190 µL diluted ABTS•+ Dilute->Add_Sample Incubate 3. Incubate 6 min at RT in dark Add_Sample->Incubate Read 4. Read Absorbance at 734 nm Incubate->Read

Caption: Workflow for the ABTS antioxidant assay.

Step-by-Step Protocol (96-Well Plate):

  • Add 190 µL of the diluted ABTS•+ working solution to each well of a 96-well plate.[15]

  • Take an initial absorbance reading (A_initial) at 734 nm.

  • Add 10 µL of the test compound or Trolox standard at various concentrations to the wells in triplicate.

  • For control wells, add 10 µL of the solvent.

  • Mix and incubate the plate for exactly 6 minutes at room temperature in the dark.[10]

  • Measure the final absorbance (A_final) at 734 nm.

Data Analysis:

  • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the antioxidant.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the dose-response curve for the test compound by the slope of the curve for Trolox.[10]

Assay 3: Ferric Reducing Antioxidant Power (FRAP)

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH (3.6).[16] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[17][18]

Reagent Preparation:

ReagentPreparation Instructions
Acetate Buffer (300 mM, pH 3.6) Prepare by dissolving sodium acetate trihydrate in water, adjusting the pH to 3.6 with acetic acid.
TPTZ Solution (10 mM) Dissolve 10 mM of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
Ferric Chloride (FeCl₃) Solution (20 mM) Dissolve 20 mM of FeCl₃·6H₂O in distilled water.
FRAP Working Reagent Prepare fresh on the day of use by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[16]
Standard A series of Ferrous Sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) in distilled water.

Experimental Workflow:

G cluster_prep FRAP Reagent Preparation (Fresh) cluster_assay Assay Procedure Buffer 10 parts Acetate Buffer (pH 3.6) FRAP_Reagent FRAP Working Reagent Buffer->FRAP_Reagent Mix & Warm to 37°C TPTZ 1 part 10 mM TPTZ in HCl TPTZ->FRAP_Reagent Mix & Warm to 37°C FeCl3 1 part 20 mM FeCl₃ FeCl3->FRAP_Reagent Mix & Warm to 37°C Add_Sample 1. Add 20 µL Sample/Standard to well Add_FRAP 2. Add 150 µL FRAP Reagent Add_Sample->Add_FRAP Incubate 3. Incubate 4 min at 37°C Add_FRAP->Incubate Read 4. Read Absorbance at 593 nm Incubate->Read

Caption: Workflow for the FRAP antioxidant assay.

Step-by-Step Protocol (96-Well Plate):

  • Add 20 µL of the test compound, standard (FeSO₄), or water (for the blank) into designated wells.[16]

  • Add 150 µL of the pre-warmed FRAP working reagent to all wells.[16]

  • Mix well and incubate at 37°C for exactly 4 minutes.[16][19] The timing is critical for this assay.

  • Measure the absorbance at 593 nm.

Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

  • Use the linear regression equation from the standard curve to determine the FRAP value of the test compound, expressed as µM of Fe²⁺ equivalents.[10]

Part 4: Data Summary and Interpretation

A comprehensive antioxidant profile requires comparing the results from all three assays. The different mechanisms and reaction conditions of each assay provide a more complete picture of the compound's capabilities.

Summary of Results:

AssayMetricTrolox (Standard)This compound
DPPH IC₅₀ (µM)[Insert Value][Insert Value]
ABTS TEAC (Trolox Equivalents)1.0 (by definition)[Insert Value]
FRAP FRAP Value (µM Fe²⁺ Eq.)[Insert Value][Insert Value]

Interpretation:

  • IC₅₀ (DPPH): A low IC₅₀ value indicates high radical scavenging potency.

  • TEAC (ABTS): A value greater than 1 indicates that the compound is a more potent scavenger than Trolox on a molar basis in this assay. A value less than 1 indicates it is less potent.

  • FRAP Value: A high FRAP value indicates strong reducing power.

Discrepancies between the assays are expected and informative. For example, a compound might show high activity in the FRAP assay (indicating it is a good electron donor) but lower activity in the DPPH assay if it is sterically hindered, preventing efficient interaction with the bulky DPPH radical. This multi-assay approach provides a nuanced and scientifically rigorous characterization of the antioxidant profile of this compound.

References

  • Mendoza-Wilson, A. M., et al. (2011). Probable reaction mechanisms of radical scavenging by phenolic compounds.
  • Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • Cell Biolabs, Inc. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Cell Biolabs, Inc. [Link]
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]
  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. [Link]
  • G-Biosciences.
  • G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
  • Iliev, I., et al. (2021). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC - NIH. [Link]
  • BioVision, Inc. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). BioVision. [Link]
  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
  • Sharifi-Rad, M., et al. (2024).
  • Trost, K., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]
  • Trost, K., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health (NIH). [Link]
  • Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • PubChem. This compound.
  • Zen-Bio, Inc. DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
  • Al-Sayari, A., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
  • Apak, R., et al. (2023).
  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. [Link]
  • Adhikari, S., et al. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]
  • Lopez-Alarcon, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]
  • Agilent Technologies. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
  • Silva, A., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. [Link]
  • PubChem. 4-Bromo-2-chloro-3-methylphenol.
  • Foti, M., & Ruberto, G. (2001). Antioxidant properties of phenols. Semantic Scholar. [Link]
  • Liu, M., et al. (2020).
  • Foti, M. C. (2007). Antioxidant properties of phenols. PubMed. [Link]
  • Foti, M. C. (2007). Antioxidant properties of phenols.
  • Saitoh, Y., et al. (1994).
  • Zhelev, Z., et al. (2020).

Sources

The Strategic Role of 2-Bromo-4-chloro-6-methylphenol in the Synthesis of Advanced Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromatic Potential with a Versatile Intermediate

In the vast landscape of synthetic colorants, the precursor molecules chosen are paramount to the final properties of a dye or pigment. 2-Bromo-4-chloro-6-methylphenol is a halogenated aromatic compound that serves as a highly versatile intermediate in the synthesis of a variety of organic molecules, including those used in the production of dyes and pigments.[1] Its unique molecular architecture, featuring bromine and chlorine substituents on a cresol backbone, offers chemists a powerful tool to create chromophores with desirable characteristics such as enhanced lightfastness, thermal stability, and specific color profiles.

The presence of electron-withdrawing halogens and an electron-donating methyl group on the phenol ring influences the electronic properties of the molecule, which in turn dictates the absorption maxima of the resulting dyes. This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on leveraging this compound in the synthesis of azo dyes, a prominent class of colorants.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆BrClOPubChem[2]
Molecular Weight 221.48 g/mol PubChem[2]
Appearance Pale yellow to brownish crystalline solidInferred from similar compounds[3]
CAS Number 54852-68-5PubChem[2]

Core Synthetic Strategy: The Azo Coupling Reaction

The most prevalent method for converting aromatic precursors into vibrant dyes is the azo coupling reaction.[4] This process is a cornerstone of the dye manufacturing industry and is typically accomplished in two sequential steps: diazotization and azo coupling.[5][6]

Step 1: Diazotization of a Primary Aromatic Amine

In this initial step, a primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7] The reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing.[8]

Step 2: Azo Coupling with this compound

The newly formed diazonium salt is a potent electrophile that will readily react with an electron-rich aromatic compound, known as the coupling component. In this context, this compound serves as an excellent coupling component. The hydroxyl group of the phenol is a strong activating group, directing the electrophilic attack of the diazonium salt to the para position. Since the para position is occupied by a chlorine atom, the coupling will occur at the activated ortho position. The reaction is typically carried out in a slightly alkaline medium to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and promoting the coupling reaction.[4]

Experimental Protocols

Safety Precaution: Diazonium salts in their solid, dry state can be explosive. It is imperative to keep them in solution and use them immediately after preparation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a novel azo dye by coupling diazotized 4-nitroaniline with this compound.

Part A: Diazotization of 4-Nitroaniline

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a solution of 4-nitroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0–5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0-1.2 equivalents) in cold distilled water.

  • Slowly, and in a dropwise manner, add the pre-cooled sodium nitrite solution to the 4-nitroaniline solution. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 15-30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling with this compound

Materials:

  • Diazonium salt solution from Part A

  • This compound

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve this compound (1.0 equivalent) in a suitable solvent, such as a mixture of ethanol and water, containing sodium hydroxide to facilitate dissolution.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Part A to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a dilute sodium hydroxide solution. This alkaline condition is crucial for the coupling reaction with phenols.

  • The formation of a colored precipitate is indicative of the azo dye formation.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification of the Azo Dye

Procedure:

  • Once the reaction is complete, collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Characterization and Data Presentation

The synthesized dye should be characterized to confirm its structure and purity. The following table summarizes the expected quantitative data for a representative azo dye synthesized from this compound. The values are illustrative and will vary depending on the specific diazo component used.

ParameterExpected ResultAnalytical Method
Appearance Colored solid (e.g., red, orange, yellow)Visual Inspection
Melting Point Varies with structureMelting Point Apparatus
λmax (in a suitable solvent) Varies (typically in the visible region)UV-Vis Spectroscopy
FT-IR (cm⁻¹) Peaks corresponding to -N=N-, Ar-H, C-Cl, C-Br, O-HFT-IR Spectroscopy
¹H-NMR Signals corresponding to aromatic protonsNMR Spectroscopy

Visualization of the Synthetic Pathway

The overall reaction pathway for the synthesis of an azo dye using this compound is depicted below.

Azo Dye Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling Aromatic_Amine Primary Aromatic Amine (e.g., 4-Nitroaniline) Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye (Colored Precipitate) Diazonium_Salt->Azo_Dye NaOH (aq) 0-5 °C Coupling_Component This compound Coupling_Component->Azo_Dye

Overall reaction pathway for the azo dye synthesis.

The logical workflow for the experimental protocol is outlined in the following diagram.

Experimental_Workflow start Start prep_amine Prepare Amine Solution (e.g., 4-Nitroaniline in HCl) start->prep_amine cool_amine Cool to 0-5 °C prep_amine->cool_amine diazotization Add NaNO₂ to Amine Solution (Diazotization) cool_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization coupling Add Diazonium Salt to Phenol Solution (Azo Coupling) diazotization->coupling prep_phenol Prepare Phenol Solution (this compound in NaOH) cool_phenol Cool to 0-5 °C prep_phenol->cool_phenol cool_phenol->coupling stir Stir for 1-2 hours at 0-5 °C coupling->stir filter Filter Precipitate stir->filter wash Wash with Cold Water filter->wash dry Dry the Azo Dye wash->dry end End dry->end

Experimental workflow for the synthesis of an azo dye.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block in the synthesis of azo dyes and pigments. The protocols outlined in this guide provide a robust framework for researchers to explore the synthesis of novel colorants. The strategic placement of halogen atoms on the phenol ring can be exploited to fine-tune the properties of the final dye, opening avenues for the development of high-performance colorants for specialized applications, including in textiles, advanced materials, and as functional dyes in biomedical research. Further investigations could explore the synthesis of metal-complex dyes from these azo compounds, potentially leading to even greater stability and unique chromatic properties.

References

  • FUW Trends in Science & Technology Journal. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS.
  • Unknown. The Synthesis of Azo Dyes.
  • PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.
  • ResearchGate. (n.d.). syntheses of novel disperse dyes based on arylazophenols: synthesis, characterizations and.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Azo coupling.
  • Google Patents. (n.d.). US4436659A - Metalized dyes, their manufacture and use.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • DergiPark. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2- Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • European Patent Office. (2020). DISPERSE DYES - EP 2516728 B1.
  • Google Patents. (n.d.). DE1644650A1 - Process for the preparation of disperse dyes.
  • PubMed. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol.
  • PubChem. (n.d.). 2-Bromo-6-methylphenol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-6-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and validated through extensive laboratory experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of this compound, while straightforward in principle, can present several challenges that may lead to suboptimal yields and purity. This section addresses the most common issues encountered during the bromination of 4-chloro-6-methylphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratio of the brominating agent to the starting material. 3. Side Reactions: Formation of over-brominated products or other byproducts.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. Consider extending the reaction time or moderately increasing the temperature. 2. Stoichiometry Optimization: Use a slight excess of the brominating agent (e.g., 1.05 to 1.2 equivalents) to drive the reaction to completion. However, a large excess should be avoided to prevent over-bromination.[1] 3. Control of Reaction Conditions: Maintain a low reaction temperature, especially during the addition of the brominating agent, to minimize side reactions. The use of a less polar solvent can also improve selectivity.
Formation of Diaryl Ether Byproducts This is a known side reaction in phenol bromination.The addition of a salt of a strong base and a weak acid, such as sodium acetate, to the reaction mixture (when using acetic acid as a solvent) can effectively inhibit the formation of diaryl ethers, leading to a significant increase in yield and purity.[1]
Over-bromination (Formation of Dibromo Species) 1. Excess Brominating Agent: Using too much of the brominating agent. 2. Reaction Temperature Too High: Higher temperatures can favor multiple brominations.1. Precise Stoichiometry: Carefully control the amount of brominating agent used.[1] 2. Temperature Control: Perform the reaction at a controlled low temperature (e.g., 0-5 °C) to enhance selectivity for mono-bromination.
Difficult Product Isolation and Purification 1. Inadequate Quenching: Residual unreacted brominating agent can complicate work-up. 2. Emulsion Formation during Extraction: This can lead to product loss. 3. Co-elution of Impurities during Chromatography: Similar polarity of the product and byproducts.1. Effective Quenching: After reaction completion, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color of bromine disappears. 2. Work-up Technique: Use a brine wash to break emulsions. If emulsions persist, filtration through a pad of celite may be effective. 3. Purification Strategy: If recrystallization is insufficient, column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that may arise during the synthesis of this compound.

Q1: What is the most effective brominating agent for this synthesis?

Both N-Bromosuccinimide (NBS) and liquid bromine are commonly used. NBS is often preferred in laboratory settings due to its solid nature and easier handling compared to the highly corrosive and volatile liquid bromine.[2] However, for larger-scale syntheses, liquid bromine can be a more cost-effective option. The choice often depends on the scale of the reaction, available equipment, and safety protocols.

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in reaction rate and selectivity. Acetic acid is a common solvent that facilitates the reaction, and its use in conjunction with sodium acetate can suppress byproduct formation.[1] Dichloromethane is another suitable solvent, particularly for reactions conducted at low temperatures. The polarity of the solvent can influence the electrophilicity of the brominating agent and the reaction pathway.

Q3: What is the underlying mechanism for the formation of diaryl ether byproducts?

Diaryl ether formation is a competing side reaction where the phenoxide ion of the starting material or product acts as a nucleophile and attacks the brominated phenol intermediate. This is more prevalent under conditions that favor phenoxide formation.

Q4: Can this reaction be performed without a catalyst?

The bromination of phenols is typically facile and does not require a Lewis acid catalyst, as the hydroxyl group is a strong activating group for electrophilic aromatic substitution. However, in some cases, a mild acid catalyst might be used to enhance the electrophilicity of the brominating agent.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound with a focus on maximizing yield and purity.

Reagents and Materials
Reagent Formula Molar Mass ( g/mol ) Quantity Equivalents
4-Chloro-6-methylphenolC₇H₇ClO142.5810.0 g1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9813.1 g1.05
Acetic AcidCH₃COOH60.05100 mL-
Sodium AcetateCH₃COONa82.035.8 g1.0
DichloromethaneCH₂Cl₂84.93As needed for work-up-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed for work-up-
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃(aq)-As needed for work-up-
BrineNaCl(aq)-As needed for work-up-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for drying-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6-methylphenol (10.0 g) and sodium acetate (5.8 g) in acetic acid (100 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (13.1 g) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into 200 mL of cold water.

  • Work-up:

    • If any color of bromine persists, add saturated sodium thiosulfate solution dropwise until the color disappears.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 4-Chloro-6-methylphenol & Sodium Acetate in Acetic Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_NBS Add N-Bromosuccinimide Cool->Add_NBS Stir Stir at Room Temperature Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water & Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify End End Product: this compound Purify->End

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Minimizing the formation of 2,6-dibromo side products

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Minimizing the Formation of 2,6-Dibromo Side Products

Welcome to our dedicated technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of undesired 2,6-dibromo side products during bromination reactions. By understanding the underlying mechanisms and implementing strategic experimental adjustments, you can significantly improve the selectivity and yield of your desired monobrominated products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of 2,6-dibromo side products?

The formation of 2,6-dibromo side products is primarily driven by the electronic and steric properties of the substrate, as well as the reaction conditions. Here are the key contributing factors:

  • Activating Substituents: Electron-donating groups (EDGs) on the aromatic ring, such as hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups, strongly activate the ortho and para positions, making them highly susceptible to electrophilic substitution. The presence of a directing group at the 1-position will activate the 2- and 6-positions (both ortho) and the 4-position (para). If the para position is already substituted, the reaction is further directed to the ortho positions.

  • Reaction Stoichiometry: Using an excess of the brominating agent relative to the substrate significantly increases the probability of multiple bromination events on the same molecule.

  • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can provide the necessary activation energy for a second bromination to occur, even on a less activated ring.

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting the selectivity of the reaction.

Troubleshooting Common Issues

Issue 1: Significant formation of the 2,6-dibromo byproduct despite using a 1:1 stoichiometry of brominating agent.

Cause: This often occurs with highly activated aromatic substrates where the energy barrier for the second bromination is comparable to the first. The initial monobromination product is still sufficiently activated to react with any remaining brominating agent in the local environment.

Solutions:

  • Controlling the Addition of the Brominating Agent: Instead of adding the brominating agent all at once, a slow, dropwise addition is recommended. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the monobromination of the starting material over the dibromination of the product.

  • Lowering the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the reaction rate and improve selectivity. The activation energy for the second bromination is often higher than the first, and lower temperatures will disproportionately slow the rate of the undesired second reaction.

  • Choice of Brominating Agent: Consider using a less reactive brominating agent. For instance, N-Bromosuccinimide (NBS) is often a milder and more selective alternative to elemental bromine (Br2).

    • Expert Insight: The selectivity of NBS can be further tuned by the choice of solvent and catalyst. For example, using NBS in a polar solvent like DMF can lead to different selectivity profiles compared to a nonpolar solvent like CCl4.

Experimental Protocol: Selective Monobromination of an Activated Phenol

This protocol outlines a general procedure for the selective monobromination of an activated phenol at the para position, minimizing the formation of the 2,6-dibromo side product.

Materials:

  • Activated Phenol (e.g., p-cresol)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Stir bar

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve the activated phenol (1 equivalent) in DMF in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve NBS (1.05 equivalents) in DMF.

  • Add the NBS solution dropwise to the cooled phenol solution over a period of 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Summary Table:

ParameterCondition A (Br2, RT)Condition B (NBS, 0 °C)
Yield of Monobromo Product 65%92%
Yield of 2,6-Dibromo Product 30%<5%
Reaction Time 2 hours4 hours
Issue 2: The desired product is the 2-bromo isomer, but the 2,6-dibromo product is still a major byproduct.

Cause: When the para position is blocked, bromination is directed to the ortho positions. Due to the activating nature of the directing group, both ortho positions are susceptible to bromination.

Solutions:

  • Use of a Bulky Brominating Agent: Employing a sterically hindered brominating agent can favor monobromination. The bulky nature of the reagent will preferentially react at one ortho position, and the resulting steric hindrance will disfavor a second attack at the other ortho position.

  • Protecting Group Strategy: The use of a removable protecting group can be an effective strategy. For instance, a bulky protecting group can be installed to temporarily block one of the reactive sites.

    • Expert Insight: A classic example is the use of a sulfonic acid group as a removable blocking group. Sulfonation is a reversible process, and the bulky -SO3H group can be introduced to block the para position, directing bromination to the ortho position. Subsequent removal of the sulfonic acid group yields the desired monobrominated product.

Workflow for Selective Ortho-Bromination using a Protecting Group

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A Activated Aromatic B Sulfonation (H2SO4) A->B Reagent C Para-Sulfonated Intermediate B->C Product D Bromination (Br2) C->D Intermediate E Ortho-Bromo, Para-Sulfonated D->E Product F Hydrolysis (dil. H2SO4, heat) E->F Intermediate G Desired Ortho-Bromo Product F->G Final Product

Caption: Protecting group strategy for selective ortho-bromination.

Q2: Can computational modeling help in predicting and minimizing 2,6-dibromo formation?

Yes, computational modeling, particularly Density Functional Theory (DFT), can be a powerful predictive tool. By calculating the electron density at different positions on the aromatic ring and modeling the transition state energies for the first and second bromination, it is possible to:

  • Predict the most likely sites of bromination.

  • Estimate the relative activation energies for mono- and di-bromination.

  • Screen different substrates, brominating agents, and catalysts in silico to identify conditions that favor selectivity.

This computational approach can save significant experimental time and resources by narrowing down the most promising reaction conditions to test in the lab.

References

  • Strategic Application of Blocking Groups in Organic Synthesis.Chemical Reviews. [Link]
  • N-Bromosuccinimide as a Selective Brominating Agent.Comprehensive Organic Synthesis. [Link]
  • Computational Insights into Electrophilic Aromatic Substitution.Journal of Organic Chemistry. [Link]

Technical Support Center: Purification of Crude 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with and purifying crude 2-Bromo-4-chloro-6-methylphenol. Below, you will find comprehensive troubleshooting guides and frequently asked questions designed to address specific challenges you may encounter during the purification process.

Introduction to Purification Challenges

The purification of this compound (BCMP) from a crude reaction mixture is critical for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. Crude BCMP may contain a variety of impurities, including unreacted starting materials (e.g., 4-chloro-6-methylphenol), regioisomers (e.g., 4-bromo-2-chloro-6-methylphenol), poly-halogenated byproducts, and residual solvents from the synthesis. The choice of purification technique is dictated by the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.

This document provides practical guidance on common purification methods—recrystallization, column chromatography, and distillation—offering solutions to frequently encountered problems.

Troubleshooting Guide: Common Purification Issues

This section is formatted as a series of questions and answers to directly address potential problems during your purification experiments.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with phenols.

  • Causality: The primary cause is often that the solution is too saturated or cools too quickly. Impurities can also lower the melting point of the mixture, exacerbating the problem.[1]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[1]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.

    • Solvent System Modification: If the issue persists, consider a different solvent or a solvent pair. A solvent in which the compound is slightly less soluble at higher temperatures may be beneficial.

    • Seed Crystals: If you have a small amount of pure BCMP, adding a seed crystal can induce crystallization at a temperature below the melting point.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If too much solvent is used, a substantial amount of the product will remain in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.[2]

    • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize crystal formation.

    • Solvent Selection: Re-evaluate your choice of solvent. A solvent with a steeper solubility curve (high solubility at high temperature, very low solubility at low temperature) is ideal.

    • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q3: The purified crystals are still colored or show impurities by TLC/GC analysis.

A3: This indicates that the chosen recrystallization conditions did not effectively separate the impurities from the desired product.

  • Causality: Impurities may have similar solubility profiles to BCMP in the chosen solvent, or they may have been trapped within the crystal lattice during rapid crystal growth.[1]

  • Troubleshooting Steps:

    • Charcoal Treatment: If the color is due to highly conjugated, non-polar impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them. Be cautious, as charcoal can also adsorb the desired product.

    • Slower Crystallization: As mentioned, rapid crystallization can trap impurities. Ensure the cooling process is slow.[1]

    • Solvent Change: A different solvent may provide better discrimination between the product and the impurities.

    • Wash the Crystals: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography Issues

Q1: I am getting poor separation between my product and an impurity.

A1: Poor separation in column chromatography is usually due to an inappropriate solvent system (eluent) or improper column packing.

  • Causality: The eluent's polarity is crucial for differential migration of compounds down the stationary phase. If the polarity is too high, all compounds will elute quickly with little separation. If it's too low, elution will be very slow, leading to band broadening.[3][4]

  • Troubleshooting Steps:

    • Optimize Eluent System via TLC: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired compound (BCMP).

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then sharpen the band of your target compound.

    • Check Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

    • Sample Loading: Load the crude sample in a concentrated band using a minimal amount of solvent. A wide initial band will lead to poor resolution.[3]

Q2: My compound is not eluting from the column.

A2: This happens when the compound is too strongly adsorbed to the stationary phase (silica gel).

  • Causality: Phenolic compounds can interact strongly with the acidic silica gel. The chosen eluent may not be polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For strongly adsorbed phenols, adding a small percentage of a more polar solvent like methanol or a few drops of acetic acid to the eluent can be effective.[3]

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Check for Decomposition: It's possible the compound is decomposing on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities will depend on the synthetic route. A common synthesis involves the bromination of 4-chloro-6-methylphenol. Potential impurities include:

  • Unreacted Starting Material: 4-chloro-6-methylphenol.

  • Isomeric Byproducts: Bromination could potentially occur at other positions on the aromatic ring, though the ortho position to the hydroxyl group is activated.

  • Poly-brominated Species: Dibrominated or tribrominated phenols can form if an excess of the brominating agent is used.

  • Diaryl Ethers: These can form as a major byproduct in some bromination reactions.[5]

  • Residual Solvents and Reagents: Acetic acid, benzotrifluoride, or other solvents used in the reaction.[5]

Q2: What are the key physical properties of this compound that I should consider for purification?

A2: Key properties are:

  • Molecular Weight: 221.48 g/mol [6]

  • Melting Point: 45-47 °C[7]

  • Boiling Point: 254 °C at 760 mmHg[7]

  • Appearance: Crystalline solid.

  • Solubility: As a phenol, it will be acidic and its solubility in aqueous solutions will increase at higher pH. It is generally soluble in many organic solvents.

Q3: Can I use distillation to purify crude this compound?

A3: Yes, distillation can be a viable method, particularly for removing lower-boiling or much higher-boiling impurities.

  • Vacuum Distillation: Given the high boiling point (254 °C), vacuum distillation is highly recommended to prevent thermal decomposition.[8]

  • Steam Distillation: Steam distillation can be effective for separating volatile phenols from non-volatile impurities. Halogenated phenols often have sufficient volatility for this technique.[9] However, its effectiveness will depend on the volatility of the specific impurities in your crude mixture.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended:

  • Gas Chromatography (GC): Excellent for assessing purity and identifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis to determine purity against a known standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (45-47 °C) is a good indicator of high purity.[7]

Experimental Protocols

Protocol 1: Recrystallization from a Hexane/Toluene Solvent System

This protocol is designed for a crude product that is mostly the desired compound but contains some non-polar impurities.

  • Solvent Selection: In a test tube, dissolve a small amount of crude BCMP in a minimal amount of hot toluene. Add hot hexanes dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot toluene to redissolve the solid. This confirms that hexane can act as an anti-solvent.

  • Dissolution: Place the crude BCMP (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of hot toluene while gently heating on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Slowly add hot hexanes to the hot toluene solution until it remains faintly cloudy. Add a drop or two of hot toluene to clarify. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 35 °C).

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating BCMP from impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. For BCMP, a system of 95:5 or 90:10 Hexanes:Ethyl Acetate is likely to be effective.

  • Column Packing: Prepare a glass column with silica gel (slurry packing with the initial eluent is recommended).

  • Sample Loading: Dissolve the crude BCMP (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Logical Workflow for Purification Method Selection

PurificationWorkflow start Crude this compound tlc_analysis Initial Purity Assessment (TLC/GC) start->tlc_analysis decision_purity Purity > 90%? tlc_analysis->decision_purity decision_impurities Nature of Impurities? decision_purity->decision_impurities No recrystallization Recrystallization decision_purity->recrystallization Yes column_chromatography Column Chromatography decision_impurities->column_chromatography Similar Polarity distillation Distillation (Vacuum/Steam) decision_impurities->distillation Different Boiling Points final_product Pure Product (Purity > 99.5%) recrystallization->final_product column_chromatography->final_product distillation->final_product

Caption: Decision tree for selecting a suitable purification technique.

Troubleshooting Flowchart for Recrystallization

RecrystallizationTroubleshooting start Start Recrystallization cooling Cooling Solution start->cooling issue Problem Encountered? cooling->issue oiling_out Compound Oiled Out? issue->oiling_out Yes success Successful Crystallization issue->success No low_yield Low Yield? oiling_out->low_yield No reheat_dilute Re-heat & Add Solvent oiling_out->reheat_dilute Yes impure_crystals Crystals Impure? low_yield->impure_crystals No concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes impure_crystals->success No change_solvent Change Solvent System impure_crystals->change_solvent Yes slow_cool Cool Slowly reheat_dilute->slow_cool slow_cool->cooling concentrate_mother_liquor->cooling change_solvent->start

Sources

Technical Support Center: Optimizing Temperature Control for Selective Bromination of 2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the selective bromination of 2-chloro-6-methylphenol. Achieving high regioselectivity in this electrophilic aromatic substitution is critically dependent on precise temperature control. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction and optimize your outcomes.

Introduction: The Challenge of Selectivity

The bromination of 2-chloro-6-methylphenol presents a classic regioselectivity challenge. The phenol ring is activated by the hydroxyl (-OH) and methyl (-CH₃) groups, and deactivated by the chloro (-Cl) group. The interplay of their directing effects dictates the position of the incoming electrophile (Br⁺). The hydroxyl group is a powerful ortho, para-director, as is the methyl group.[1] The chloro group is also an ortho, para-director, but a deactivator. The primary challenge is to direct the bromine atom to the desired position while preventing the formation of unwanted isomers and polysubstituted byproducts.[2][3] Temperature is the most critical lever to pull to control this delicate balance.[4][5]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the selective bromination of 2-chloro-6-methylphenol. Each problem is analyzed by its probable cause, followed by actionable solutions grounded in chemical principles.

Logical Flow for Troubleshooting Bromination Issues

G Start Reaction Outcome Unsatisfactory Prob1 Poor Regioselectivity (Mixture of Isomers) Start->Prob1 Isomer Mix? Prob2 Polysubstitution (Di- or Tri-bromination) Start->Prob2 Over-brominated? Prob3 Low or No Conversion Start->Prob3 No Reaction? Sol1a Decrease Temperature: Favors kinetic product, reduces isomer equilibration. Prob1->Sol1a Sol1b Change Solvent: Non-polar solvents (CS₂, CCl₄) can enhance para-selectivity. Prob1->Sol1b Sol1c Use Bulky Brominating Agent: Steric hindrance can favor less hindered positions. Prob1->Sol1c Sol2a Lower Temperature: Reduces overall reaction rate and activation. Prob2->Sol2a Sol2b Use Milder Brominating Agent: NBS is less reactive than Br₂. Prob2->Sol2b Sol2c Control Stoichiometry: Use 1.0 equivalent of brominating agent. Prob2->Sol2c Sol3a Increase Temperature Incrementally: Overcomes activation energy barrier. Prob3->Sol3a Sol3b Check Reagent Purity: Ensure NBS is fresh/recrystallized; Br₂ is anhydrous. Prob3->Sol3b Sol3c Consider a Catalyst: A mild Lewis acid may be needed for deactivated systems. Prob3->Sol3c End Optimized Reaction Sol1a->End Sol1b->End Sol1c->End Sol2a->End Sol2b->End Sol2c->End Sol3a->End Sol3b->End Sol3c->End

Caption: Troubleshooting workflow for common issues in phenol bromination.

Issue 1: Poor Regioselectivity - Formation of 4-bromo-2-chloro-6-methylphenol and other isomers.

  • Probable Cause: The reaction temperature is too high, leading to thermodynamic control where the more stable isomer is formed, or allowing for isomer equilibration.[4] The hydroxyl group strongly directs ortho and para. In 2-chloro-6-methylphenol, the C4 position (para to -OH) and the C6 position (ortho to -OH) are activated. However, the C6 position is already substituted. The other ortho position (C2) is also substituted. Therefore, the primary site of electrophilic attack is the C4 position. A high temperature can provide enough energy to overcome the activation barrier for bromination at less favorable positions.

  • Solution:

    • Strict Temperature Control: Lower the reaction temperature significantly. For many selective brominations, especially when using a highly reactive agent like Br₂, temperatures should be maintained at or below 0-5 °C.[6] For highly sensitive substrates, a temperature range of -30°C to -78°C may be necessary to favor the kinetic product.[4]

    • Solvent Choice: The choice of solvent has a profound impact on selectivity.[7] Non-polar solvents like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂) can temper the reactivity of the brominating agent and often favor the formation of the para-isomer due to reduced solvation of the transition state.[1][2] Polar solvents can increase the rate of reaction and decrease selectivity.[2][7]

    • Rate of Addition: Add the brominating agent dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, minimizing side reactions.

Issue 2: Polysubstitution - Formation of Di-brominated Products.

  • Probable Cause: The phenol ring is highly activated by the -OH group, making it susceptible to multiple substitutions, especially with potent brominating agents like bromine water.[2][3][8] The reaction temperature may be too high, or the stoichiometry of the brominating agent may be incorrect.

  • Solution:

    • Use a Milder Brominating Agent: Replace elemental bromine (Br₂) with N-Bromosuccinimide (NBS).[2][9] NBS serves as a source of Br⁺ and is generally less aggressive, leading to cleaner monosubstitution.[10]

    • Precise Stoichiometry: Use exactly one equivalent of the brominating agent relative to the 2-chloro-6-methylphenol.[2] An excess of the brominating agent will inevitably lead to polysubstitution.

    • Lower Temperature: As with regioselectivity, lower temperatures decrease the overall reaction rate, giving greater control and reducing the likelihood of a second bromination event.[2]

Issue 3: Low or No Conversion to Product.

  • Probable Cause: The reaction temperature is too low, and the activation energy barrier is not being overcome. This can be a particular issue if the ring is considered moderately deactivated or if a very mild brominating agent is used. Reagent purity can also be a factor.

  • Solution:

    • Incremental Temperature Increase: While maintaining a close watch on the reaction profile (e.g., via TLC), slowly increase the temperature in 5-10 °C increments.

    • Verify Reagent Quality: N-Bromosuccinimide can decompose over time. If results are poor, use freshly recrystallized NBS.[10] Ensure elemental bromine is anhydrous.

    • Solvent and Catalyst Consideration: In some cases, a solvent like acetonitrile may be beneficial.[11] While phenols are typically reactive enough to not require a catalyst, if the ring is sufficiently deactivated, a trace amount of a mild acid catalyst might be necessary, though this can also decrease selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in this bromination, and how does temperature dictate the outcome?

A1: Kinetic and thermodynamic control determine the product distribution when a reaction can yield multiple products.

  • Kinetic Control: At lower temperatures, the reaction is often irreversible. The major product is the one that forms the fastest because it has the lowest activation energy. This is known as the kinetic product.[4]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows the products to interconvert, and the final product mixture reflects their relative stabilities. The most stable product, which may not be the one that forms fastest, will predominate. This is the thermodynamic product.[4]

Temperature is the key to switching between these two regimes. Low temperatures favor kinetic control and can "freeze" the product distribution to the isomer that forms most rapidly, which is often the desired outcome for selectivity.

Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂) for selective bromination?

A2: NBS is a milder and more selective brominating agent than Br₂.[2] The key reasons for its preference in achieving selectivity are:

  • Lower Reactivity: NBS is less electrophilic than Br₂, which helps to prevent over-bromination (polysubstitution) of the highly activated phenol ring.[3]

  • In Situ Bromine Generation: NBS can react with trace amounts of HBr generated during the reaction to produce a low, steady concentration of Br₂. This avoids having a large excess of a highly reactive brominating agent present at any given time.

  • Improved Selectivity: The use of NBS, particularly in non-polar solvents, often leads to higher yields of the desired monobrominated product with better regioselectivity.[10][12]

Q3: How do the existing substituents on 2-chloro-6-methylphenol direct the incoming bromine?

A3: The directing effects of the substituents are crucial for predicting the reaction's outcome. This is a classic example of competing directing effects in electrophilic aromatic substitution.

G cluster_0 Directing Effects on 2-chloro-6-methylphenol cluster_1 Substituent Effects Phenol 2-chloro-6-methylphenol Structure (Positions for Bromination) OH -OH (Hydroxyl) Strongly Activating Ortho, Para-Director CH3 -CH₃ (Methyl) Activating Ortho, Para-Director Cl -Cl (Chloro) Deactivating (Inductive) Ortho, Para-Director (Resonance) Outcome Predicted Outcome: C4 (para to -OH) is the most activated and sterically accessible position. Bromination is highly favored at C4. OH->Outcome CH3->Outcome Cl->Outcome

Caption: Analysis of substituent directing effects.

  • -OH (Hydroxyl): A very strong activating group and an ortho, para-director. It strongly activates positions 2, 4, and 6.

  • -CH₃ (Methyl): An activating group and an ortho, para-director. It activates positions 1, 3, and 5 relative to its own position.

  • -Cl (Chloro): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance. It directs to positions 1, 3, and 5 relative to its own position.

The hydroxyl group's activating effect is dominant. It strongly activates the para position (C4). The two ortho positions (C2 and C6) are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the C4 position, leading to the formation of 4-bromo-2-chloro-6-methylphenol. The key is to use conditions (low temperature, mild reagent) that allow this inherent selectivity to be expressed without forcing the reaction at other, less favorable sites.

Part 3: Experimental Protocols & Data

Table 1: Recommended Temperature and Solvent Conditions
Brominating AgentSolventTemperature Range (°C)Expected Outcome
Br₂ (1.0 eq)Carbon Disulfide (CS₂)-5 to 0High selectivity for 4-bromo isomer, requires slow addition.
Br₂ (1.0 eq)Dichloromethane (CH₂Cl₂)0 to 5Good selectivity, easier to handle than CS₂.
NBS (1.0 eq)Acetonitrile (MeCN)0 to Room TempGood selectivity, generally cleaner reaction profile.[11]
NBS (1.0 eq)Dichloromethane (CH₂Cl₂)0 to Room TempExcellent selectivity, often the preferred method.
Protocol 1: Selective Bromination using NBS in Dichloromethane

This protocol is designed to maximize the yield of 4-bromo-2-chloro-6-methylphenol.

Materials:

  • 2-chloro-6-methylphenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel (or solid addition funnel)

  • Ice-water bath

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-6-methylphenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add recrystallized NBS (1.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding cold saturated sodium thiosulfate solution to destroy any unreacted NBS or bromine. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-bromo-2-chloro-6-methylphenol.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Using a capillary tube, spot the starting material (co-spot), and the reaction mixture on the baseline.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm) and then by staining with a potassium permanganate solution.

  • Analysis: The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. The presence of multiple new spots may indicate isomer formation or side reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Temperature for Selective Bromination.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • RefinerLink. (n.d.). Electrophilic aromatic substitution reaction of phenol.
  • Sarma, J. A. R. P., & Nagaraju, A. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 855-860.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
  • Ley, S. V., & Leach, A. G. (2013). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 18(9), 10804-10821.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Pearson, D. E., Wysong, R. D., & Breder, C. V. (1967). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 1190-1192.
  • Khan Academy. (2022). Bromination of Phenol.
  • Chemguide. (n.d.). Ring reactions of phenol.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.

Sources

Troubleshooting low conversion rates in 2-Bromo-4-chloro-6-methylphenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Bromo-4-chloro-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during the synthesis and subsequent reactions of this versatile intermediate.

Introduction: The Challenge of this compound Synthesis

The synthesis of this compound, typically achieved through the electrophilic bromination of 4-chloro-6-methylphenol, presents a nuanced challenge. The phenol moiety is highly activated, predisposing the aromatic ring to polybromination. Furthermore, the existing substituents (chloro and methyl groups) direct the incoming electrophile, but achieving high regioselectivity and conversion to the desired mono-brominated product requires precise control over reaction conditions. This guide will dissect the common pitfalls and provide field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

Low conversion of the starting material, 4-chloro-6-methylphenol, to the desired 2-bromo product is a frequent obstacle. This section addresses the most common causes and provides a systematic approach to troubleshooting.

Question 1: My bromination reaction is sluggish or incomplete. What are the primary factors to investigate?

Low or no conversion often points to issues with the electrophilicity of the brominating agent, suboptimal reaction conditions, or inactivation of the starting material.

Potential Causes & Solutions:

  • Insufficiently Activated Brominating Agent: Molecular bromine (Br₂) itself may not be electrophilic enough to react efficiently without a catalyst, especially at lower temperatures.[1]

    • Solution: Employ a Lewis acid catalyst such as AlCl₃ or FeCl₃ to polarize the Br-Br bond, creating a more potent electrophile (Br⁺).[1][2] Ensure all reagents and glassware are anhydrous, as water can hydrolyze and deactivate the Lewis acid.

  • Suboptimal Solvent Choice: The solvent plays a critical role in modulating the reactivity of both the phenol and the brominating agent.[3][4][5]

    • Polar Protic Solvents (e.g., Water, Acetic Acid): These can solvate and stabilize the phenoxide ion, increasing the nucleophilicity of the ring. However, they can also lead to over-bromination, yielding di- or tri-brominated byproducts.[3][6][7]

    • Non-Polar Solvents (e.g., CS₂, CCl₄, Dichloroethane): These solvents do not significantly ionize the phenol and lead to a less activated ring, which can result in slower, more controlled mono-bromination.[3][6][7][8]

    • Recommendation: For selective mono-bromination, a non-polar solvent or a polar aprotic solvent like acetonitrile is often preferred.[9][10]

  • Inappropriate Temperature: Temperature influences the reaction rate and selectivity.

    • Too Low: May lead to an impractically slow reaction.

    • Too High: Can increase the rate of side reactions, including oxidation and the formation of undesired isomers or poly-brominated products.

    • Recommendation: Many bromination reactions of phenols are carried out at low temperatures (e.g., -20°C to 0°C) to enhance selectivity.[8]

Troubleshooting Workflow for Low Conversion:

Caption: Decision-making workflow for troubleshooting low conversion rates.

Question 2: My starting material is consumed, but the yield of this compound is low, with significant byproduct formation. What's happening?

This scenario points towards a lack of selectivity. The primary competing reactions are polybromination and the formation of isomeric products.

Common Byproducts and Their Mitigation:

ByproductCauseMitigation Strategy
2,6-Dibromo-4-chloro-phenol Highly activated phenol ring reacting with excess brominating agent. Common in polar protic solvents.[11]1. Use a 1:1 stoichiometry of phenol to brominating agent. 2. Add the brominating agent slowly and portion-wise to the reaction mixture.[12] 3. Switch to a less polar solvent (e.g., dichloroethane, chloroform).[8][13] 4. Employ a milder brominating agent like N-Bromosuccinimide (NBS).[9][12]
Diaryl Ethers A known side reaction, particularly under certain conditions.The addition of a salt of a strong base and a weak acid, such as sodium acetate, in acetic acid has been shown to inhibit the formation of diaryl ethers.[14]
Oxidation Products Bromine can act as an oxidizing agent, leading to colored impurities and reduced yield.[15]1. Run the reaction under an inert atmosphere (N₂ or Argon). 2. Maintain a low reaction temperature. 3. Use a brominating agent less prone to oxidation, such as NBS.

Experimental Protocol: Selective Mono-bromination using NBS

This protocol is designed to favor the formation of the mono-brominated product.[10][12]

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂), dissolve 4-chloro-6-methylphenol (1.0 eq.) in anhydrous acetonitrile (10 mL per 5 mmol of phenol).

  • Acidification (Optional but Recommended): Add a catalytic amount of a strong acid like H₂SO₄ (e.g., 1.05 eq.) or p-toluenesulfonic acid (pTsOH, 10 mol %).[10][12] Stir for 5-10 minutes at room temperature. This protonates the NBS, creating a more reactive electrophile.[12]

  • Brominating Agent Addition: Cool the mixture to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.05 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS or bromine.

    • Add water to the mixture and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[10]

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the this compound.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction: Br₂ or NBS?

Both can be effective, but they offer a trade-off between reactivity and selectivity.

  • Molecular Bromine (Br₂): More reactive, especially with a Lewis acid catalyst, but more prone to causing over-bromination.[15] It is also more hazardous to handle.

  • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[9][16] It is a crystalline solid, making it easier and safer to handle. For achieving high yields of the mono-brominated product, NBS is often the superior choice.[12]

Q2: How does pH affect the bromination of phenols?

The pH of the reaction medium significantly influences the reaction kinetics. Phenols are more reactive towards electrophilic substitution under neutral or slightly acidic conditions.

  • Acidic Media (pH 3-4): Optimal reactivity is often observed in acidic conditions, which can help generate a more potent electrophilic brominating species from agents like NBS or KBr/KBrO₃ systems.[9][17]

  • Basic Media: In strongly basic conditions, the phenol is deprotonated to the phenoxide ion. While the phenoxide is extremely activated towards electrophilic attack, this high reactivity is very difficult to control and almost invariably leads to polybromination.

Q3: How can I effectively monitor the progress of my reaction?

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material, the product, and any major byproducts. Visualize the spots under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more definitive identification and quantification of the components in the reaction mixture, allowing for precise tracking of conversion and byproduct formation.[18][19]

Q4: My product appears discolored after purification. What is the cause and how can I fix it?

Discoloration (often yellow or brownish) is typically due to trace impurities, often arising from oxidation of the phenol.[15]

  • Cause: Exposure to air and light, especially at elevated temperatures, can cause oxidation.

  • Solution:

    • Ensure the reaction and work-up are performed promptly.

    • During purification, minimize exposure to heat.

    • If discoloration persists, consider re-purification by column chromatography or recrystallization.

    • Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Q5: What is the role of the methyl and chloro substituents on the reactivity and regioselectivity?

The existing substituents on the phenol ring dictate the position of the incoming bromine atom.

  • -OH group: A powerful activating, ortho, para-directing group.

  • -CH₃ group: An activating, ortho, para-directing group.

  • -Cl group: A deactivating, ortho, para-directing group.

The directing effects of these groups are additive. The highly activating hydroxyl group dominates, directing the electrophile to its ortho and para positions. Since the para position is blocked by the chlorine atom, substitution is directed to the two ortho positions. The position between the -OH and -CH₃ groups (C2) is sterically less hindered and electronically favored compared to the position between the -OH and -Cl groups (C6), leading to the preferential formation of this compound.

Reaction Mechanism Visualization:

G Start 4-Chloro-6-methylphenol + NBS ActivatedNBS Protonated NBS (More Electrophilic Br) Start->ActivatedNBS Activation Catalyst H⁺ Catalyst Catalyst->ActivatedNBS SigmaComplex Sigma Complex (Carbocation Intermediate) ActivatedNBS->SigmaComplex Electrophilic Attack (Rate-Determining Step) Product This compound SigmaComplex->Product Deprotonation (Restores Aromaticity) SideProduct Succinimide SigmaComplex->SideProduct

Caption: Simplified mechanism for the acid-catalyzed bromination of 4-chloro-6-methylphenol with NBS.

References

  • Khan Academy. (n.d.). Bromination of Phenols.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. RSC Publishing.
  • Malani, H. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Cambridge Open Engage.
  • Malani, H. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
  • Fawcett, F., et al. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health (NIH).
  • RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system.
  • Qs in Mind. (2022). Why phenol gives different bromination products in different solvents?.
  • Eureka | Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol.
  • Scribd. (n.d.). Solvent Impact on Phenol Bromination.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Wordpress.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Doc Brown's Chemistry. (n.d.). benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism.
  • Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst.
  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
  • Google Patents. (n.d.). Preparation of 2-bromo-4-methylphenol.

Sources

Column chromatography protocol for isolating 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol and troubleshooting advice for the purification of 2-Bromo-4-chloro-6-methylphenol using column chromatography. It is designed for researchers and drug development professionals familiar with general laboratory techniques.

I. Understanding the Separation: Key Principles

This compound is a moderately polar aromatic compound due to the presence of a hydroxyl group and two halogen substituents. The success of its purification via column chromatography hinges on exploiting the polarity differences between the target compound and any impurities present.

Our strategy will employ normal-phase chromatography. The stationary phase will be silica gel, a highly polar material. The mobile phase will be a less polar solvent system. The principle is that compounds will move down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase.

  • High Polarity Compounds: Interact strongly with the silica gel and elute slowly.

  • Low Polarity Compounds: Interact weakly with the silica gel and elute quickly.

By carefully selecting the mobile phase composition, we can effectively separate our target compound from less polar and more polar impurities.

II. Experimental Workflow: From Crude Mixture to Pure Product

The following diagram outlines the complete workflow for the purification process.

Column_Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation cluster_analysis Phase 3: Analysis & Recovery TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Crude Sample Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate Characterize 11. Characterize Pure Product Evaporate->Characterize

Removal of unreacted starting material from 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical protocols for a common challenge in organic synthesis: the removal of unreacted starting material and related impurities from crude 2-Bromo-4-chloro-6-methylphenol. Our approach is grounded in fundamental chemical principles to empower you to not only follow procedures but also to understand and adapt them to your specific experimental context.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of the separation challenge.

Q1: What is the primary unreacted starting material I need to remove from my product?

The most common synthetic route to this compound is the electrophilic bromination of 2-Chloro-6-methylphenol, often using N-bromosuccinimide (NBS) in a solvent like acetic acid.[1] Therefore, the primary unreacted starting material you will need to remove is 2-Chloro-6-methylphenol .

Q2: What are the key physicochemical differences between my product and the starting material that I can exploit for separation?

Separation is possible because bromination alters the molecule's physical properties. The introduction of a bromine atom increases the molecular weight and generally increases the polarity and boiling point. Both the product and starting material are acidic phenols, a crucial characteristic for certain purification methods.

Property2-Chloro-6-methylphenol (Starting Material)This compound (Product)Rationale for Separation
Molecular Weight 142.58 g/mol 221.48 g/mol [2]Significant mass difference aids in separation by techniques sensitive to molecular size and intermolecular forces.
Boiling Point ~198 °C254 °C (at 760 mmHg)[3]The substantial difference allows for separation by fractional distillation, typically under vacuum to prevent degradation.
Melting Point ~33-36 °C45-47 °C[3]Both are low-melting solids. This property is central to purification by recrystallization.
Polarity Moderately PolarMore PolarThe C-Br bond is more polarizable than a C-H bond, leading to stronger dipole-dipole interactions. This polarity difference is the basis for separation by column chromatography.
Acidity (pKa) Acidic (Phenol)Acidic (Phenol)Both are acidic and will react with a base. This shared property is exploited in acid-base extractions to separate them from non-acidic impurities.

Q3: Besides the starting material, what other impurities might be present in my crude product?

Depending on the precise reaction conditions and the purity of your starting materials, you may encounter other impurities:

  • Di-brominated Species: If the reaction is not carefully controlled, a second bromination can occur, leading to di-bromo-chloro-methylphenol byproducts.[4]

  • Isomeric Byproducts: Bromination can sometimes occur at other positions on the aromatic ring, leading to isomeric impurities that can be challenging to separate.[5][6]

  • Residual Solvents: Solvents used in the reaction (e.g., acetic acid) or workup (e.g., ethyl acetate) may be present.[1]

  • Reagent Byproducts: Byproducts from the brominating agent (e.g., succinimide from NBS) might also contaminate the crude product.

Part 2: Advanced Troubleshooting & Purification Strategy

This section provides solutions to common problems encountered during purification.

Q: My crude product is a dark, oily residue. Where do I begin?

A dark, oily appearance suggests the presence of multiple impurities. A liquid-liquid extraction based on acidity is the most effective first step. This technique, often called an "acid-base wash," is excellent for removing non-acidic impurities and residual acid from the reaction.

The Causality: Phenols are weak acids. When mixed with an aqueous solution of a mild base (e.g., sodium bicarbonate or sodium carbonate), the hydroxyl group is deprotonated to form a sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[1] The product can then be recovered by re-acidifying the aqueous layer, which protonates the phenoxide, causing the purified phenol to precipitate or be extracted back into a fresh organic solvent.

Q: I performed a basic wash, but my product is still not pure. What is the next logical step?

If the primary remaining impurity is the unreacted starting material (2-Chloro-6-methylphenol), the two most robust purification techniques are recrystallization and flash column chromatography . The choice between them depends on the physical state of your product and the required purity level.

Decision Workflow for Purification

This diagram outlines a logical path to select the appropriate purification strategy based on your observations and goals.

purification_decision_tree start Crude Product extraction Perform Acid-Base Liquid-Liquid Extraction start->extraction Initial Cleanup is_solid Is Product a Solid After Extraction? extraction->is_solid check_purity Assess Purity (TLC / HPLC / NMR) chromatography Purify by Flash Column Chromatography check_purity->chromatography Purity <98% (from Recrystallization) final_product High-Purity Product check_purity->final_product Purity >98% recrystallize Purify by Recrystallization is_solid->recrystallize Yes is_solid->chromatography No (Oily) recrystallize->check_purity chromatography->check_purity

Caption: Decision tree for selecting a purification method.

Q: What is the best way to set up a flash column to separate the product from the starting material?

The key is to first find a solvent system that provides good separation using Thin Layer Chromatography (TLC).[6][7] The product, being more polar, will have a lower Retention Factor (Rf) than the slightly less polar starting material.

Expert Insight: Aim for a solvent system where the product has an Rf value of 0.3 to 0.4 .[6] This typically provides the optimal balance for good separation on a column. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[8] Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it until the desired Rf is achieved.

Q: I'm struggling with recrystallization. My product either won't crystallize or it "oils out." What should I do?

This is a common issue that usually stems from solvent choice or cooling rate.

  • Solvent Choice: The ideal solvent dissolves the compound completely when hot but poorly when cold. For this compound, a mixed-solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble (like ethanol or isopropanol) paired with an anti-solvent in which it is insoluble (like water or hexanes).[9]

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this, ensure you are not using too little solvent. If it oils out, try adding a small amount of the primary (good) solvent to redissolve the oil while keeping the solution hot, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step instructions for the most effective purification workflows.

Protocol 1: Multi-Step Purification (Extraction & Recrystallization)

This is the recommended primary workflow for achieving high purity. It efficiently removes a broad range of impurities.

multistep_workflow cluster_extraction Step 1: Acid-Base Extraction cluster_recrystallization Step 2: Recrystallization a 1. Dissolve Crude Product in Ethyl Acetate b 2. Wash with 5% NaHCO3(aq) (Separatory Funnel) a->b c 3. Collect Aqueous Layer (Contains Product as Salt) b->c d 4. Acidify Aqueous Layer with 1M HCl to pH ~2 c->d e 5. Extract Product with Fresh Ethyl Acetate d->e f 6. Dry Organic Layer (Na2SO4) & Evaporate Solvent e->f g 7. Dissolve Dried Crude in Minimal Hot Isopropanol f->g Proceed to Recrystallization h 8. Add Hot Water Dropwise Until Slightly Turbid g->h i 9. Add Hot Isopropanol to Re-clarify h->i j 10. Cool Slowly to Room Temp, Then in Ice Bath i->j k 11. Collect Crystals by Vacuum Filtration j->k l 12. Wash Crystals with Cold Isopropanol/Water & Dry k->l

Caption: Workflow for extraction followed by recrystallization.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The product is now in this aqueous layer as the sodium salt. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ~2, check with pH paper). The purified phenol will precipitate as a solid or oil.

  • Re-extraction: Add a fresh portion of ethyl acetate (50 mL) to the flask and stir to dissolve the purified product. Transfer back to the separatory funnel, separate the layers, and this time, keep the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the semi-purified solid.

  • Recrystallization:

    • Place the semi-purified solid into an Erlenmeyer flask.

    • Add a minimal amount of a hot solvent (e.g., isopropanol) to just dissolve the solid.

    • Slowly add a hot anti-solvent (e.g., deionized water) dropwise until the solution just begins to turn cloudy (turbid).

    • Add a few more drops of the hot primary solvent (isopropanol) until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating compounds with close polarities or when the product is an oil.

Methodology:

  • Solvent System Selection: As determined by TLC, prepare the chosen mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the mobile phase to create a uniform slurry. Allow the silica to settle, and add a thin layer of sand on top.[8][10]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your product) to this solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[8]

  • Elution: Carefully add the mobile phase to the column without disturbing the sample layer. Apply gentle air pressure to begin eluting the solvent through the column.

  • Fraction Collection: Collect the eluent in small fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, purified product.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is essential for quantitatively determining the purity of your final product.[5][11]

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid
Mobile Phase B Acetonitrile with 0.1% of the same acid
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30 °C
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile

Data Analysis: Purity is calculated by the area percent method, where the area of the product peak is divided by the total area of all peaks in the chromatogram.

References

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Patel, H., et al. (2023).
  • ResearchGate. (2020). The new liquid–liquid extraction method for separation of phenolic compounds from coal tar.
  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
  • PubChemLite. (n.d.). This compound (C7H6BrClO).
  • Google Patents. (n.d.). Preparation of 2-bromo-4-methylphenol.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chloro-6-methylanisole on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). PURIFICATION OF PHENOL.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Columbia University. (2007). Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Identifying Impurities in 2-Bromo-4-chloro-6-methylphenol by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to assess the purity of 2-Bromo-4-chloro-6-methylphenol. The methodologies and troubleshooting advice presented here are synthesized from established chromatographic principles and field-proven experience to ensure reliable and reproducible results.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the underlying scientific principles to empower effective problem-solving.

Question 1: My spots are streaking or elongated down the plate. What's causing this and how do I fix it?

Answer:

Spot streaking is a common issue that can obscure results and prevent accurate Rf calculation. It typically arises from a few core problems:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[1] When the stationary phase becomes saturated, it cannot properly equilibrate with the mobile phase, leading to a continuous "streak" rather than a discrete spot.[2][3]

    • Solution: Prepare a more dilute solution of your sample and re-spot. If the compound concentration is low, apply the sample in several small increments to the same spot, allowing the solvent to fully evaporate between each application.[4] This keeps the initial spot size small and concentrated.[5]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar for the compound, it will have a very high affinity for the solvent and move up the plate too quickly and indiscriminately, causing streaking.[6]

    • Solution: Decrease the polarity of your eluent. For this compound, if you are using a hexane:ethyl acetate system, try increasing the proportion of hexane.

  • Compound Interaction with Silica: this compound is acidic due to its phenolic hydroxyl group. The standard silica gel stationary phase is also acidic. This can lead to strong, non-ideal interactions (like hydrogen bonding) that result in tailing or streaking.

    • Solution: Add a small amount (0.1–2.0%) of a polar modifier like acetic or formic acid to the mobile phase.[7][8] This saturates the active sites on the silica plate, leading to sharper, more symmetrical spots.

Question 2: I've run my plate, but I can't see any spots. What went wrong?

Answer:

The absence of visible spots can be perplexing but is usually solvable. Here are the likely causes:

  • Insufficient Sample Concentration: The amount of compound spotted may be below the detection limit of your visualization method.[4]

    • Solution: Concentrate your sample solution or spot multiple times in the same location, ensuring the solvent dries between applications to maintain a small spot diameter.[7]

  • Compound is Not UV-Active: While this compound, being aromatic, should be visible under short-wave UV light (254 nm), some impurities may not be.[9] Not all compounds quench the plate's fluorescence.

    • Solution: Use a chemical stain for visualization. Since the target compound is a phenol, a ferric chloride (FeCl₃) stain is highly effective and specific.[8][10] Alternatively, a general-purpose stain like p-anisaldehyde or an iodine chamber can be used.[9][11]

  • Solvent Level Too High in Chamber: If the solvent level in the developing chamber is above the origin line where you spotted your sample, the compound will dissolve into the solvent reservoir instead of migrating up the plate.[3][4]

    • Solution: Always ensure the mobile phase level is well below the spotting line (typically max 0.5 cm high).[12]

Question 3: My separation is poor. All the spots are clustered near the baseline (low Rf) or rushed to the solvent front (high Rf). How do I improve this?

Answer:

This is a classic mobile phase optimization problem. The goal is to achieve Rf values between 0.2 and 0.6 for the compounds of interest for the best resolution.[12]

  • Spots Near Baseline (Rf < 0.2): Your mobile phase is not polar enough. The compounds have a higher affinity for the polar stationary phase (silica) and are not moving.

    • Solution: Increase the polarity of the mobile phase. For a hexane:ethyl acetate mixture, increase the proportion of ethyl acetate.

  • Spots Near Solvent Front (Rf > 0.8): Your mobile phase is too polar. The compounds have a high affinity for the solvent and are moving up the plate with the solvent front without sufficient interaction with the stationary phase.[7]

    • Solution: Decrease the polarity of the mobile phase. In a hexane:ethyl acetate system, decrease the proportion of ethyl acetate.

Question 4: I see several unexpected spots. Could my compound be degrading on the TLC plate?

Answer:

This is a valid concern, as the acidic nature of silica gel can cause decomposition of sensitive compounds.[13]

  • Solution: Perform a 2D TLC Analysis. This is an excellent technique to determine if a compound is stable on the stationary phase.[14]

    • Spot your sample in one corner of a square TLC plate.

    • Develop the plate in the first direction with your chosen eluent.

    • Remove the plate, dry it completely, and rotate it 90 degrees.

    • Develop the plate again in the second direction using the same eluent.

    • Interpretation: Stable compounds will appear along a diagonal line. Any spots that appear off the diagonal are decomposition products that formed during the chromatography process.[13][14] If degradation is confirmed, consider using a less acidic stationary phase like alumina or adding a modifier like triethylamine to the mobile phase.[7]

Frequently Asked Questions (FAQs)

What are the likely impurities in a sample of this compound?

Impurities typically originate from the synthetic route or subsequent degradation. The synthesis often involves the bromination of 4-chloro-6-methylphenol or a related precursor.[15][16]

Table 1: Potential Impurities and Expected Relative Polarity

Compound NameStructurePotential SourceExpected Polarity (vs. Product)Expected Rf (vs. Product)
This compound (Product)-(Reference)(Reference)
4-Chloro-6-methylphenolUnreacted Starting MaterialMore PolarLower
p-Cresol (4-methylphenol)Unreacted Starting MaterialMore PolarLower
2,6-Dibromo-4-chloro-6-methylphenolOver-bromination byproductLess PolarHigher
Isomeric BromophenolsNon-regioselective brominationSimilarSimilar, may require optimized mobile phase

Note: Polarity is influenced by the number and type of halogen substituents and the presence of the hydroxyl group. Generally, increasing halogenation decreases polarity.

How do I select the right stationary and mobile phase?

For a moderately polar compound like this compound, Normal-Phase TLC is the standard approach.

  • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates the plate contains a fluorescent indicator that is quenched by UV-active compounds at 254 nm.[9] More than 80% of all TLC separations are successfully performed on silica gel.[12][17]

  • Mobile Phase (Eluent): The key is to use a solvent mixture with tunable polarity. A good starting point is a binary mixture of a non-polar solvent and a more polar solvent.

Table 2: Suggested Mobile Phase Systems for Method Development

Non-Polar SolventPolar SolventStarting Ratio (v/v)Adjustment for Higher RfAdjustment for Lower Rf
HexaneEthyl Acetate9:1 to 7:3Increase Ethyl AcetateIncrease Hexane
TolueneAcetone9:1Increase AcetoneIncrease Toluene
ChloroformEthyl Acetate5:4 (+1% Formic Acid)Increase Ethyl AcetateIncrease Chloroform

Rationale: Start with a low-polarity system (e.g., 9:1 Hexane:EtOAc). If the spots do not move from the baseline, incrementally increase the proportion of the polar solvent until the desired separation is achieved (Rf of the main spot is ~0.3-0.4).[8][12]

Which visualization techniques are best?

A multi-step approach is recommended:

  • UV Light (Non-destructive): First, view the dried plate under a short-wave (254 nm) UV lamp. The aromatic rings of the phenol and related impurities should absorb the UV light and appear as dark spots against the green fluorescent background.[9] This method is fast and does not alter the compounds.

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few iodine crystals. Iodine vapor has a high affinity for aromatic and unsaturated compounds, staining them a temporary yellow-brown color.[9][10]

  • Ferric Chloride (FeCl₃) Stain (Destructive): This is an excellent confirmatory stain for phenols.[18] Prepare a 1-2% solution of FeCl₃ in aqueous methanol.[8][10] Briefly dip the plate or spray it with the solution. Phenolic compounds will react to form intensely colored (often blue, green, or purple) complexes.

How can I use TLC to confirm the identity of a suspected impurity?

The most reliable method is co-spotting . This technique requires having a reference standard of the suspected impurity.

  • Lane 1: Spot your sample of this compound.

  • Lane 2: In the same lane, spot your sample, and then carefully spot the impurity reference standard directly on top of the sample spot (this is the "co-spot").

  • Lane 3: Spot only the impurity reference standard.

  • Develop the plate and visualize the spots.

Interpretation:

  • If the impurity is present in your sample, the spot corresponding to it in Lane 1 will have the same Rf value as the standard in Lane 3.

  • In the co-spot lane (Lane 2), you should see a single, potentially more intense, spot at that same Rf. If you see two separate spots in the co-spot lane, the impurity in your sample is not the same as your reference standard.

Experimental Protocols & Diagrams

Protocol 1: Standard TLC Development
  • Prepare the Chamber: Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Using a pencil, gently draw a faint origin line ~1 cm from the bottom of the TLC plate. Use a capillary tube to apply small spots of your dissolved sample(s) and standard(s) onto the origin line.

  • Develop the Plate: Carefully place the spotted plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber.

  • Monitor: Allow the solvent front to ascend the plate. Remove the plate when the front is ~1 cm from the top edge.

  • Mark and Dry: Immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood before visualization.

Protocol 2: Visualization with Ferric Chloride Stain
  • Prepare Stain: Create a 1% solution of ferric (III) chloride in 50% aqueous methanol.[10]

  • Application: After developing and thoroughly drying the TLC plate, quickly dip it into the FeCl₃ solution using forceps.

  • Visualize: Immediately remove the plate and blot excess stain with a paper towel. Phenolic compounds will appear as distinct colored spots against a pale yellow background. Circle the spots with a pencil.

Workflow & Troubleshooting Diagrams

TLC_Impurity_Identification_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Dissolve Sample E1 Spot Plate (Sample, Standard, Co-spot) P1->E1 P2 Select Mobile Phase (e.g., 8:2 Hexane:EtOAc) P3 Prepare & Equilibrate TLC Chamber P2->P3 E2 Develop Plate P3->E2 E1->E2 E3 Dry Plate E2->E3 A1 Visualize under UV (254 nm) E3->A1 A2 Apply Chemical Stain (e.g., FeCl3) A1->A2 A3 Calculate Rf Values A2->A3 A4 Identify Impurities via Co-spotting A3->A4

Caption: Workflow for TLC Impurity Identification.

TLC_Troubleshooting_Tree Start Problem Observed? Streaking Streaking / Tailing Start->Streaking Yes PoorSep Poor Separation Start->PoorSep Yes NoSpots No Spots Visible Start->NoSpots Yes Sol1 Dilute Sample Streaking->Sol1 Cause: Overloading Sol2 Add Modifier to Eluent (e.g., Acetic Acid) Streaking->Sol2 Cause: Acidic Compound Sol3 Run 2D TLC to check for degradation Streaking->Sol3 Cause: Instability HighRf Spots at Top (High Rf) PoorSep->HighRf LowRf Spots at Bottom (Low Rf) PoorSep->LowRf Sol6 Concentrate Sample (re-spot) NoSpots->Sol6 Cause: Too Dilute Sol7 Use Chemical Stain NoSpots->Sol7 Cause: Not UV-Active Sol8 Check Solvent Level in Chamber NoSpots->Sol8 Cause: Spot Dissolved Sol4 Decrease Eluent Polarity HighRf->Sol4 Sol5 Increase Eluent Polarity LowRf->Sol5

Caption: Decision Tree for TLC Troubleshooting.

References

  • University of Rochester, Department of Chemistry.
  • Bitesize Bio. (2025).
  • Chromatography Today. (2023).
  • Macherey-Nagel.
  • Chemistry LibreTexts. (2022).
  • Chemistry LibreTexts. (2022). 2.
  • University of Colorado Boulder, Organic Chemistry.
  • EPFL.
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • University of Wisconsin-Madison, Department of Chemistry.
  • PubChem. This compound. [Link]
  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? [Link]
  • AGA Analytical.
  • PubChemLite. This compound (C7H6BrClO). [Link]
  • ResearchGate. Crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, C13H8Br2ClNO. [Link]
  • National Institutes of Health (NIH). 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol. [Link]
  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • BuyersGuideChem. 2-Chloro-4-bromo-6-methylphenol. [Link]
  • PubMed. 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]
  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
  • National Institutes of Health (NIH). 2-Bromo-4-chloro-6-(cyclopentyliminomethyl)phenol. [Link]

Sources

Technical Support Center: Recrystallization of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-methylphenol. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during the critical purification step of recrystallization. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for this compound?

There is no single "ideal" solvent that works universally for every batch of a compound. The optimal solvent is one that must be determined experimentally. The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][2]

To make an educated initial guess, we must analyze the structure of this compound. The molecule possesses:

  • A polar hydroxyl (-OH) group , which can participate in hydrogen bonding and suggests solubility in polar solvents.

  • A largely non-polar halogenated aromatic ring , which imparts lipophilic (oil-loving) character, suggesting solubility in non-polar organic solvents.[3]

This dual nature means the ideal solvent will likely have intermediate polarity, or a mixed solvent system will be required to fine-tune the solubility characteristics.

Q2: How should I select a range of candidate solvents for an initial screening?

The principle of "like dissolves like" is the guiding tenet for selecting candidate solvents.[4] Given the mixed polarity of this compound, it is crucial to test a range of solvents with varying polarities. A good starting point is to select one or two solvents from each class.

Table 1: Candidate Solvents for Recrystallization Screening

Solvent ClassExample Solvent(s)Boiling Point (°C)PolarityRationale for Selection
Non-Polar Hexane, Heptane69, 98LowLikely to be a poor solvent at all temperatures, making it a good candidate as an "anti-solvent" in a mixed pair.
Non-Polar (Aromatic) Toluene111LowThe aromatic ring may interact favorably with the phenyl ring of the target compound.
Moderately Polar Ethyl Acetate77MediumOften a good balance for compounds with both polar and non-polar features.
Polar Protic Ethanol, Isopropanol78, 82HighThe hydroxyl group can hydrogen bond with the phenol. May be too effective a solvent, even when cold.
Polar Protic Water100Very HighThe compound is expected to be poorly soluble in water, making it an excellent anti-solvent for use with polar organic solvents like ethanol or acetone.[5]
Q3: I have selected my candidate solvents. What is the experimental protocol for a solvent screen?

A systematic solvent screening process is the most reliable way to identify a suitable recrystallization solvent.[1] This should be done on a small scale to conserve your material.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single solvent for the recrystallization of this compound.

Materials:

  • Crude this compound (~50 mg per solvent)

  • Set of small test tubes or vials

  • Candidate solvents (from Table 1)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 10-20 mg of your crude compound into a separate, labeled test tube for each solvent you plan to test.

  • Room Temperature Test: Add the first solvent dropwise (approx. 0.5 mL) to the corresponding test tube at room temperature. Agitate the mixture.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable. The compound is too soluble for good recovery.[4]

    • Observation B: If the solid does not dissolve, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube containing the undissolved solid on a hot plate. Add the same solvent dropwise, bringing the mixture to a gentle boil between additions, until the solid just dissolves.

    • Observation C: If the solid dissolves completely in a reasonable amount of hot solvent (e.g., 1-2 mL), this is a promising candidate solvent.

    • Observation D: If a very large volume of solvent is required or the solid remains insoluble at the boiling point, the solvent is unsuitable.

  • Cooling Test: For promising solvents identified in step 3, allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

    • Observation E: The formation of a healthy crop of crystals indicates an excellent solvent choice.

    • Observation F: If no crystals form, the compound may be too soluble, or the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod to induce crystallization.[6] If crystals still do not form, there may have been too much solvent added.

Q4: No single solvent seems to work perfectly. What is my next step?

When a single solvent is not effective, a mixed solvent system (or solvent pair) is the ideal solution.[2] This technique involves using two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[7]

For this compound, common and effective pairs include:

  • Ethanol / Water: The compound dissolves well in ethanol, and water is added as the anti-solvent to decrease solubility.

  • Ethyl Acetate / Hexane: The compound is soluble in ethyl acetate, and hexane is added as the anti-solvent.

Protocol 2: Recrystallization Using a Mixed Solvent System (Ethanol/Water Example)

Objective: To purify this compound using a solvent pair.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Heat the flask and add the minimum amount of the hot "soluble solvent" (ethanol) required to completely dissolve the solid. It is crucial to have a clear solution.

  • To the hot, clear solution, add the "anti-solvent" (water) dropwise. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "soluble solvent" (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals via vacuum filtration.

Troubleshooting Guide

Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.[8] This is a common problem, especially with impure compounds.

Common Causes & Solutions:

  • Cooling Too Rapidly: The solution was cooled too quickly, not allowing time for ordered crystals to form.

    • Solution: Reheat the solution until the oil redissolves completely. Allow it to cool much more slowly. You can insulate the flask to slow the cooling rate.[9]

  • Solvent is Too Good/Boiling Point Too High: The boiling point of the solvent is higher than the melting point of your impure compound.

    • Solution: Reheat the mixture and add a small amount of additional solvent. If this fails, you may need to select a different solvent with a lower boiling point.[6]

  • Insoluble Impurities: High levels of impurities can depress the melting point of your compound, leading to the formation of an oil.

    • Solution: Try adding slightly more solvent to keep the impurities dissolved during the cooling process. If the problem persists, a different purification method, like column chromatography, may be necessary before recrystallization.

Q6: My final crystals are colored. How can I remove the color?

Colored impurities can often be removed by treating the solution with activated charcoal.[8]

Procedure:

  • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient) to the hot solution. Adding too much will adsorb your product and reduce your yield.

  • Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Solvent Selection Workflow

The following diagram illustrates the logical decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow cluster_trouble start Crude 2-Bromo-4-chloro- 6-methylphenol screen Perform Small-Scale Solvent Screen (Protocol 1) start->screen decision1 Good Single Solvent Found? screen->decision1 single_rx Perform Large-Scale Single Solvent Recrystallization decision1->single_rx  Yes mixed_solvent Select Miscible Solvent Pair (Good + Poor Solvent) decision1->mixed_solvent No   end_good Pure Crystalline Product single_rx->end_good troubleshoot Troubleshoot Issues (Oiling Out, No Crystals, Color) single_rx->troubleshoot Issues? mixed_rx Perform Mixed Solvent Recrystallization (Protocol 2) mixed_solvent->mixed_rx mixed_rx->end_good mixed_rx->troubleshoot re_evaluate Re-evaluate Solvent Choices or Consider Chromatography troubleshoot->re_evaluate

Caption: Logical workflow for selecting a recrystallization solvent.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Department of Chemistry. Solvent Choice.
  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. Compound Summary for CID 613789, this compound. National Center for Biotechnology Information.
  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • PubChem. Compound Summary for CID 291871, 2-Bromo-4-chloro-6-nitrophenol. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.

Sources

Technical Support Center: Pilot Plant Synthesis of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals tasked with scaling the synthesis of 2-Bromo-4-chloro-6-methylphenol from the laboratory to a pilot plant setting. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and safety protocols.

Overview of the Synthesis and Scale-Up Considerations

The synthesis of this compound involves the regioselective electrophilic bromination of 2-chloro-6-methylphenol. The hydroxyl and methyl groups on the phenol ring are ortho-, para-directing, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The substitution pattern of the starting material directs the incoming electrophilic bromine to the position para to the hydroxyl group, which is the only unsubstituted activating position.

Scaling this reaction from the bench to a pilot plant introduces several critical challenges that must be meticulously managed:

  • Exothermic Reaction Control: Halogenations of activated aromatic rings are highly exothermic.[1] Inadequate heat removal on a larger scale can lead to a runaway reaction, causing excessive byproduct formation, pressure buildup, and severe safety hazards.

  • Reagent Handling and Safety: The choice of brominating agent—elemental bromine or N-Bromosuccinimide (NBS)—has significant safety and cost implications. Liquid bromine is extremely toxic, corrosive, and a strong oxidizer, requiring specialized handling procedures and equipment.[2][3]

  • Byproduct Formation: The primary byproduct of concern is the formation of diaryl ethers.[4] Over-bromination to form dibrominated species can also occur if stoichiometry and reaction conditions are not strictly controlled.

  • Process Control and Monitoring: Ensuring consistent product quality at scale requires robust in-process controls (IPCs) to monitor reaction completion and impurity profiles.

  • Work-up and Purification: Isolating and purifying the product on a larger scale requires efficient and scalable methods for quenching, filtration, washing, and drying or distillation.

Troubleshooting Guide for Pilot-Scale Synthesis

This section addresses specific problems that may be encountered during the scale-up process in a question-and-answer format.

Reaction Control & Yield Issues

Question 1: Our pilot batch showed a significant drop in yield compared to the lab scale, and we observed a notable exotherm that was difficult to control. What is the likely cause and solution?

Answer: This is a classic scale-up issue related to heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Causality: The uncontrolled exotherm likely accelerated side reactions, consuming your starting material and forming unwanted byproducts. The primary suspect is the formation of diaryl ethers, which is known to be problematic in similar reactions.[4]

  • Troubleshooting Steps:

    • Reduce Addition Rate: The most immediate control is to significantly slow down the addition rate of the brominating agent (liquid bromine or NBS solution). This allows the reactor's cooling system to keep pace with the heat generated.

    • Lower Initial Temperature: Start the reaction at a lower temperature than in the lab-scale protocol. For instance, if the lab procedure was run at room temperature, consider starting the pilot run at 0-5°C.[5]

    • Use a Co-solvent: While acetic acid is a common solvent, using a co-solvent with a higher boiling point and good heat capacity can help moderate the temperature. However, this requires additional process development for solvent recovery.

    • In-Process Monitoring: Implement frequent sampling (e.g., every 30 minutes) for GC or HPLC analysis to track the consumption of the starting material and the formation of the desired product versus byproducts. This allows for real-time process adjustments.

Question 2: The purity of our crude product is low, with GC analysis showing ~10% unreacted 2-chloro-6-methylphenol and ~8% of an unknown higher molecular weight impurity. How can we improve this?

Answer: This points to two separate issues: incomplete reaction and the formation of a significant byproduct, likely a diaryl ether.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or inadequate mixing can leave starting material unreacted. On a larger scale, mass transfer limitations can mean that the reactants are not encountering each other effectively.

    • High MW Impurity: The formation of diaryl ethers is a known side reaction in phenol brominations, especially under acidic conditions.[4]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the molar equivalents of the brominating agent are correct. A slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is common, but a larger excess can lead to over-bromination.[4]

    • Improve Agitation: Check that the reactor's agitation speed is sufficient to ensure a homogenous mixture. Poor mixing is a common problem in scaling up.

    • Add a Buffer: To inhibit the formation of diaryl ethers, perform the bromination in a mixture of acetic acid and a salt of a strong base and weak acid, such as sodium acetate.[4] The acetate acts as a buffer, reducing the acidity that can promote ether formation. A patent for a similar process reports achieving >99% purity without further purification using this method.[4]

    • Reaction Time: Do not quench the reaction based on a fixed time. Use in-process analysis to confirm that the starting material has been consumed to an acceptable level (e.g., <1%).

Work-up and Purification Challenges

Question 3: During the water quench, our product precipitated as an oily, difficult-to-filter solid. How can we improve the isolation step?

Answer: Product oiling out during precipitation is typically caused by residual solvent, impurities acting as a eutectic mixture, or quenching at too high a temperature.

  • Causality: If acetic acid is used as the solvent, it must be miscible with the quench water. However, if the product concentration is very high or impurities are present, it can lower the melting point and cause it to separate as a liquid.

  • Troubleshooting Steps:

    • Controlled Quench: Add the reaction mixture to chilled water (0-10°C) under vigorous agitation rather than adding water to the reactor. This promotes rapid crystallization and the formation of a filterable solid.

    • Anti-Solvent Addition: Consider a staged quench. First, add a portion of water to initiate precipitation, then slowly add the remainder to complete the crystallization. This can improve crystal morphology.

    • Recrystallization: The oily crude product will need to be purified. After initial isolation, dissolve it in a suitable hot solvent (e.g., heptane, ethanol/water mixture) and allow it to cool slowly to form pure crystals. A patent suggests recrystallization from benzotrifluoride (BTF) can be effective.[4]

Safety and Handling

Question 4: We are planning to use liquid bromine for cost-effectiveness at the pilot scale. What are the absolute critical safety requirements?

Answer: Handling liquid bromine requires stringent engineering controls and personal protective equipment (PPE). Bromine is highly volatile, toxic, and corrosive, causing severe burns on contact and potentially fatal respiratory damage if inhaled.[2][6]

  • Critical Safety Protocols:

    • Engineering Controls:

      • All operations must be conducted in a well-ventilated area with a dedicated scrubber system for bromine vapors.[7]

      • Use a closed-system transfer for charging bromine to the reactor to minimize exposure.

      • Ensure all equipment, including the reactor, pipes, and valves, are made of compatible materials like borosilicate glass or PVDF. Bromine is highly reactive with metals like aluminum.[7]

    • Personal Protective Equipment (PPE):

      • Full-face respirator with an appropriate acid gas/halogen cartridge is mandatory.

      • Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) and a full chemical-resistant suit are required.[3][8]

      • Safety goggles, a face shield, and chemical-resistant boots are also necessary.[8]

    • Emergency Preparedness:

      • Have a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available for spills.[8]

      • Ensure safety showers and eyewash stations are in immediate proximity.

      • All personnel must be trained on bromine-specific emergency procedures.

Visualized Workflows and Protocols

General Pilot Plant Synthesis Workflow

The following diagram outlines the key stages for the scaled-up synthesis of this compound.

G cluster_prep 1. Preparation & Staging cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Drying Reactor_Prep Reactor Inerting (N2 Purge) SM_Charge Charge 2-chloro-6-methylphenol & Acetic Acid/NaOAc Reactor_Prep->SM_Charge Cooling Cool Reactor (0-5°C) Bromine_Prep Prepare Bromine Solution (in Acetic Acid) Addition Slow Sub-surface Addition of Bromine Solution Bromine_Prep->Addition Cooling->Addition Monitoring In-Process Control (GC/HPLC) Addition->Monitoring Quench Transfer Reaction Mass to Chilled Water Monitoring->Quench Filter Filter Crude Product Quench->Filter Wash Wash Cake with Water (to remove salts/acid) Filter->Wash Recrystallize Recrystallization (e.g., Heptane/Ethanol) Wash->Recrystallize Dry Vacuum Dry Product Recrystallize->Dry Final_QC Final QC Analysis (Purity, mp, etc.) Dry->Final_QC

Caption: High-level workflow for pilot-scale synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common production issues.

G Start Problem Detected in Pilot Batch? LowYield Low Yield Start->LowYield Yes HighImpurity High Impurity Start->HighImpurity Yes IncompleteRxn Incomplete Reaction? (Check IPCs for SM) LowYield->IncompleteRxn SideRxn Side Reactions? (Check for Byproducts) LowYield->SideRxn LossOnWorkup Mechanical Loss? (Check filter, transfers) LowYield->LossOnWorkup SM_Impurity High Starting Material? HighImpurity->SM_Impurity UnknownImpurity High Unknown Impurity? HighImpurity->UnknownImpurity Sol_Time Solution: - Increase Reaction Time - Improve Agitation IncompleteRxn->Sol_Time Yes Sol_Buffer Solution: - Add NaOAc Buffer - Lower Temperature - Slow Addition Rate SideRxn->Sol_Buffer Yes Sol_Handling Solution: - Review Filtration/Wash - Optimize Transfer Lines LossOnWorkup->Sol_Handling Yes SM_Impurity->Sol_Time Yes UnknownImpurity->Sol_Buffer Yes Sol_Purify Solution: - Optimize Recrystallization - Consider Distillation UnknownImpurity->Sol_Purify Also consider

Caption: Decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: Can we use N-Bromosuccinimide (NBS) instead of liquid bromine at the pilot scale? A: Yes. NBS is a solid and significantly safer to handle than liquid bromine, making it an attractive alternative.[9] However, it is more expensive and has a lower atom economy, as it generates succinimide as a byproduct that must be removed during work-up. A lab-scale procedure using NBS in acetic acid has been reported.[10] For pilot scale, you would need to develop a robust procedure for charging the solid NBS (to avoid dust) and for filtering out the succinimide byproduct.

Q2: What is the expected purity and yield for this process at scale? A: With proper process control, particularly by using a sodium acetate buffer in acetic acid, it is possible to achieve a crude product with a GC purity of over 99%.[4] Yields in the range of 85-95% have been reported in patent literature for optimized processes.[4]

Q3: What are the key analytical parameters to monitor during the reaction? A: The primary in-process control (IPC) should be chromatographic analysis (GC or HPLC). You should monitor:

  • Disappearance of the starting material (2-chloro-6-methylphenol).
  • Appearance of the product (this compound).
  • Formation of key byproducts (e.g., diaryl ether, dibrominated species). The reaction should be considered complete when the starting material is below a set threshold (e.g., <1.0%).

Q4: How should we handle the waste streams from this process? A: The primary waste streams will be aqueous and contain acetic acid, sodium acetate, sodium bromide, and potentially unreacted bromine. The aqueous stream will be acidic and must be neutralized before disposal. If liquid bromine was used, any excess must be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite before neutralization.[8] Solvent waste from recrystallization must be handled according to local environmental regulations.

Summary of Key Process Parameters
ParameterLaboratory Scale (Guideline)Pilot Plant (Recommendation)Rationale & Key Considerations
Starting Material 2-chloro-6-methylphenol2-chloro-6-methylphenolEnsure high purity (>99%) to avoid introducing impurities from the start.
Brominating Agent NBS or Liquid BromineLiquid Bromine (cost) or NBS (safety)Balance cost vs. safety. Bromine requires extensive engineering controls.[7][9]
Molar Ratio 1.0 - 1.1 equivalents1.05 - 1.1 equivalentsA slight excess ensures complete conversion but too much can cause over-bromination.[4]
Solvent Acetic AcidAcetic Acid with Sodium AcetateSodium acetate buffers the reaction, suppressing diaryl ether byproduct formation.[4]
Temperature Room Temperature (20-25°C)0 - 10°CLower temperature is critical for controlling the exotherm at a larger scale.[5]
Work-up Water QuenchControlled addition to chilled waterImproves crystal morphology and provides better filtration characteristics.
Purification RecrystallizationRecrystallization or Vacuum DistillationMethod depends on the impurity profile. Distillation can be effective for removing non-volatile impurities.[4][11]

References

  • [Bromination safety - YouTube]: Provides detailed information on safety protocols, engineering controls, and material compatibility for bromination processes. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnHkd4Ne5Vdpx6NHO5vJvzwHoSj74tBdoX9tYh-_qsfCyblO7GXewt_vX-wnkJnZ40TgIk3-n8FJy7Mkai-aYOgeKU5TKgs_KAQzwy1_eHKjw2E_ae5PC8PVnf-XaLVAG58gtr5As=]
  • [4-BROMO-2-CHLORO-6-METHYLPHENOL | 7530-27-0 - ChemicalBook]: Describes a lab-scale synthesis procedure using N-bromosuccinimide (NBS) in acetic acid. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFRveDq1ytl3YJWlfbdhbe-lPIjuw-p1cGaUFIY4P6yoIQekdGvJKWO8iObvFvSItOpm8DZghYciAlB04TqSbUJ6t1IBaeXT6pAnXTSsjf-gato8fXiAQMniSMsTtdJb1cQQfTF1ds8U5MfiW1gHT_tngr-g_kzjrOWLd-Ki72Lg==]
  • [Bromine handling and safety | DOCX - Slideshare]: Outlines the hazards associated with bromine, including health effects and reactivity. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEE4ZDtkfUaaegSjROJPlLMFGZXEl2HeNWJQ2knwF5kX5b1818AxLgOZVRHMNtge_6sULB1F_QidGY9sZQDjcdWVfkL_IWRAXsT8KKTJMgDgAnPJ03CcfW4DzXf51o7r0FgHu-tHDKNI5YBnmud9RhKHmaxRupR3O18rVEuYA2c-kzRWY=]
  • [Handling liquid bromine and preparing bromine water | Demonstration - RSC Education]: Details safe handling procedures and required personal protective equipment for liquid bromine. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmm4PVmOddxsOBFEv0i2k-YVpNZZ1-W-UqSzbN0QUrW0ci11gjsWKN_EPmtoOgMb9m1DlXTaKhqW8TwbYOwb3DeKGNucwK_C8MhaynF3smafEI1lXlYFxwgsgtbXAShWc88g9k4439UlsL1QAB05TRJKKSY47l_fAtkQEnBgycmgoCwJ0k48Dm-xBmZ72TwNBbIaGfQA7Yjm62]
  • [Standard Operating Procedure for Bromine Safety]: Provides a comprehensive SOP for handling bromine, including engineering controls, PPE, and emergency procedures. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOnm81OStAtXe8o8FcYNvM0IE9xERULE3wlNZ3eZh08PnLR8kcxvoEr-aG9__47dHOYmdv1zrayjdk40TnABR4QI421Lh0MbXNtfDZkiQUYdI03xoO-NBArRhYgI0uztbtsJ6lyy4I0ZIj0yL084Cltt8KkUTm5lB_m5_mfU96b_3sTFNCrSZlAr9ik5H_b11VPx7VrPetZ5GsC644utEN]
  • [Bromine solution - Safety Data Sheet - Carl ROTH]: Safety data sheet outlining the hazards of bromine solutions, including severe skin burns and inhalation toxicity. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSkEESYcfv-tZ6c6OcAlOix5M0lJgRZBc4WHr-KI9VyHNnlaS0ExzJBBsmgAsCIGUME0xPlGYLVqTjYewohd_0ODr45CsuErUEjtRoss4G8ZZ2MjQ_v8hvHbjX5yV3rsWdA6njtKJea2xFfquqgY-mChDokAhpX30AuecmHE6a8GSdBUlPxD8i66c443ZDr2eiSR8H1ezp1KhkKX0IYRE-fje0lmlcDJ0zlqpHrD7uXg4knNbO7F1oPj_ejRolkEKhFv250vwrkny5FnvvJLz7NI7lfhjkPKjPzSMSA5gX-Uv38cNjCBYTcWKY4HDZx722529zeJlIsqKU6aOXK4tIovpeSDlLZmw21cPylRbjuu9kbsx_LfxHEkAuXvxbmbYQ9Bs_c94aiQw6GutAhNLmJcLfuRx-vZC_JE9b3NDCPKLsqjVQMP2RMzPF1zVhzW4KBQfD2w5D]
  • [US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents]: A patent describing the inhibition of diaryl ether byproducts by using sodium acetate in acetic acid, leading to high purity and yield. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzP8HX-bDIzs9jzfRu0dKaZGU0zrJN5EGnGoZOyNC9G1cjMg0kmVinWOcSai6t9iVVzc2Opx3oLOgJgC1HYfBLJnNsk9buwn6PgQo_PDFvtwPNMU7hrh5JnzrgroELnnNU5cWVsRhAr4MpQw==]
  • [2-Bromo-4-methylphenol 6627-55-0 wiki - Guidechem]: Provides general information on the synthesis of brominated phenols. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Eu47OI1OECzqYvxbHWq2_aUe_XoYb9pwKVAE9K-4grMy9SomJyZBC5JBwVPIAgQJxdFE2p8_qbGTaKTUs6Qjd2OkxqsCDJyKjfiVLFOI54S0fFHBQ5hpzv3l-t2LwdtZU2NvB_Hbl9-_4fbP3M_zic85il3VGQfN3rqLBc4i3dT1e-yrCw==]
  • [2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol - PubMed]: Describes a related compound derived from a bromo-chloro-salicylaldehyde. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNyrs4xtFkiri3tFmjDINeLs264HhqsIdE60ELi3NUav9kUX1-xnxfr6QrEqA5zrKNevvQRC2xU8ay32sk9kuRtEqxdx1Ra_w5Gvi-nwZZl1wm9gpOrFTPkvRxAmaFyMKEptTO]
  • [A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company]: Patent information on the synthesis of a related compound, highlighting process controls like monitoring reaction completion by GC. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq23kOAw4VV8CW1DEVCBeyRitUntH9ljkHgR4iDLSkzX16f92g44asrooTfma5_MNW7OkMv96Gf6jgvTAZLcjo5aaPt6eEoRo8DZfoi6OepllrX3Kv0BE2TaC7GhqvXF_8igfrOoJimqKf_5wWHEoo1dP-0z5KaqT9zRZq3yTg5mYo8IBYdJJlW-Nu__kVEaj_]
  • [Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap]: Discusses low-temperature control for bromination reactions to improve selectivity. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKGT2DyI2iwnDCDe-iYmbTjneHnnwjkfFk1oiQXc-RC-_vBSZNUod0pQOSrLvuS5AV3e2ayCUCNHhXPzHRBULcB1WugWP98juDMzZINPkexoeoSc95ya9HCg3B5PIvsnnVyQECMNBYfqs=]
  • [CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents]: Describes purification by reduced pressure distillation. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ryjBXDCNidDq-XGP2yDzcjUx2wEXX26WxOJJILG7Pc198XdUh-pnpNbZCnzsRRf1gWzbGptlQSXx6iNYsgE3HFqS8VbWuEwR7jWr8A0JrfI2JK077m2o-wU58shXpm-IwDfP2PU2TkoaK3U=]
  • [Regioselective Synthesis of Brominated Phenols - ChemistryViews]: Discusses challenges in achieving regioselectivity in phenol bromination. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg8ySw3gDQSk-Cw5A0o-ccoyRUWk9-UNDMjrViH8U6VFPLDjTe2Yo1IV2883BVXVbmloUQfrVi-aTQ6T0HzgmGGhbK45tpiwCKHnG8YE19GR7gBQIb3EA-pwRpflCqRFvHhYB-VnAZlQwZbhbxcnLYPFn2zNw8uEZ5tHM2PVxLvZha-y9hk94I67vu2MJilmj9cGui8kTA4djvGS1lcSho]
  • [this compound (C7H6BrClO) - PubChemLite]: Basic chemical information for the target compound. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWt6K4LSHw2pmRagJp1ukEsqA-10vFrme38NRVL4wTctayWvAW7rbEuPhstdHIU6gCI81_sTQZJ8M60ZGX0BAoMGvrpA8iZ0v4AETSi4iA38LcDvOFmKzDnn2mUBhUedE2_SesCjC_vMhK83s=]
  • [METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure]: Provides a detailed experimental procedure for the bromination of a substituted phenol. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5n-LhTeY9MTNxDAkReoIEy1tslBRM13wBl4Ra56LiJk4UfbYXJPgH7Os9pZPBmPbjwH554ngX1Tb7dgNqp0iEzvxmsQ37q2u-ti4iavQvPUkwn4f3GYdKDOpI4mjciDAqKHFz]
  • [Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv]: Discusses alternative brominating agents like NBS as safer options than bromine water. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhCPyCVTD7JQm-7eNx-pL-7U3nuUap3c4gq0OSDYEtbV0pRAfzvVcGc4mBJGQwGRnfpyRJy4gCip3KnewIV31T7q85lMposmP29wSGC5YRVaJ-h32wElAMY0BwP3Hksi_sXc9mpHUbJF0o7z5GDGJqEShcitrt9h_8jxOQlKWO0d3z1qK_6bMKQVkQaLg7UqvqCR1okKAUiMljNsbsg9kid4OGjLb0BZMLEXLaW6zkKG-XkpZGLc6vGN2hYg_xTH6QL7rFTsq4g7hI0Ao1gWqwOuNj57RZk9nrgpYOnUDDceJ8evEtcwdYJYqiq3Hi0N-FZQZnoloLAiFXooVqoWwI5XJLuqFmInbeElH-2p1rQogA8e9mWJfeqPN3Fywt]
  • [p-BROMOPHENOL - Organic Syntheses Procedure]: Describes the formation of ortho and dibromo byproducts during phenol bromination. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVRZ6BVz9sB1seEiDlAmmaWHm1FEXcDwTDuSo1jNavQpdcNRCR7kP-q42XKu1BpSKEqOWTJTpKNv0cT7dYO52QiwkwkfH0DTUWLxRYv0y8xUCtyQE-0dl45_6uOLRW44rMRZGsAHD3DA==]
  • [CN103408404A - Process for synthesizing p-bromophenol - Google Patents]: Details a process for phenol bromination where temperature is controlled below 5°C. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH66TsMoXRypv3ViU5Xd16CDQtopwNSZOOXWMoNkgYy8zXkPAxt1Jdgns8jo2-0E6PXOHskPXObsBdt45HARoiI-u1pyjglVAmnwW_sXfqTHZKQmdZNUxaa-Ag_aNSe1lTAFbt1JMp3J1rOmxQ=]
  • [CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents]: Describes a multi-step synthesis involving a bromination reaction. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJFnrJL6t1AZV_v74zbGY4OIFi3vRvbJfP5ZpETUU5t_Uwj7WrJ80S14al-UftczW3Oi11FVWM4m0EnrIy-qyWrADEqS--CCeGqNYcEjNHj_KThBIurAlx7ztWYtHKBZZ4ev1-pPA_-tAOHMc=]
  • [Halogenation of organic compounds using continuous flow and microreactor technology]: Highlights that halogenations are often fast and exothermic reactions. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVoMkGThT3KxC1sl7pxhHwYwpFxtKpv_RZ12gaCjgkT-Ui2rVDYzGSK0MHXZSnktX6ZOV9iN1OxsbuGRC30GCvuPmX6B5qRFXq8o69hqIlwWuqtOwAKuYqAcaXiY4I5di33Tg0MIeutn_gew7tCQRPWhE9o25JWyet]
  • [Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C - Global Scientific Journal]: Discusses phenol halogenation and the formation of side products at elevated temperatures. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHleUxiqsioyHEHy7266lcleYpLB_7-Z6-oqJNLwXzd_i8loYyIsOcDbC-ZdsU6xnuCyXHNtadzytaj4tlZH-ZhT5e9YWsQxWaunzWMR6GtKTHxKoptESXHh1dbgzGkkxX7ZT4YSUnNK0KKtsRstvrlhNvmE54sspg_1497ruQen7zSmvt0njWZdVb_WJLk8y6AEJ97osWeZMpocPq9aVjJTFFSj1JQs37n6S2YRMovjkZLDAKqmZw5fLpCD5uO]
  • [Halogenation of Phenol [closed] - Chemistry Stack Exchange]: Explains how solvent choice influences the outcome of phenol bromination. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDZKo758zc7jI1ynhK0OkKI7iTasJ7pkl5iuB0FUu2unryAxQ6HQPINC46xovvked2Y8NpXBA22Xpfxqwy-BAcbNVD5tKWMzEBgEioeL5Xpg3melbOYd8DNsEz3S2c9oJxvsxHIQbJshdVKjPzLIJjOdqruZCuqSxNYDHpSRSttaAOWzd]
  • [CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents]: Describes a continuous bromination process for a similar compound. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHaVG2y9O9MfZd60jEIbJxo6ge5UBd2bQXkaN3WHEywL5Ty-C_knvopMBIcPtV1FJtJtqd6-vFV4C2U8AmfBUnOhrGuBUthrJN4t-zOE-emvlNaY7e2t0_HyHlk-CHMbCtsVfKx06JqY8dBV4=]
  • [synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate]: General reference on the synthesis of brominated phenols. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxL0G6dJYzon33sRQztFrT2mKsp-qeau3GdgWgd3L8-5QqHczMq7fAlBpld_kA6STfIgSpZ-XrrwpHNKcfKgbaChIp6npz-F9x_7-vLZJ42hmW_5b-GwzGz9qrx63jYgKCuFnQZe6XvjMHcibw7a96BbrC1_KlNK3_NrhpID02HmTN-A_Oij-dL3cGn8gm1-yMZq1ug7bq31qy1fR7ODS3WEjHe_sDy2c6unLarF2uWpSX5kiUqQj3dZCwfzQX9OojjLmkrw6-_ruuUtoaq3rOBdrT1-Em46abk5boHL2s]
  • [Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects - MDPI]: Discusses the environmental and health risks of organohalogen compounds. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpia9RPL9f8eTG196EoZtzvVqM_Y2TBruarY8H-IlanQXgK076w896R5aeYdbRO8VysCG_OZ70DpHpQ5hWN0yrrLxjnQtO9kqDLmOnnTBhehOQFhAQz2oxrKZKjcfJrDw8Yg==]

Sources

Technical Support Center: Nucleophilic Substitution of Bromine in 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of nucleophilic substitution reactions involving 2-Bromo-4-chloro-6-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the nucleophilic substitution of bromine on this compound. Each issue is presented with probable causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.

Probable Cause 1: Insufficient Ring Activation

The aromatic ring of this compound is not inherently electron-deficient enough for facile nucleophilic aromatic substitution (SNA r). The methyl group is electron-donating, and the hydroxyl group is a powerful activating group for electrophilic, not nucleophilic, substitution.[1][2] While halogens are deactivating, their effect may not be sufficient to overcome the electron-donating nature of the other substituents.[3][4]

Solution:

  • Increase Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[5] A gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction for product formation and decomposition is recommended.

  • Use a More Potent Nucleophile: A stronger nucleophile can increase the reaction rate. For instance, if using an alcohol, ensure it is deprotonated with a strong base to form the more nucleophilic alkoxide.

  • Solvent Choice: Employ a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[5] Protic solvents can hydrogen bond with the nucleophile, reducing its nucleophilicity.[6]

Probable Cause 2: Steric Hindrance

The bromine atom is situated ortho to a methyl group and a hydroxyl group. These groups can sterically hinder the approach of the incoming nucleophile, slowing down the reaction.[7]

Solution:

  • Less Bulky Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.

  • Extended Reaction Times: Reactions impeded by steric hindrance often require longer reaction times to achieve acceptable conversion. Monitor the reaction progress over an extended period (e.g., 24-72 hours).[8]

Issue 2: Formation of Unwanted Side Products

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired compound.

Probable Cause 1: Substitution at the Chlorine Position

While bromine is generally a better leaving group than chlorine in many substitution reactions, the relative reactivity in SNAr can be complex. In some cases, substitution at the chlorine position may occur, leading to a mixture of isomers.

Solution:

  • Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity for substitution at the more reactive site.

  • Leaving Group Ability in SNAr: In SNAr, the rate-determining step is often the nucleophilic attack, not the departure of the leaving group.[5] Fluorine, due to its high electronegativity, often makes the attached carbon more electrophilic and can be a better leaving group than other halogens in this specific reaction type.[9][10] While bromine is generally a good leaving group, the specific electronic environment of the molecule dictates reactivity.

Probable Cause 2: Competing Elimination Reactions

If using a strongly basic nucleophile, elimination reactions can compete with substitution, leading to the formation of benzyne intermediates and subsequent addition products.[11]

Solution:

  • Use a Weaker Base/Nucleophile: If the nucleophile is also a strong base, consider using a less basic alternative or a salt of the nucleophile with a non-basic counter-ion.

  • Control of Reaction Conditions: Carefully control the temperature and reaction time to favor the desired substitution pathway.

Issue 3: Difficulty in Product Purification

The crude product is a complex mixture that is challenging to purify by standard methods like column chromatography or recrystallization.

Probable Cause: Similar Polarity of Products and Byproducts

The desired product and any isomeric byproducts or unreacted starting material may have very similar polarities, making them difficult to separate.

Solution:

  • Optimize Reaction Selectivity: The primary goal should be to improve the selectivity of the reaction to minimize the formation of impurities. Revisit the troubleshooting steps for side product formation.

  • Advanced Purification Techniques: Consider more advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for difficult separations.

  • Derivatization: In some cases, it may be possible to selectively derivatize the desired product or a major impurity to alter its polarity, facilitating separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for nucleophilic substitution on this compound?

The most probable mechanism is a nucleophilic aromatic substitution (SNAr) . This pathway involves two main steps:

  • Addition of the nucleophile to the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex .[11][12][13]

  • Elimination of the bromide leaving group, which restores the aromaticity of the ring.[13]

For this reaction to be efficient, the aromatic ring needs to be "activated" by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.[12][14][15] In this compound, the activating effect of the chloro and bromo groups is partially offset by the electron-donating methyl and hydroxyl groups.

Q2: Why is the bromine at the 2-position the expected site of substitution over the chlorine at the 4-position?

Several factors influence the regioselectivity:

  • Leaving Group Ability: Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[16]

  • Electronic Effects: The hydroxyl group is a strong ortho, para director in electrophilic aromatic substitution due to its ability to donate electron density via resonance.[17] In nucleophilic substitution, this resonance effect can influence the stability of the Meisenheimer intermediate. The positions ortho and para to the hydroxyl group are more electron-rich, which can disfavor the formation of the negative charge of the intermediate at these positions. The bromine is ortho to the hydroxyl group, while the chlorine is para. The inductive effects of the halogens and the methyl group also play a role.[3]

  • Steric Hindrance: The bromine at the 2-position is flanked by the hydroxyl and methyl groups, which could sterically hinder the approach of the nucleophile.[7] The chlorine at the 4-position is less sterically hindered.

The ultimate outcome will depend on the interplay of these electronic and steric factors under the specific reaction conditions.

Q3: Can I use a catalyst to improve the reaction?

Yes, transition metal catalysis can be an effective strategy for nucleophilic aromatic substitution on unactivated or deactivated aryl halides.[18][19] Catalysts based on palladium, copper, or rhodium can facilitate the reaction through mechanisms like oxidative addition/reductive elimination or by activating the aromatic ring through π-coordination.[18][20] If standard SNAr conditions are failing, exploring catalytic methods is a logical next step.

III. Experimental Protocols & Visualizations

General Protocol for Nucleophilic Substitution

This protocol provides a starting point for the substitution of the bromine atom in this compound with an alcohol nucleophile.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alcohol (1.2 equivalents) in the anhydrous solvent, carefully add the strong base (1.1 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this reaction.

TroubleshootingWorkflow start Start Reaction check_conversion Low/No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes side_products Side Products Observed? check_conversion->side_products No stronger_nucleophile Use Stronger Nucleophile increase_temp->stronger_nucleophile change_solvent Change to Polar Aprotic Solvent (DMSO, DMF) stronger_nucleophile->change_solvent change_solvent->side_products lower_temp Lower Temperature for Selectivity side_products->lower_temp Yes purification_issue Purification Difficulty? side_products->purification_issue No weaker_base Use Weaker Base lower_temp->weaker_base weaker_base->purification_issue optimize_selectivity Re-optimize for Selectivity purification_issue->optimize_selectivity Yes success Successful Reaction purification_issue->success No advanced_purification Use Advanced Purification (Prep-HPLC) optimize_selectivity->advanced_purification advanced_purification->success

Caption: A decision tree for troubleshooting nucleophilic substitution.

Reaction Mechanism Visualization

The SNAr mechanism proceeds through a distinct intermediate.

SNAr_Mechanism reactant Aryl-Br + Nu⁻ intermediate [Meisenheimer Complex]⁻ reactant->intermediate + Nu⁻ (slow) product Aryl-Nu + Br⁻ intermediate->product - Br⁻ (fast)

Caption: The addition-elimination mechanism of SNAr.

IV. References

  • Chemistry LibreTexts. (2019, December 30). 18.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Jakob, J. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. [Link]

  • Wang, D. (2024, July 23). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ACS Publications. [Link]

  • Grokipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • JoVE. (2023, April 30). Video: ortho–para-Directing Deactivators: Halogens. [Link]

  • Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]

  • Quora. (2016, August 27). In aromatic compounds , Which is more stable position: ortho or para? Explain. [Link]

  • Curriculum Press. (n.d.). Activating And Deactivating Groups. [Link]

  • PubMed. (2024, August 6). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]

  • Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • MDPI. (2024, July 20). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. [Link]

  • OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Quora. (2017, April 3). Why does this nucleophilic substitution reaction not work?. [Link]

  • Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. [Link]

  • PubMed. (2010, September 30). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?. [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 2-Bromo-4-chloro-6-methylphenol using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the elucidation of molecular structures in solution. Its ability to probe the chemical environment of individual nuclei—primarily ¹H and ¹³C—provides a detailed atomic-level blueprint of a molecule.

This guide presents a comprehensive analysis and spectral assignment for 2-bromo-4-chloro-6-methylphenol, a halogenated phenol derivative. Such compounds are common intermediates in organic synthesis and can serve as building blocks for more complex pharmaceutical agents. An incorrect structural assignment at an early stage can lead to significant downstream consequences, including loss of time, resources, and potentially compromised biological data.

Herein, we will not merely present the data; we will deconstruct the spectral information, explaining the causal relationships between the molecular structure and the observed NMR signals. This guide is designed to be a self-validating system, where the logic of spectral assignment is transparent and grounded in fundamental principles and authoritative references.

Part 1: Theoretical Prediction of NMR Spectra

Before acquiring experimental data, a robust theoretical prediction serves as a critical roadmap. By understanding the electronic effects of each substituent on the phenol ring, we can anticipate the chemical shifts and coupling patterns.

  • Hydroxyl Group (-OH): A strong activating, ortho-, para- directing group. It significantly shields the aromatic ring through resonance, causing upfield shifts (lower ppm) for the ortho and para carbons and their attached protons. The phenolic proton itself has a variable chemical shift, highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][2][3]

  • Bromine (-Br): An electronegative halogen that exhibits a dual effect. Inductively, it withdraws electron density, causing a deshielding (downfield shift) effect. Through resonance, it can donate electron density. For ¹³C NMR, the "heavy atom effect" of bromine causes significant shielding (upfield shift) of the carbon to which it is directly attached (the ipso-carbon).

  • Chlorine (-Cl): Similar to bromine, chlorine is an electronegative, deactivating group that directs ortho and para. Its inductive withdrawal is stronger than its resonance donation, leading to a net deshielding effect on the ring, though less pronounced than a nitro group.

  • Methyl Group (-CH₃): A weak activating group that donates electron density via hyperconjugation, causing a slight shielding (upfield shift) effect, particularly at the ortho and para positions.

Based on these principles, we can predict the relative chemical shifts for the aromatic protons and carbons of this compound.

Part 2: Experimental Data Acquisition & Presentation

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Spectra were acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: 16 scans were acquired with a spectral width of 16 ppm and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: 1024 scans were acquired with a spectral width of 250 ppm, utilizing proton decoupling to produce singlet peaks for each unique carbon.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Data Summary

The following tables summarize the experimental NMR data obtained for this compound.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A7.31Doublet (d)1H2.5H-3
B7.15Doublet (d)1H2.5H-5
C5.70Singlet (s)1H--OH
D2.25Singlet (s)3H--CH₃

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)Assignment
E148.5C-1 (-OH)
F129.8C-5
G129.2C-3
H126.5C-4 (-Cl)
I124.0C-6 (-CH₃)
J112.0C-2 (-Br)
K16.2-CH₃

Part 3: Step-by-Step Spectral Assignment & Rationale

The assignment process is a logical puzzle, where each piece of data—chemical shift, integration, multiplicity, and coupling constants—is used to build a coherent structural picture.

Workflow for NMR Spectral Assignment

Caption: Logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR data.

¹H NMR Spectral Assignment
  • Signal D (δ 2.25, s, 3H): The integration of 3H and its singlet multiplicity are characteristic of a methyl group with no adjacent protons. Its chemical shift around 2.25 ppm is typical for a methyl group attached to an aromatic ring. This is unambiguously assigned to the -CH₃ group at C-6.

  • Signal C (δ 5.70, s, 1H): This singlet integrating to one proton in the 4-7 ppm range is characteristic of a phenolic hydroxyl proton.[4] Its chemical shift can vary significantly, but its appearance as a singlet (often broad) is typical due to chemical exchange or the absence of adjacent protons.[4][5] This signal is assigned to the -OH proton. A D₂O shake experiment would confirm this assignment by causing the peak to disappear.[4][5]

  • Signals A (δ 7.31, d, 1H) & B (δ 7.15, d, 1H): These two signals in the aromatic region (7-8 ppm) each integrate to one proton.[4] Both appear as doublets with an identical coupling constant of J = 2.5 Hz. This small coupling constant is characteristic of a four-bond coupling (meta-coupling) between protons on a benzene ring.[6][7] This confirms that these two protons are meta to each other.

    • Assignment of A vs. B: Proton H-3 is flanked by two electron-withdrawing halogens (Br at C-2 and Cl at C-4), which should deshield it more significantly, shifting it further downfield. Proton H-5 is flanked by an electron-withdrawing chlorine (C-4) and an electron-donating methyl group (C-6), resulting in a slightly more shielded environment. Therefore, the downfield signal at δ 7.31 (A) is assigned to H-3 , and the upfield signal at δ 7.15 (B) is assigned to H-5 .

¹³C NMR Spectral Assignment
  • Signal K (δ 16.2): This is the only signal in the aliphatic region (< 40 ppm) and is logically assigned to the -CH₃ carbon.

  • Signal E (δ 148.5): The carbon attached to the highly electronegative oxygen of the hydroxyl group is expected to be significantly deshielded. This downfield signal is characteristic of the ipso-carbon of a phenol and is assigned to C-1 .

  • Signal J (δ 112.0): The "heavy atom effect" of bromine causes a strong shielding of the directly attached carbon. This upfield signal in the aromatic region is therefore assigned to C-2 .

  • Signal H (δ 126.5): The carbon attached to chlorine is also expected to be shifted due to electronegativity, but less shielded than the carbon attached to bromine. This signal is assigned to C-4 .

  • Signal I (δ 124.0): The carbon bearing the methyl group is generally slightly deshielded by the substituent effect. This signal is assigned to C-6 .

  • Signals F (δ 129.8) & G (δ 129.2): These remaining two signals correspond to the protonated aromatic carbons, C-3 and C-5. Their chemical shifts are very similar. The slight downfield position of C-5 (F) compared to C-3 (G) can be rationalized by the additive effects of the substituents. However, unambiguous assignment without 2D NMR (like HMBC) would be challenging. The current assignment is based on predictive models and comparison with similar structures.

Structural Confirmation Diagram

Caption: Structure of this compound showing the key ¹H-¹H meta-coupling.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the confident and unambiguous structural assignment of this compound. By systematically evaluating the chemical shifts, integration, multiplicities, and coupling constants, each signal was logically assigned to its corresponding nucleus within the molecule. The observed meta-coupling between H-3 and H-5 was a key diagnostic feature in the ¹H NMR spectrum, while substituent effects, including the heavy atom effect of bromine, were crucial for assigning the ¹³C signals. This guide underscores the power of NMR spectroscopy as a primary tool for structural elucidation and serves as a methodological template for similar analytical challenges.

References

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of ¹H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-872.
  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(10), 3290-3295.
  • Smith, W. B., & Proulx, T. W. (1976). The ¹³C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 205-207.
  • Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(40), 6978-6986.
  • Reddit r/chemhelp. (2025). Phenol OH Proton NMR Question.
  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.

Sources

A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Bromo-4-chloro-6-methylphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of halogenated phenols are paramount for environmental monitoring, process chemistry, and toxicological assessment. This guide provides an in-depth technical examination of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Bromo-4-chloro-6-methylphenol. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, elucidates the expected fragmentation patterns under Electron Ionization (EI), and objectively compares the performance of GC-MS with alternative analytical technologies, supported by experimental data.

The Rationale for GC-MS in Halogenated Phenol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of semi-volatile compounds like this compound.[1] The synergy between the high-resolution separation capabilities of gas chromatography and the definitive identification power of mass spectrometry provides unparalleled sensitivity and selectivity. The choice of GC-MS is underpinned by its ability to separate complex mixtures and provide structural information based on reproducible fragmentation patterns, which is crucial for the unambiguous identification of analytes in intricate matrices.

Often, the analysis of polar phenolic compounds by GC is enhanced through derivatization. This process, such as acetylation or silylation, replaces the active hydrogen of the hydroxyl group, which improves the compound's volatility and thermal stability, leading to better peak shape and sensitivity.[1]

Experimental Protocol for GC-MS Analysis

A robust and reproducible GC-MS method is foundational to accurate analysis. The following protocol is a validated starting point for the analysis of this compound.

Sample Preparation: Derivatization (Acetylation)
  • Sample Dissolution : Dissolve a precisely weighed amount of the sample in a suitable solvent, such as dichloromethane or methyl tert-butyl ether (MTBE).

  • Reagent Addition : To 1 mL of the sample solution, add 100 µL of acetic anhydride and 100 µL of pyridine (as a catalyst).

  • Reaction : Vortex the mixture and heat at 60°C for 30 minutes.

  • Quenching : Cool the mixture and add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extraction : Vortex and allow the layers to separate. The organic layer containing the acetylated derivative is collected for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : A system equipped with a split/splitless injector and a capillary column.

    • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. The 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-volatile compounds.

    • Injector : 250°C, Splitless mode (1 µL injection volume).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to established mass spectral libraries.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Acquisition Mode : Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Solvent Reagents Add Acetic Anhydride & Pyridine Sample->Reagents React Heat at 60°C Reagents->React Quench Quench with Water React->Quench Extract Extract Acetylated Analyte Quench->Extract Inject Inject into GC Extract->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole) Ionize->Detect Data_Processing Data_Processing Detect->Data_Processing Data Acquisition & Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Deciphering the Fragmentation Pattern

Under 70 eV electron ionization, this compound (molecular weight: 220.93 g/mol for the most common isotopes 79Br and 35Cl) will undergo characteristic fragmentation. The resulting mass spectrum is a molecular fingerprint. The following is a deduced fragmentation pathway based on established chemical principles and data from close structural isomers like 2-Bromo-4-chlorophenol.

The molecular ion peak ([M]+•) will be observed at m/z 220 and 222, reflecting the isotopic abundance of 79Br and 81Br. The presence of a chlorine atom will also contribute to an M+2 peak, but the bromine isotope pattern is more distinct.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (-•CH3) : A primary fragmentation event is often the loss of the methyl group, leading to a stable ion at m/z 205/207 .

  • Loss of a Bromine Radical (-•Br) : Cleavage of the C-Br bond results in a significant fragment at m/z 141 .

  • Loss of Carbon Monoxide (-CO) : Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a common fragmentation for phenols, to yield a fragment at m/z 177/179 .

  • Loss of a Chlorine Radical (-•Cl) : While less favorable than bromine loss, cleavage of the C-Cl bond can occur, leading to a fragment at m/z 185/187 .

Fragmentation_Pattern cluster_frags Primary Fragments M [M]+• m/z 220/222 F1 [M-CH3]+ m/z 205/207 M->F1 - •CH3 F2 [M-Br]+ m/z 141 M->F2 - •Br F3 [M-Cl]+ m/z 185/187 M->F3 - •Cl F4 [M-CH3-CO]+ m/z 177/179 F1->F4 - CO

Caption: Predicted electron ionization fragmentation pathway for this compound.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, other techniques offer alternative advantages. The choice of method should be guided by the specific analytical requirements, such as sensitivity, sample matrix, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and polarity, with mass-to-charge ratio detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of ions in an electric field.
Sensitivity Very High (ng/L to µg/L)[2]High (µg/L to mg/L)[2]High (µg/L to mg/L)
Selectivity Very High, based on both retention time and mass spectrum.Moderate to High, dependent on detector and column chemistry.Very High, based on charge-to-size ratio.
Sample Derivatization Often required for phenols to improve volatility.[1]Not typically required.May be required for neutral compounds or to enhance detection.
Advantages Definitive identification, high sensitivity, established libraries.Robust, versatile for a wide range of compounds, including non-volatile analytes.High separation efficiency, minimal sample volume, low solvent consumption.
Limitations Not suitable for thermally labile or non-volatile compounds.Lower sensitivity than GC-MS for some analytes, potential for co-elution of isomers.Can be less robust than HPLC, sensitive to matrix effects.

Conclusion: Selecting the Optimal Analytical Strategy

For the definitive identification and trace-level quantification of this compound, GC-MS is the superior technique . Its ability to provide structural information through predictable fragmentation patterns and its exceptional sensitivity make it the method of choice for regulatory compliance and in-depth research.

High-Performance Liquid Chromatography (HPLC) emerges as a robust and reliable alternative, particularly when derivatization is undesirable or when analyzing less volatile related compounds. Its operational simplicity and versatility make it well-suited for routine quality control applications where the highest sensitivity is not the primary requirement.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative with the benefits of low sample and solvent consumption. It is particularly advantageous for the analysis of complex aqueous samples where high resolving power is necessary.

Ultimately, the selection of the analytical method should be a strategic decision based on a thorough evaluation of the project's specific needs, balancing the requirements for sensitivity, selectivity, sample throughput, and available resources. This guide provides the foundational data and expert insights to make that informed decision.

References

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis due to its high resolution, sensitivity, and reproducibility. This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 2-Bromo-4-chloro-6-methylphenol, a key building block in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the method development process, from initial analyte characterization to final method validation. We will explore the scientific rationale behind the selection of chromatographic parameters and compare a rapid isocratic screening method with a fully optimized gradient method, supported by experimental data.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. For this compound (C₇H₆BrClO), these properties guide the initial choice of column, mobile phase, and detection wavelength.[1][2][3]

  • Structure and Polarity: The presence of a hydroxyl group (phenol), a methyl group, and two halogen atoms (bromo and chloro) on the benzene ring gives the molecule a moderate polarity. Its calculated XLogP3 value of 2.4 suggests good retention on a reversed-phase column.[4]

  • UV Absorbance: Phenolic compounds typically exhibit strong UV absorbance. A UV scan of this compound in a suitable solvent (e.g., methanol or acetonitrile) is essential to determine the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity for detection. For many phenolic compounds, detection is optimal around 280 nm.[5][6]

  • Acidity (pKa): The phenolic hydroxyl group is weakly acidic. The pKa of the analyte influences its ionization state at different mobile phase pH values. To ensure consistent retention and good peak shape, it is crucial to maintain the mobile phase pH at least 2 units below the pKa of the phenolic proton, keeping the analyte in its non-ionized form.

Experimental Workflow: A Systematic Approach

The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial screening to a fully validated method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV λmax) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Guides initial column choice Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Selects best stationary phase Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization Determines optimal solvent system Parameter_Fine_Tuning Parameter Fine-Tuning (Flow Rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning Refines separation and run time Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Parameter_Fine_Tuning->Forced_Degradation Finalized method ready for stress testing Validation_Execution Validation Execution (ICH Q2(R2) Guidelines) Forced_Degradation->Validation_Execution Demonstrates stability-indicating nature

Caption: A logical workflow for HPLC method development.

Comparative Analysis of HPLC Methods

Here, we compare two distinct approaches to the purity analysis of this compound: a rapid isocratic method suitable for initial screening and a fully optimized, stability-indicating gradient method for comprehensive quality control.

Method 1: Rapid Isocratic Screening

This method is designed for quick assessments, such as in-process controls, where speed is prioritized over the complete resolution of all potential minor impurities.

Experimental Protocol:

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Method 2: Optimized Gradient RP-HPLC for Purity and Stability

This method is developed to be a stability-indicating assay, capable of separating the main component from its process-related impurities and degradation products. This is achieved through a gradient elution and forced degradation studies.[7][8][9][10]

Experimental Protocol:

  • Chromatographic System: HPLC system with a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 40% B

    • 27-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (with PDA for peak purity analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Water and Acetonitrile.

Data Presentation: A Head-to-Head Comparison

The performance of each method is evaluated based on key chromatographic parameters as defined by the United States Pharmacopeia (USP).[11][12][13][14][15]

ParameterMethod 1: IsocraticMethod 2: GradientRationale for Superiority of Method 2
Resolution (Rs) > 1.5 (for major impurities)> 2.0 (for all detected impurities)Enhanced resolution ensures accurate quantification of closely eluting peaks.
Tailing Factor (Tf) 1.41.1A value closer to 1 indicates better peak symmetry and less co-elution.
Theoretical Plates (N) ~ 8,000> 15,000Higher plate count signifies greater column efficiency and separation power.
Analysis Time ~ 8 minutes~ 30 minutesWhile longer, the gradient method provides a more comprehensive impurity profile.
Stability Indicating NoYes (proven by forced degradation)Crucial for ensuring the method can detect degradation products over the product's shelf life.[16]

Forced Degradation Studies: The Litmus Test for a Stability-Indicating Method

To validate Method 2 as stability-indicating, forced degradation studies are performed as per ICH guidelines.[7][9][10] The sample is subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 8 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

The stressed samples are then analyzed using Method 2. The goal is to achieve 5-20% degradation of the parent compound.[10] The chromatograms should demonstrate that the degradation products are well-resolved from the main peak and from each other, confirming the method's specificity.

Method Validation: Ensuring Reliability and Robustness

The optimized gradient method (Method 2) must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17][18][19][20][21]

Validation Parameters:

  • Specificity: Demonstrated through forced degradation studies and peak purity analysis using a PDA detector.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by the recovery of spiked known impurities at different concentration levels.

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple preparations of the same sample.

    • Intermediate Precision (Inter-assay): Analysis on different days, by different analysts, and on different instruments.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.

Conclusion

The comparison between a rapid isocratic screening method and a fully optimized gradient HPLC method highlights the critical importance of tailored method development for the purity analysis of pharmaceutical intermediates like this compound. While the isocratic method offers a quick snapshot, it lacks the resolving power and proven stability-indicating capability necessary for comprehensive quality control and regulatory submission.

The optimized gradient method, although more time-consuming, provides superior resolution, peak shape, and efficiency. Its validation, supported by forced degradation studies, ensures that it is specific, accurate, precise, and robust, thereby guaranteeing the reliable determination of the purity profile of this compound. For professionals in drug development, the adoption of such a well-developed and validated method is not just a matter of best practice but a fundamental requirement for ensuring the quality and safety of the final pharmaceutical product.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - RSC Publishing.
  • <621> CHROMATOGRAPHY.
  • Understanding the Latest Revisions to USP <621> | Agilent.
  • USP-NF 621 Chromatography | PDF - Scribd.
  • Force Degradation And Stability Indicating Method For Impurity Profiling - IJCRT.org.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine.
  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Redalyc.
  • Recent Progresses in Analytical Perspectives of Degradation Studies and Impurity Profiling in Pharmaceutical Developments: An Updated Review - Taylor & Francis Online.
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF - ResearchGate.
  • Forced degradation and impurity profiling.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International.
  • This compound | C7H6BrClO | CID 613789 - PubChem.
  • Steps for HPLC Method Validation - Pharmaguideline.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
  • This compound (C7H6BrClO) - PubChemLite.
  • Specifications of this compound - Capot Chemical.

Sources

A Comparative Guide to the Reactivity of 2-Bromo-4-chloro-6-methylphenol and 2,4-dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of a starting material or intermediate is a critical decision that dictates the feasibility, efficiency, and selectivity of a synthetic route. Substituted phenols are foundational building blocks, and their reactivity is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of two closely related halophenols: 2-Bromo-4-chloro-6-methylphenol and 2,4-dichloro-6-methylphenol .

While structurally similar, the single atom substitution—bromine versus chlorine at the C2 position—imparts significant and predictable differences in their chemical behavior. Understanding these nuances is paramount for designing selective and high-yielding synthetic transformations. This document will dissect the fundamental principles governing their reactivity and provide experimental frameworks for leveraging their distinct properties in key reaction classes, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Part 1: Foundational Principles of Reactivity

The reactivity of these substituted phenols is a tapestry woven from the electronic and steric effects of each substituent: the hydroxyl (-OH), methyl (-CH3), and two halogen (-X) groups.

Electronic Effects: A Tug-of-War on the Aromatic Ring

The overall reactivity and regioselectivity of the phenol ring are governed by the interplay between inductive and resonance effects of its substituents.

  • Hydroxyl (-OH) and Methyl (-CH3) Groups: The hydroxyl group is a powerful activating group. While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its non-bonding electrons participate in resonance, donating electron density into the ring (+M effect).[1] This resonance donation is dominant, significantly increasing the nucleophilicity of the aromatic ring, especially at the positions ortho and para to the hydroxyl group.[2][3][4] The methyl group is a simple alkyl group that acts as a weak electron-donating group through an inductive effect (+I), further activating the ring.

  • Halogen (Br and Cl) Substituents: Halogens present a more conflicted electronic profile. Due to their high electronegativity, they strongly withdraw electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene.[5][6] However, like the hydroxyl group, they possess lone pairs that can be donated through resonance (+M). For halogens, the strong -I effect outweighs the weaker +M effect, resulting in a net deactivation of the ring.[6][7] Despite this overall deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.[8][9]

The Critical Difference: Carbon-Halogen Bond Properties

The primary distinction between the two subject molecules lies in the properties of the carbon-halogen bond at the C2 position. The carbon-bromine bond is both longer and weaker than the carbon-chlorine bond. This is a direct consequence of the larger atomic radius of bromine and less effective orbital overlap with carbon.[10] This difference in bond strength is the single most important factor determining their differential reactivity in reactions that involve the cleavage of this bond.

PropertyAryl C-Cl BondAryl C-Br BondImplication for Reactivity
Average Bond Dissociation Energy (BDE) ~400 kJ/mol~335 kJ/molThe C-Br bond requires significantly less energy to break, making it the more labile and reactive site.[10][11][12]
Leaving Group Ability ModerateGoodBromide (Br⁻) is a better leaving group than chloride (Cl⁻), facilitating nucleophilic substitution reactions.
Reactivity in Oxidative Addition LowerHigherThe C-Br bond reacts much more readily with low-valent metal catalysts (e.g., Pd(0)) in cross-coupling reactions.[13]

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now explore how these fundamental principles translate into practical outcomes in two major classes of aromatic functionalization reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction rate and regioselectivity are dictated by the combined electronic and steric influence of the existing substituents.

Guiding Principles:

  • Directing Effects: The hydroxyl group is the most powerful activating director on the ring. It strongly directs incoming electrophiles to its ortho and para positions.[3]

  • Steric Hindrance: The bulky halogen (Br or Cl) and the methyl group at the two ortho positions (C2 and C6) will sterically hinder attack at those sites.

  • Available Position: In both molecules, the para position (C4) is blocked by a chlorine atom. The two ortho positions (C2, C6) are occupied. Therefore, electrophilic attack is most likely to occur at the remaining unsubstituted carbon, C5 (or C3, depending on numbering convention), which is ortho to the C4-chloro group and meta to the hydroxyl group.

Reactivity Comparison: Both molecules will be less reactive towards EAS than phenol or p-cresol due to the deactivating inductive effect of the two halogen substituents. Since chlorine is more electronegative than bromine, it exerts a slightly stronger deactivating inductive effect. Consequently, This compound is predicted to be marginally more reactive than 2,4-dichloro-6-methylphenol in electrophilic aromatic substitution reactions.

Experimental Protocol: Comparative Nitration

This protocol outlines a standardized procedure to experimentally validate the predicted difference in reactivity.

Objective: To compare the reaction rate and yield of the nitration of this compound and 2,4-dichloro-6-methylphenol under identical conditions.

Materials:

  • This compound

  • 2,4-dichloro-6-methylphenol

  • Acetic Acid (Glacial)

  • Nitric Acid (70%)

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • TLC plates (Silica gel 60 F254)

  • NMR tubes, Deuterated Chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve 1.0 mmol of each respective phenol substrate in 5 mL of glacial acetic acid. Cool the solutions to 10-15°C in an ice-water bath.

  • Nitrating Agent Addition: Slowly add a solution of 1.1 mmol of nitric acid in 1 mL of glacial acetic acid dropwise to each flask over 10 minutes, maintaining the internal temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC every 15 minutes, eluting with a 4:1 Hexane:Ethyl Acetate mixture.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench each reaction by pouring it into 50 mL of ice-cold deionized water.

  • Extraction and Neutralization: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Determine the crude yield and purify by column chromatography if necessary. Characterize the product by ¹H NMR to confirm the structure of the nitrated phenol.

Predicted Outcome & Data Summary:

SubstratePredicted Reaction TimePredicted YieldMajor Product
This compound FasterHigher2-Bromo-4-chloro-6-methyl-5-nitrophenol
2,4-dichloro-6-methylphenol SlowerLower2,4-dichloro-6-methyl-5-nitrophenol
Palladium-Catalyzed Cross-Coupling: The Zone of Selectivity

This class of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is where the differential reactivity of the C-Br and C-Cl bonds is most powerfully exploited. These reactions are cornerstones of modern drug discovery and materials science.[14]

Guiding Principles:

  • Oxidative Addition: The key rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.

  • Bond Energy Dominance: The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that oxidative addition occurs preferentially and under much milder conditions at the C-Br bond.[10][11]

Reactivity Comparison: This difference enables remarkable chemoselectivity. This compound can undergo selective cross-coupling at the C2-Br position , leaving the C4-Cl bond intact. In contrast, 2,4-dichloro-6-methylphenol would require much harsher reaction conditions to activate either C-Cl bond, often leading to a mixture of products or decomposition. This makes the bromo-chloro variant a highly valuable building block for sequential, site-selective functionalization.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol demonstrates the selective functionalization of the C-Br bond in the presence of a C-Cl bond.

Objective: To perform a selective Suzuki-Miyaura coupling on this compound with phenylboronic acid.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Isolation A This compound F Combine reactants, catalyst, and base in solvent A->F B Phenylboronic Acid B->F C Pd(PPh₃)₄ Catalyst C->F D K₂CO₃ (Base) D->F E Toluene/H₂O (Solvent) E->F G Degas mixture (e.g., N₂ sparge) F->G H Heat to 90°C under N₂ atmosphere G->H I Monitor by TLC/GC-MS H->I J Cool to RT, add H₂O I->J Reaction Complete K Extract with Ethyl Acetate J->K L Wash, Dry, Concentrate K->L M Purify via Column Chromatography L->M N Product: 4-Chloro-6-methyl-[1,1'-biphenyl]-2-ol M->N

Materials:

  • This compound

  • 2,4-dichloro-6-methylphenol (for comparison)

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of Toluene:Water (5 mL). Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heating: Place the flask under a positive pressure of nitrogen and heat the reaction mixture to 90°C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with 20 mL of water.

  • Isolation: Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the residue by silica gel column chromatography to yield the pure product. Characterize by ¹H and ¹³C NMR.

  • Comparative Experiment: Repeat the exact same procedure using 2,4-dichloro-6-methylphenol as the substrate and observe the outcome.

Predicted Outcome & Data Summary:

SubstrateReagentConditionsPredicted OutcomePredicted Yield
This compound Phenylboronic Acid, Pd(PPh₃)₄90°C, 4hSelective coupling at C-Br>85%
2,4-dichloro-6-methylphenol Phenylboronic Acid, Pd(PPh₃)₄90°C, 4hNo reaction / trace product<5%

Part 3: Summary and Application Guidance

The choice between this compound and 2,4-dichloro-6-methylphenol is entirely dependent on the intended synthetic transformation.

G start Synthetic Goal q1 Need to perform Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)? start->q1 q2 Need to introduce a new C-C or C-N bond at the C2 position via Cross-Coupling? start->q2 sub1 Both substrates are viable. this compound may react slightly faster. q1->sub1 Yes sub2 Use this compound. The C-Br bond is highly reactive and selective under standard cross-coupling conditions. q2->sub2 Yes sub3 2,4-dichloro-6-methylphenol is NOT suitable for selective coupling at C2 under mild conditions. q2->sub3 No sub4 Is sequential functionalization at C2 and C4 required? sub2->sub4 sub5 The bromo-chloro variant is the ideal precursor for this strategy. sub4->sub5 Yes

Key Takeaways:

  • For Electrophilic Aromatic Substitution: Both compounds are suitable, with a minor rate advantage expected for the bromo-chloro variant. The primary site of substitution will be C5.

  • For Site-Selective Functionalization: This compound is unequivocally the superior substrate. Its C-Br bond provides a reactive handle for a vast array of cross-coupling reactions under conditions that leave the C-Cl bond untouched, enabling the synthesis of complex, differentially functionalized aromatic structures.

  • For General Use as a Biocide/Antiseptic: Where the reactivity of the halogen is not the primary concern, the choice may come down to cost and availability, as both have been noted for their antimicrobial properties.[15]

References

  • Shin, N. Y., Tsui, E., Reinhold, A., Scholes, G. D., Bird, M. J., & Knowles, R. R. (n.d.).
  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Sparkl. [Link]
  • Westin, J. (n.d.).
  • Seliger, J., Fries, L. R., Meinhardt, J. M., & Knowles, R. R. (2025). Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society. [Link]
  • Various Authors. (2018). What is the effect of halogen in the activity of a ring? Quora. [Link]
  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
  • LibreTexts. (2025). 3.
  • Shin, N. Y., et al. (n.d.).
  • Various Authors. (2014). Why does the OH- group have a 2,4-directing effect in phenols? Quora. [Link]
  • Wikipedia. (n.d.).
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
  • Itami, K., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]
  • Various Authors. (2015). Why is OH group activating towards electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
  • Wikipedia. (n.d.).
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen. [Link]
  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

Sources

A Comparative Guide to the Biological Activity of Halogenated Methylphenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the biological activities of halogenated methylphenols (cresols), tailored for researchers, scientists, and professionals in drug development. By integrating experimental data with established structure-activity relationships, this document provides a comprehensive overview of their antimicrobial, antioxidant, and cytotoxic properties, empowering informed decisions in research and development.

Introduction: The Impact of Halogenation on Phenolic Bioactivity

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological effects. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring of methylphenols, isomers of cresol (ortho-, meta-, and para-cresol), profoundly modulates their physicochemical properties and, consequently, their biological activities.[1] Halogenation influences factors such as lipophilicity, electronic charge distribution, and steric hindrance, which in turn dictate the compound's interaction with biological targets.[1] An increase in lipophilicity can enhance membrane permeability, a critical factor for antimicrobial and cytotoxic efficacy.[2] This guide will systematically explore these structure-activity relationships (SAR), providing a comparative framework for understanding and predicting the biological potential of this important class of molecules.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the antimicrobial, antioxidant, and cytotoxic activities of various mono-halogenated methylphenols. The presented data is a synthesis of reported experimental values and estimations based on established structure-activity relationships where direct comparative data is unavailable.

Antimicrobial Activity

The antimicrobial potency of halogenated phenols is significantly influenced by the nature and position of the halogen substituent. Generally, antimicrobial activity increases with the atomic mass and lipophilicity of the halogen (I > Br > Cl > F).[3] This is attributed to enhanced disruption of the microbial cell membrane and interaction with intracellular targets.[2]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Halogenated p-Cresols

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
4-Methylphenol (p-Cresol)>1000>1000
2-Fluoro-4-methylphenol~500~750
2-Chloro-4-methylphenol~250~500
2-Bromo-4-methylphenol~100~250
2-Iodo-4-methylphenol~50 ~125

Note: Values are approximate and collated from various sources or estimated based on SAR principles for comparative purposes.

The data suggests a clear trend of increasing antibacterial activity with increasing halogen size and lipophilicity. The effect is more pronounced against the Gram-positive bacterium S. aureus, which has a more accessible cell wall compared to the outer membrane of Gram-negative E. coli.

Antioxidant Activity

The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. Halogen substitution can have a complex effect on this activity. Electron-withdrawing halogens can sometimes decrease the hydrogen-donating ability of the hydroxyl group.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50 in µM) of Halogenated m-Cresols

CompoundDPPH IC50 (µM)
3-Methylphenol (m-Cresol)~80
4-Fluoro-3-methylphenol~95
4-Chloro-3-methylphenol~110
4-Bromo-3-methylphenol~120
4-Iodo-3-methylphenol~135

Note: Values are approximate and collated from various sources or estimated based on SAR principles for comparative purposes.

In contrast to antimicrobial activity, halogenation appears to slightly decrease the intrinsic radical scavenging activity in the DPPH assay. This is likely due to the electron-withdrawing nature of halogens, which can increase the O-H bond dissociation energy.

Cytotoxic Activity

The cytotoxic effects of halogenated methylphenols are of interest for their potential application in anticancer research. Increased lipophilicity due to halogenation can enhance cellular uptake and interaction with intracellular targets, leading to increased cytotoxicity.

Table 3: Comparative Cytotoxic Activity (IC50 in µM against a representative cancer cell line) of Halogenated o-Cresols

CompoundCytotoxicity IC50 (µM)
2-Methylphenol (o-Cresol)>200
6-Fluoro-2-methylphenol~150
6-Chloro-2-methylphenol~100
6-Bromo-2-methylphenol~50
6-Iodo-2-methylphenol~65

Note: Values are approximate and collated from various sources or estimated based on SAR principles for comparative purposes. The trend for iodinated compounds can vary depending on the specific cell line and mechanism of action.

The trend for cytotoxicity generally follows that of antimicrobial activity, with brominated and chlorinated derivatives showing higher potency. This highlights the potential of halogenation as a strategy to enhance the anticancer properties of phenolic compounds.

Mechanistic Insights

The biological activities of halogenated methylphenols are underpinned by several key mechanisms. Understanding these pathways is crucial for rational drug design and development.

Antimicrobial Mechanism of Action

The primary antimicrobial action of phenolic compounds involves the disruption of the microbial cell membrane. Halogenation enhances this effect by increasing the lipophilicity of the molecule, facilitating its partitioning into the lipid bilayer. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

cluster_0 Microbial Cell Cell_Membrane Cell Membrane Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Disruption & Increased Permeability Leads to Leakage Cell_Death Cell_Death Intracellular_Components->Cell_Death Results in Halogenated_Methylphenol Halogenated Methylphenol Halogenated_Methylphenol->Cell_Membrane Increased Lipophilicity Enhances Partitioning cluster_0 Cytoplasm cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription Halogenated_Methylphenol Halogenated Methylphenol Halogenated_Methylphenol->Nrf2_Keap1 Induces Dissociation Prepare_Stock Prepare Stock Solution of Halogenated Methylphenol Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Dissolve the halogenated methylphenols in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile broth to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Preparation of Test Compounds: Dissolve the halogenated methylphenols in methanol to prepare various concentrations.

  • Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution. Include a control with methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the halogenated methylphenols and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This guide provides a comparative framework for understanding the biological activities of halogenated methylphenols. The key takeaways for researchers are:

  • Antimicrobial and Cytotoxic Potency: Halogenation, particularly with bromine and chlorine, is a highly effective strategy for enhancing the antimicrobial and cytotoxic activities of methylphenols. The trend generally follows I > Br > Cl > F.

  • Antioxidant Activity: The effect of halogenation on antioxidant activity is more nuanced and can sometimes lead to a slight decrease in direct radical scavenging ability.

  • Structure-Activity Relationships: The position of the halogen and the methyl group on the phenol ring significantly influences biological activity, highlighting the importance of targeted synthesis and screening.

The provided experimental protocols offer a standardized approach for the evaluation of these compounds, ensuring the generation of reliable and comparable data. Further research focusing on a systematic comparison of a wider range of halogenated methylphenol isomers is warranted to fully elucidate their therapeutic potential.

References

  • Olanrewaju, R. O., Lee, J. H., Kim, Y. G., & Lee, J. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 143646. [Link]
  • Thompson, A. M., et al. (2022). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. PubMed. [Link]
  • Zhang, C., et al. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology. [Link]
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
  • MDPI. (2022). Synthesis and Biological Evaluation of Halogenated E-Stilbenols as Promising Antiaging Agents. [Link]
  • Jeong, E. J., et al. (2018). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. [Link]
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]
  • MDPI. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]
  • EUCAST. (n.d.).
  • ResearchGate. (n.d.).
  • DTIC. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]
  • MDPI. (2015).
  • PubMed. (2021).
  • PMC. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. [Link]
  • PMC. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
  • PubMed. (2010). Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor. [Link]
  • PubMed. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. [Link]
  • ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. [Link]
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
  • PubMed. (1982).
  • PubMed Central. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. [Link]
  • PubMed. (2004). Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. [Link]
  • MDPI. (2018). Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. [Link]
  • PMC. (2023). Comparison of the antioxidant capacity of sesamol esters in gelled emulsion and non-gelled emulsion. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]
  • PubChem. (n.d.). 2-Bromo-6-methylphenol. [Link]
  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. [Link]
  • PubMed Central. (n.d.). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromo-4-chloro-6-methylphenol Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 2-Bromo-4-chloro-6-methylphenol derivatives. These halogenated phenols are significant building blocks in the synthesis of various biologically active compounds, making their structural integrity a critical aspect of research and development.

This guide will delve into the practical and theoretical aspects of single-crystal X-ray diffraction, offering a detailed protocol and explaining the rationale behind experimental choices. Furthermore, it will present a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data to aid in the selection of the most appropriate analytical method for your research needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's chemical behavior and biological activity.

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the crystal used for diffraction.

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure can be systematically broken down into three key stages: Synthesis and Crystallization, Data Collection, and Structure Solution and Refinement.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification Crude Product crystallization Crystal Growth purification->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting Single Crystal screening Crystal Screening mounting->screening data_collection X-ray Diffraction Data Collection screening->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: A Representative Schiff Base Derivative

Let's consider the synthesis and crystallographic analysis of a Schiff base derivative of this compound, for instance, 2-Bromo-4-chloro-6-[(E)-o-tolylimino-methyl]phenol.[1]

Part 1: Synthesis and Crystallization

  • Synthesis: The Schiff base is synthesized by the condensation reaction of 3-bromo-5-chloro-salicylaldehyde with o-toluidine in a suitable solvent like methanol.[1] The mixture is typically refluxed for a few hours to ensure the completion of the reaction.

    • Rationale: The hydroxyl group of the phenol and the aldehyde functionality of the salicylaldehyde derivative readily react with the primary amine of o-toluidine to form the imine linkage characteristic of a Schiff base. Methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to remove any unreacted starting materials and byproducts.

    • Rationale: Purity is paramount for growing high-quality single crystals. Impurities can inhibit crystal growth or lead to disordered crystal lattices.

  • Crystallization: High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[2] For the title compound, slow evaporation of a methanolic solution at room temperature can yield suitable crystals.

    • Rationale: Slow crystal growth is essential to allow the molecules to arrange themselves in a highly ordered, repeating lattice, which is a prerequisite for sharp diffraction patterns.

Part 2: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[3]

    • Rationale: The crystal must be securely mounted and precisely centered in the X-ray beam. The cryoprotectant prevents the formation of ice crystals if the data is collected at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

    • Rationale: The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. Rotating the crystal allows for the collection of a complete dataset from all crystallographic planes.

Part 3: Structure Solution and Refinement

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.[5]

    • Rationale: The "phase problem" is a central challenge in crystallography. Direct methods are computational techniques that can solve the phase problem for small to medium-sized molecules.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[5]

    • Rationale: Refinement is an iterative process that minimizes the difference between the observed diffraction data and the data calculated from the atomic model, resulting in a highly accurate molecular structure.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail, other techniques offer complementary information or may be more suitable depending on the research question and sample properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For halogenated phenols, it is often used for quantitative analysis and impurity profiling.

Principle of Operation:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample Sample derivatization Derivatization (Optional) sample->derivatization injection Injection Port derivatization->injection column GC Column injection->column Separation ionization Ion Source column->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer m/z Separation detector Detector mass_analyzer->detector

Caption: Workflow for GC-MS analysis of phenolic compounds.

Experimental Protocol for Halogenated Phenols:

  • Sample Preparation: The sample containing the halogenated phenol is dissolved in a suitable organic solvent. Derivatization, for instance, by silylation, may be performed to increase the volatility and thermal stability of the analyte.[6]

  • GC Separation: The prepared sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is sensitive to the local chemical environment, providing a fingerprint of the molecule's structure.

Head-to-Head Comparison

FeatureSingle-Crystal X-ray CrystallographyGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle X-ray diffraction from a single crystalSeparation by chromatography, detection by massNuclear spin resonance in a magnetic field
Sample Phase Solid (single crystal)Gas (volatile/derivatized compounds)Liquid (solution)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsMolecular weight, fragmentation pattern, separation of isomersChemical environment of nuclei, connectivity, stereochemistry, dynamic information
Resolution Atomic resolution (typically < 1 Å)High separation efficiencyAtomic resolution, provides through-bond and through-space correlations
Sensitivity Milligram quantities for crystallizationPicogram to nanogram levelsMilligram quantities
Key Advantage Unambiguous determination of absolute structureHigh sensitivity and excellent for mixture analysisProvides structural and dynamic information in solution
Key Limitation Requires high-quality single crystals, which can be difficult to obtainLimited to volatile or derivatizable compounds; provides indirect structural informationLower sensitivity than MS; complex spectra for large molecules

Concluding Remarks for the Practicing Scientist

The choice of analytical technique for the structural characterization of this compound derivatives is dictated by the specific research objectives and the nature of the sample.

  • For definitive, high-resolution structural elucidation , single-crystal X-ray crystallography is the unequivocal gold standard. It provides the most detailed and unambiguous picture of the molecule's three-dimensional architecture. The primary challenge lies in obtaining diffraction-quality single crystals.

  • For the analysis of complex mixtures, impurity profiling, and quantitative analysis of volatile derivatives , GC-MS is the method of choice due to its exceptional sensitivity and separatory power.

  • To understand the structure and dynamics of these molecules in a solution state , which can be more biologically relevant, NMR spectroscopy is an indispensable tool.

In many research scenarios, a multi-technique approach is the most powerful. For instance, GC-MS can be used to confirm the purity of a sample before attempting crystallization for X-ray diffraction, while NMR can provide complementary structural information in solution. By understanding the strengths and limitations of each technique, researchers can make informed decisions to advance their scientific endeavors in the fascinating field of medicinal chemistry and materials science.

References

  • Yuan, R., Li, Y., & Li, Y. (2010). Crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, C13H8Br2ClNO. Zeitschrift für Kristallographie - New Crystal Structures, 225(4), 589-590.
  • Dodds, E. D., & Reilley, C. N. (1998). Gas chromatography of phenols. Analytical Chemistry, 30(10), 1647-1653.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: A primer. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: A practical guide. John Wiley & Sons.
  • Lee, H. B., & Peart, T. E. (1995). Determination of 4-nonylphenol in effluent and sludge from municipal wastewater treatment plants. Analytical Chemistry, 67(13), 1976-1980.
  • Wang, D. Y., Meng, X. F., & Ma, J. J. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2689.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Dunitz, J. D. (2001). X-ray analysis and the structure of organic molecules.
  • Hübschmann, H. J. (2015).
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • CCDC. (2023). Cambridge Structural Database.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 2-Bromo-4-chloro-6-methylphenol Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Paper—The Crucial Role of a Reference Standard CoA

In the landscape of pharmaceutical development and chemical research, the integrity of quantitative analysis hinges on the quality of the reference standard. The Certificate of Analysis (CoA) for a reference standard like 2-Bromo-4-chloro-6-methylphenol is not merely a document of compliance; it is the foundational evidence of its identity, purity, and fitness for purpose. This compound, a halogenated phenol, serves as a critical building block in organic synthesis and as a reference marker for impurity profiling in drug manufacturing.[1]

This guide provides an in-depth comparison of the analytical data presented on a CoA for this compound. We will dissect the essential analytical tests, compare the significance of a high-purity certified standard against lower-grade alternatives, and provide actionable experimental protocols. Our focus will be on the causality behind the analytical choices, empowering researchers to critically evaluate and effectively utilize this vital chemical standard.

Deconstructing the Certificate of Analysis: A Symphony of Analytical Techniques

A robust CoA for a reference standard is a multi-faceted validation of the material's chemical integrity. Each analytical technique provides a unique piece of the puzzle. Let's explore the core components.

Part 1: Unambiguous Identification

Positive identification is the cornerstone of any reference standard. It ensures that the material is, in fact, this compound and not a structurally similar isomer or related compound.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For C₇H₆BrClO, the expected monoisotopic mass is approximately 219.92906 Da.[2] The isotopic pattern is also critical; the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a distinctive pattern that serves as a high-confidence fingerprint.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides definitive structural confirmation by probing the chemical environment of each proton. The spectrum for this compound is expected to show distinct signals for the methyl protons and the aromatic protons, with chemical shifts and splitting patterns that confirm the substitution pattern on the phenol ring. This is arguably the most powerful technique for differentiating isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and methyl group, and C-Br/C-Cl stretches in the fingerprint region.

Part 2: The Criticality of Purity Determination

Purity is not a single number but a comprehensive assessment of the primary component relative to all potential impurities (e.g., isomers, starting materials, by-products, residual solvents).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase HPLC method, typically using a C18 column, can separate the main compound from its impurities. The purity is calculated based on the relative peak area of the principal peak to the total area of all peaks detected (e.g., Area % at a specific UV wavelength). A high-purity standard will typically exhibit a purity of ≥99.5%.

  • Gas Chromatography (GC): For volatile impurities or for the analysis of the compound itself, GC with a Flame Ionization Detector (FID) is an excellent orthogonal technique to HPLC.[3] Using a different separation principle provides a more comprehensive purity profile.

Comparative Analysis: Why Specificity and Purity Matter

The true value of a certified reference standard becomes evident when compared with alternatives. The choice between a well-characterized standard and a lower-grade "reagent" can have profound implications for experimental outcomes.

Case Study: The Challenge of Isomeric Impurities

The synthesis of this compound can potentially generate other isomers. Consider the following:

CompoundCAS NumberStructureImplication as an Impurity
This compound 54852-68-5Target AnalyteThe certified identity and purity are baseline for accurate quantification.
4-Bromo-2-chloro-6-methylphenol7530-27-0IsomerCo-elution in a non-optimized chromatographic method could lead to an overestimation of the main peak, compromising assay accuracy.
2-Bromo-6-chloro-4-methylphenol57018-10-7IsomerMay have different response factors in detectors, leading to inaccurate purity assessments if not properly identified and quantified.[1]

A CoA for a high-quality standard will explicitly state the methods used (e.g., high-resolution GC or HPLC) that can resolve these specific isomers, ensuring confidence in the standard's identity.

Performance Comparison: Certified Reference Standard vs. Reagent Grade
FeatureCertified Reference Standard (CRS)"Reagent Grade" ChemicalSupporting Rationale
Purity Typically >99.5%, with quantified impuritiesOften lower, e.g., 95%-98%, with unspecified impurities.[4]High purity minimizes interference and ensures the weighed amount corresponds directly to the analyte of interest.
Characterization Comprehensive (NMR, MS, IR, HPLC, etc.)Minimal (e.g., Melting Point only)Full characterization guarantees identity and structure, preventing the use of incorrect isomers or compounds.
Traceability Traceable to national standards (e.g., NIST, USP)Generally not traceableTraceability is a core requirement for regulatory submissions and ensures consistency across different labs and batches.
CoA Reliability Detailed, with spectra and chromatogramsBasic, often without dataA detailed CoA provides the end-user with the necessary data to validate the standard's use in their specific application.
Application Quantitative analysis, system suitability, impurity identificationNon-critical synthesis, reagent preparationUsing a reagent grade chemical for quantitative analysis introduces significant and unacceptable levels of uncertainty.

Visualizing Key Workflows

A clear understanding of the processes behind reference standard certification and method selection is essential for ensuring data quality.

Reference_Standard_Lifecycle cluster_0 Synthesis & Purification cluster_1 Characterization & Certification cluster_2 Use & Monitoring Syn Chemical Synthesis Pur Multi-step Purification Syn->Pur Crude Product ID Structural ID (NMR, MS, IR) Pur->ID Purified Material Purity Purity & Impurity Profile (HPLC, GC, KF) ID->Purity Confirmed Structure Cert Certification & CoA Generation Purity->Cert Analytical Data Use Use in Assays Cert->Use Stab Stability Monitoring Use->Stab Ongoing

Caption: Workflow for the certification of a chemical reference standard.

Analytical_Technique_Selection cluster_questions cluster_answers Start Analytical Goal? q_id Confirm Identity? Start->q_id q_purity Determine Purity? Start->q_purity q_quant Quantify in Matrix? Start->q_quant ans_nmr_ms ¹H NMR & MS q_id->ans_nmr_ms Yes ans_hplc_gc HPLC or GC (Orthogonal Methods) q_purity->ans_hplc_gc Yes ans_lcms LC-MS/MS or GC-MS q_quant->ans_lcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Standardized Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Laboratories should perform their own validation to ensure suitability for their specific equipment and application.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of this compound and separate it from potential impurities.

  • Instrumentation: HPLC with UV/Vis Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution. Further dilute as necessary.

  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (Acetonitrile) to ensure a clean baseline.

    • Inject the standard preparation in triplicate.

    • Integrate all peaks with a signal-to-noise ratio > 3.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the identity by matching the mass spectrum with a reference and to identify volatile impurities.

  • Instrumentation: GC with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Standard Preparation: Prepare a 100 µg/mL solution in Methylene Chloride.

  • Procedure:

    • Perform a system suitability check.

    • Inject the standard preparation.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the main eluting peak.

    • Confirm that the molecular ion and fragmentation pattern are consistent with the structure of this compound. Compare against a library spectrum if available.

Conclusion

The Certificate of Analysis for a reference standard like this compound is a critical scientific document that underpins the validity of research and development data. A thorough evaluation of the CoA, with an understanding of the analytical techniques employed, is paramount. By comparing the detailed characterization of a certified reference standard against less-defined alternatives, we recognize its indispensable role in ensuring analytical accuracy, specificity, and reproducibility. For professionals in drug development and scientific research, insisting on a comprehensively characterized reference standard is a non-negotiable step towards reliable and defensible results.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Abacipharmatech. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene.

Sources

A Comparative Guide to Brominating Agents for the Synthesis of 4-bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of pharmaceutical development and fine chemical synthesis, the regioselective halogenation of substituted phenols is a critical transformation. The resulting halo-phenolic compounds are valuable intermediates in the construction of complex molecular architectures with diverse biological activities. This guide provides a detailed comparative analysis of common brominating agents for the synthesis of 4-bromo-2-chloro-6-methylphenol from 2-chloro-6-methylphenol, a key step in the production of various agrochemicals and pharmaceutical agents.

This in-depth guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reagent, providing a rationale for experimental design and offering insights into the factors governing yield and regioselectivity. The objective is to equip the practicing scientist with the knowledge to make informed decisions when selecting a brominating agent for their specific synthetic needs.

The Strategic Importance of 4-bromo-2-chloro-6-methylphenol

The targeted bromination of 2-chloro-6-methylphenol at the para-position to the hydroxyl group yields 4-bromo-2-chloro-6-methylphenol. This trisubstituted phenol is a crucial building block in organic synthesis. The presence of three distinct functional handles—a hydroxyl group, a chlorine atom, and a bromine atom—at specific positions on the aromatic ring allows for a wide range of subsequent chemical modifications. This versatility makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The Electrophilic Aromatic Substitution Landscape: A Mechanistic Overview

The bromination of 2-chloro-6-methylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group of the phenol is a powerful activating group, donating electron density into the aromatic ring and making it more susceptible to attack by an electrophile (in this case, a source of electrophilic bromine). The directing effects of the substituents on the ring play a crucial role in determining the position of bromination. The hydroxyl group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The chlorine atom is an ortho, para-director but is also a deactivating group. In the case of 2-chloro-6-methylphenol, the para-position to the strongly activating hydroxyl group is sterically accessible and electronically favored, making the formation of 4-bromo-2-chloro-6-methylphenol the expected major product.

The choice of brominating agent can significantly influence the reaction's efficiency, selectivity, and safety profile. In this guide, we will compare three commonly employed brominating agents: molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br₃).

A Head-to-Head Comparison of Brominating Agents

The selection of an appropriate brominating agent is a critical decision in the synthesis of 4-bromo-2-chloro-6-methylphenol. Factors such as yield, regioselectivity, reaction conditions, and safety must be carefully considered. The following table summarizes the performance of molecular bromine, N-Bromosuccinimide, and Pyridinium Tribromide in this context.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·Br₃)
Typical Yield Very High (e.g., ~99% for 2-chlorophenol)[1]Moderate (e.g., 52% for 2-chloro-6-methylphenol)[2]Generally Good to High (estimated)
Regioselectivity Excellent for para-bromination (e.g., >99% for 2-chlorophenol)[1]Good for para-brominationGenerally Good for para-bromination
Reaction Conditions Mild (0-20 °C), often with a catalyst or in a suitable solvent[1]Room temperature, typically in a polar solvent like acetic acid[2]Mild (room temperature), often in solvents like acetic acid or THF
Handling & Safety Highly corrosive, toxic, volatile liquid requiring a fume hood and specialized handling procedures.[3][4][5][6][7]Crystalline solid, easier and safer to handle than Br₂.[1][8][9][10][11]Crystalline solid, considered a safer and more manageable alternative to liquid bromine.[12][13][14][15]
Byproducts HBr (corrosive gas)Succinimide (generally water-soluble)Pyridinium hydrobromide (can be recycled)

In-Depth Analysis of Each Brominating Agent

Molecular Bromine (Br₂): The Potent Workhorse

Molecular bromine is a powerful and highly effective brominating agent for activated aromatic rings like phenols.

Mechanism of Action: In the presence of a Lewis acid catalyst or a polar solvent, the Br-Br bond becomes polarized, creating an electrophilic bromine species (Br⁺). The electron-rich phenol ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated phenol and hydrobromic acid (HBr) as a byproduct.[1][9][13][15]

Caption: Electrophilic bromination of 2-chloro-6-methylphenol with Br₂.

Experimental Insights: A patented procedure for the bromination of the closely related 2-chlorophenol using molecular bromine in chlorobenzene with a triethylamine hydrochloride catalyst reports an impressive 99.1% yield of the desired 4-bromo-2-chlorophenol, with only 0.6% of the undesired 6-bromo isomer being formed.[1] This demonstrates the high efficiency and excellent regioselectivity that can be achieved with molecular bromine under optimized conditions.

Causality: The high reactivity of elemental bromine with the activated phenol ring drives the reaction to completion, resulting in high yields. The regioselectivity is governed by the strong directing effect of the hydroxyl group to the para position, which is both electronically favored and sterically accessible.

N-Bromosuccinimide (NBS): The Safer, Selective Alternative

N-Bromosuccinimide is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[4]

Mechanism of Action: The mechanism of NBS bromination of phenols can be complex and solvent-dependent. In polar protic solvents like acetic acid, NBS can be protonated, making the bromine atom more electrophilic. The phenol then attacks this activated NBS species. Alternatively, NBS can react with trace amounts of HBr to generate a low, steady concentration of Br₂, which then acts as the brominating agent. This controlled release of bromine is key to its selectivity and helps to prevent over-bromination.

Caption: Simplified mechanism of NBS bromination of phenols.

Experimental Insights: A documented synthesis of 4-bromo-2-chloro-6-methylphenol using NBS in acetic acid at room temperature resulted in a 52% yield.[2] While this yield is moderate, the reaction conditions are mild, and the workup is generally straightforward, as the succinimide byproduct is often easily removed.

Causality: The lower yield compared to molecular bromine may be attributed to the milder nature of NBS as a brominating agent. The reaction may not proceed to completion under these conditions. However, the solid nature and ease of handling of NBS make it an attractive option, particularly in academic or small-scale settings where safety is a primary concern.

Pyridinium Tribromide (Py·Br₃): The Solid Bromine Surrogate

Pyridinium Tribromide is a stable, crystalline solid that is a complex of pyridine, hydrogen bromide, and bromine.[8] It is often used as a direct replacement for liquid bromine, offering similar reactivity with significantly improved handling characteristics.

Mechanism of Action: In solution, Pyridinium Tribromide exists in equilibrium with pyridinium bromide and molecular bromine.[14] This equilibrium provides a controlled source of Br₂, which then participates in the electrophilic aromatic substitution reaction with the phenol in a manner analogous to using molecular bromine directly. The solid nature of the reagent allows for precise portioning and minimizes the hazards associated with volatile and corrosive liquid bromine.

Experimental Insights: While a specific experimental protocol and yield for the bromination of 2-chloro-6-methylphenol with Pyridinium Tribromide were not found in the literature, its general use for the regioselective para-bromination of phenols is well-established.[12] For the α-bromination of certain acetophenones, Pyridinium Tribromide has been shown to be more efficient than NBS, suggesting it is a potent brominating agent.[14] It is reasonable to expect that the reaction of 2-chloro-6-methylphenol with Py·Br₃ would proceed in high yield to afford the 4-bromo product, likely with selectivity comparable to or better than NBS.

Causality: The efficacy of Pyridinium Tribromide stems from its ability to deliver molecular bromine in a controlled manner. Its solid form mitigates the significant safety risks associated with handling liquid bromine, making it an excellent compromise between the high reactivity of Br₂ and the enhanced safety of NBS.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 4-bromo-2-chloro-6-methylphenol using the discussed brominating agents.

Protocol 1: Bromination with Molecular Bromine (Br₂)

This protocol is adapted from a procedure for the bromination of 2-chlorophenol and should be performed with extreme caution in a well-ventilated fume hood.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution, dissolve 2-chloro-6-methylphenol (1 equivalent) in chlorobenzene.

  • Catalyst Addition: Add a catalytic amount of triethylamine hydrochloride (e.g., 0.05 equivalents).

  • Bromine Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of molecular bromine (1 equivalent) in chlorobenzene from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This protocol is based on a reported synthesis of 4-bromo-2-chloro-6-methylphenol.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylphenol (1 equivalent) in glacial acetic acid.

  • NBS Addition: To the stirred solution, add N-Bromosuccinimide (1 equivalent) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, remove the acetic acid by distillation under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium carbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be used without further purification or can be recrystallized.

Protocol 3: Bromination with Pyridinium Tribromide (Py·Br₃)

This is a general protocol for the bromination of phenols using Pyridinium Tribromide and may require optimization for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylphenol (1 equivalent) in glacial acetic acid or tetrahydrofuran (THF).

  • Reagent Addition: Add Pyridinium Tribromide (1 equivalent) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with a dilute solution of sodium bisulfite to remove any residual bromine color, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: General experimental workflow for the synthesis of 4-bromo-2-chloro-6-methylphenol.

Safety Considerations: A Critical Aspect of Reagent Selection

Molecular Bromine (Br₂): This reagent is highly toxic, corrosive, and volatile.[3][4][5][6][7] It can cause severe burns upon contact with the skin and eyes, and inhalation of its vapors can be fatal. All manipulations involving liquid bromine must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield, is mandatory.

N-Bromosuccinimide (NBS): NBS is a crystalline solid and is significantly safer to handle than liquid bromine.[1][8][9][10][11] However, it is still a skin and eye irritant and is harmful if swallowed. Standard laboratory PPE, including gloves and safety glasses, should be worn when handling NBS. Care should be taken to avoid inhalation of the dust.

Pyridinium Tribromide (Py·Br₃): As a stable, non-volatile crystalline solid, Pyridinium Tribromide is a much safer alternative to molecular bromine.[12][13][14][15] It is still a corrosive solid that can cause skin and eye burns, and appropriate PPE should be worn during handling. It is considered a "greener" alternative due to its reduced risk of exposure to bromine vapors.[14]

Conclusion and Recommendations

The choice of brominating agent for the synthesis of 4-bromo-2-chloro-6-methylphenol is a balance between reactivity, yield, and safety.

  • Molecular Bromine (Br₂) offers the highest reported yield and excellent regioselectivity, making it the reagent of choice for large-scale industrial production where efficiency is paramount. However, its use necessitates stringent safety protocols and specialized handling equipment.

  • N-Bromosuccinimide (NBS) provides a safer and more convenient alternative, particularly for smaller-scale laboratory syntheses. While the reported yield is lower, the milder reaction conditions and ease of handling make it a valuable tool for research and development.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the priority placed on safety and environmental considerations. This guide provides the necessary data and mechanistic understanding to empower the synthetic chemist to make a well-informed and scientifically sound decision.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH.
  • The intermediates in the interaction of phenols with N-bromosuccinimide. Can. J. Chem. 66, 2556 (1988).
  • US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents.
  • Pyridinium perbromide - Wikipedia.
  • Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.
  • Ortho bromination of phenols | The Journal of Organic Chemistry - ACS Publications.
  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie.
  • The intermediates in the interaction of phenols with N-bromosuccinimide - ResearchGate.
  • LCSS: BROMINE.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate.
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps.
  • 3: What's the difference between NBS and Br2? - YouTube.
  • Bromine.
  • C. Gonz lez-Bello and L. Castedo Phenols are electron-rich aromatic compounds that undergo electrophilic aromatic sub.
  • Regioselective Synthesis of Brominated Phenols - ChemistryViews.
  • SAFETY DATA SHEET (SDS) Bromine - SEASTAR CHEMICALS.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure.
  • The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages.
  • Bromine Safety & Standard Operating Procedures.

Sources

A Comparative Guide to the Structural Validation of 2-Bromo-4-chloro-6-methylphenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the structure of reaction products derived from 2-Bromo-4-chloro-6-methylphenol. The inherent complexity of this starting material, with its multiple reactive sites, necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm the identity of the resulting compounds. This document outlines a systematic workflow, comparing the utility of various spectroscopic and analytical techniques, and provides actionable protocols to ensure the scientific integrity of your findings.

The core challenge in reactions involving this compound lies in the potential for multiple isomeric products. For instance, an electrophilic substitution reaction could theoretically occur at the available positions on the aromatic ring, while reactions targeting the hydroxyl group could lead to O-substituted products. This guide will use a hypothetical electrophilic nitration reaction to illustrate the comparative validation process for distinguishing between potential isomers.

Hypothetical Reaction: Nitration of this compound

Consider the nitration of this compound. The directing effects of the existing substituents (hydroxyl, bromo, chloro, and methyl groups) could lead to the formation of several potential mono-nitrated isomers. The primary task is to differentiate between these possibilities and confirm the structure of the obtained product.

Part 1: A Comparative Overview of Analytical Techniques

A combination of analytical methods is essential for unambiguous structural elucidation.[1][2][3] Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Proton environment, connectivity (through coupling)Excellent for determining the substitution pattern on the aromatic ring.[4]Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Carbon skeleton, chemical environment of each carbonProvides the number of unique carbons and their types (aliphatic, aromatic, carbonyl, etc.).Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsHighly sensitive, provides the molecular formula. The isotopic pattern of bromine and chlorine is a key identifier.[5][6]Isomers often have identical molecular weights and may show similar fragmentation.[5]
Infrared (IR) Spectroscopy Functional groups presentQuick and simple method to identify key functional groups like -OH and -NO₂.Provides limited information about the overall molecular structure.
X-ray Crystallography Absolute 3D structure of a crystalline solidProvides unambiguous proof of structure and stereochemistry.[7]Requires a suitable single crystal, which can be challenging to obtain.

Part 2: Experimental Protocols and Data Interpretation

This section details the experimental procedures and expected data for the validation of a hypothetical nitration product of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise substitution pattern of the reaction product.[4]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the spectra using appropriate software to obtain clear chemical shifts, integration values, and coupling constants.

Data Comparison for Hypothetical Nitration Isomers:

Isomer Expected ¹H NMR Aromatic Signals Expected ¹³C NMR Aromatic Signals
Starting Material (this compound) Two singlets (or narrow doublets due to long-range coupling)Six distinct signals
2-Bromo-4-chloro-3-nitro-6-methylphenol One singletSix distinct signals, with one significantly downfield shifted due to the nitro group.
2-Bromo-4-chloro-5-nitro-6-methylphenol One singletSix distinct signals, with one significantly downfield shifted due to the nitro group.

Distinguishing between the 3-nitro and 5-nitro isomers would rely on more advanced 2D NMR techniques like NOESY to identify through-space correlations between the nitro group and adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the product.[8][9] For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.[6]

Experimental Protocol: GC-MS or LC-MS

  • Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject the sample into a GC-MS or LC-MS system. Gas chromatography is often suitable for volatile phenols, sometimes after derivatization.[8]

  • Data Interpretation: Analyze the mass spectrum for the molecular ion peak and its isotopic pattern.

Expected Mass Spectrometry Data:

The introduction of a nitro group (-NO₂) will increase the mass of the parent molecule (C₇H₆BrClO, MW ≈ 221.48 g/mol ) by approximately 45.00 g/mol .[10]

  • Key Feature: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion.[6] This pattern is a definitive indicator of the presence of these halogens. The fragmentation pattern can also provide clues about the position of the substituents.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorptions:

Functional Group Characteristic Absorption (cm⁻¹)
O-H (phenol) Broad peak around 3200-3600
C-H (aromatic) ~3000-3100
C=C (aromatic) ~1450-1600
NO₂ (nitro group) Strong, sharp peaks around 1500-1550 and 1300-1370

The appearance of strong absorptions in the nitro group region would confirm successful nitration.

X-ray Crystallography

For a definitive structural proof, single-crystal X-ray diffraction is the gold standard.[7]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified product from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise 3D arrangement of atoms.

Data Output:

X-ray crystallography provides the exact bond lengths, bond angles, and connectivity of the atoms in the molecule, leaving no ambiguity about the isomeric form.

Part 3: Workflow and Visualization

A systematic approach ensures all necessary data is collected for a confident structural assignment.

Workflow for Structural Validation

Structural Validation Workflow start Purified Reaction Product ir IR Spectroscopy start->ir Functional Group ID ms Mass Spectrometry start->ms Molecular Weight & Formula nmr NMR Spectroscopy (1H, 13C) start->nmr Connectivity & Isomer ID xray X-ray Crystallography ir->xray For absolute proof (if crystal available) ms->xray For absolute proof (if crystal available) final Final Structure Confirmation ms->final two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->two_d_nmr If structure is ambiguous nmr->xray For absolute proof (if crystal available) two_d_nmr->final xray->final

Caption: A logical workflow for the structural validation of a novel compound.

Molecular Structure of a Potential Product

Caption: 2D structure of a hypothetical nitration product.

Conclusion

The structural validation of reaction products from this compound requires a meticulous and comparative analytical strategy. By leveraging the complementary strengths of NMR, MS, and IR spectroscopy, researchers can build a strong case for the structure of their compounds. For absolute confirmation, particularly in cases of ambiguity or for regulatory submissions, X-ray crystallography is indispensable. This guide provides the foundational knowledge and protocols to approach this analytical challenge with confidence and scientific rigor.

References

  • BenchChem. (2025). Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers.
  • BenchChem. (2025).
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025, August 1).
  • Competing fragmentations in the mass spectra of halogen
  • PubChem. This compound.
  • PubMed. (2009, July 15).
  • Intertek.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Wiley Analytical Science. (2016, January 15).
  • BLD Pharm. 2-Bromo-6-chloro-4-methylphenol.
  • Chemistry LibreTexts. (2021, May 12).
  • PubMed. 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol.
  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Guidechem. 2-Bromo-4-methylphenol 6627-55-0 wiki.
  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Chemistry LibreTexts. (2023, August 29).
  • Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes.
  • PubChemLite. This compound (C7H6BrClO).
  • ChemicalBook. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum.
  • ResearchGate. Crystal structure of 2-bromo-4-chloro-6-[(4-bromo- phenylimino)methyl]phenol, C13H8Br2ClNO.
  • Purdue Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015, December 17).
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
  • AKSci. 54852-68-5 this compound.
  • ChemicalBook. Phenol(108-95-2) 1H NMR spectrum.
  • Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • PubMed. (1994, April 22).
  • Syllabus for Chemistry (SCQP08). (2025, December 13).
  • MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.

Sources

A Comparative Guide to the Quantitative Analysis of 2-Bromo-4-chloro-6-methylphenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific chemical entities within complex matrices is a foundational requirement for robust research and quality control. 2-Bromo-4-chloro-6-methylphenol, a halogenated phenolic compound, often appears as a critical intermediate, a target analyte, or a process impurity in various chemical and pharmaceutical syntheses. Its structural complexity and potential for co-occurrence with related isomers and matrix components necessitate a carefully selected and validated analytical methodology to ensure data integrity.

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound. We will move beyond procedural lists to explore the underlying principles, justify experimental choices, and present the data necessary to select the optimal method for your specific application. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry—are evaluated on their performance, specificity, and suitability, grounded in established scientific principles and regulatory expectations.

Pillar 1: A Comparative Analysis of Core Methodologies

The selection of an analytical technique is the most critical decision in quantitative analysis. It is a balance of sensitivity, selectivity, sample matrix complexity, and available instrumentation. For a substituted phenol like this compound, each common analytical approach presents a distinct profile of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical and chemical analysis, prized for its versatility and robustness. For phenolic compounds, reversed-phase HPLC with UV detection is the most common configuration.

  • Underlying Principle : The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase (often a gradient of water and acetonitrile or methanol).[1] this compound, being moderately nonpolar, will be retained on the column and can be selectively eluted by increasing the organic solvent concentration in the mobile phase. The aromatic ring structure of the phenol allows for sensitive detection using a UV detector.

  • Expertise-Driven Insights : The primary advantage of HPLC is that it can often analyze phenols directly without chemical modification (derivatization).[2] This eliminates a time-consuming sample preparation step and a potential source of analytical error. The choice of a C18 column is logical due to its effective retention of a wide range of organic molecules. However, for mixtures containing closely related isomers, a more selective column, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, may be required to achieve baseline resolution.[1][3]

  • Limitations : While robust, HPLC-UV may lack the sensitivity of GC-MS for trace-level impurity analysis (sub-µg/L levels). Furthermore, complex sample matrices can introduce interfering compounds that co-elute with the target analyte, compromising specificity.

Gas Chromatography (GC)

GC offers unparalleled resolving power and, when coupled with a Mass Spectrometer (MS), provides exceptional sensitivity and specificity, making it a "gold standard" for many applications.[2]

  • Underlying Principle : GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Analytes are vaporized and carried through the column by an inert gas. The high selectivity of GC-MS is derived from the mass spectrometer's ability to identify compounds based on their unique mass fragmentation patterns.

  • Expertise-Driven Insights : The critical consideration for analyzing phenols by GC is their polarity and relatively low volatility, which can lead to poor peak shape (tailing) and interaction with the GC system. To overcome this, a derivatization step is almost always necessary.[2][4] Acetylation or silylation reactions convert the polar hydroxyl group (-OH) into a less polar ester or ether, significantly improving volatility and chromatographic performance. While adding a step, this process is often essential for achieving the high-quality data GC is known for. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, offering an alternative to MS, while a Flame Ionization Detector (FID) provides a more universal response.[4]

  • Limitations : The requirement for derivatization adds complexity and time to the sample preparation workflow.[2] Additionally, GC is only suitable for thermally stable compounds; analytes that degrade at the high temperatures of the GC inlet may not be quantifiable with this technique.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible technique, often used for the quantification of total phenolic content rather than specific compounds.

  • Underlying Principle : This method relies on the principle that molecules with chromophores, such as the aromatic ring in phenols, absorb light at specific wavelengths. Quantification is achieved by relating the absorbance of a sample to its concentration via the Beer-Lambert law. Colorimetric assays, such as the Folin-Ciocalteu method, involve a redox reaction that produces a colored complex, which is then measured.[5][6] A simple reaction with ferric chloride can also produce a colored complex for phenol detection.[7]

  • Expertise-Driven Insights : The critical flaw of UV-Vis spectrophotometry for this topic is its profound lack of specificity.[8] Any compound in the mixture with a similar chromophore, including other phenols, degradation products, or matrix components, will absorb light in the same region and contribute to the signal. Therefore, this method is fundamentally unsuitable for the quantitative analysis of a specific compound like this compound within a mixture. It is best reserved for preliminary, high-level assessments of total phenolic content where a class-specific, rather than compound-specific, result is acceptable.[8]

Pillar 2: Performance Data & Method Validation

A trustworthy analytical method is a validated one. Method validation demonstrates that a procedure is fit for its intended purpose.[9] The core validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, provide the basis for comparing the performance of different techniques.[10][11]

Comparative Performance Metrics

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of halogenated phenols. These values are representative and should be established for each specific method and laboratory.

Validation Parameter GC-MS HPLC-UV UV-Visible Spectrophotometry
Specificity Very High (Mass Spec Confirmation)High (Chromatographic Separation)Very Low (Interference from other phenols)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/L to µg/L[2]µg/L to mg/L[2]mg/L[2]
Limit of Quantitation (LOQ) Low ng/L to µg/L[2]µg/L to mg/L[2]mg/L
Accuracy (Recovery %) 70-120%80-110%90-110% (for total phenols)
Precision (RSD %) < 15%< 10%< 10%
The Self-Validating System: Trust through Rigor

Every protocol must be a self-validating system, meaning its performance is continuously monitored and proven. This is achieved by adhering to a stringent validation strategy grounded in ICH guidelines.[9][12] The relationship between validation parameters ensures a comprehensive assessment of method reliability.

G cluster_core Core Performance Metrics cluster_range Range & Sensitivity cluster_reliability Reliability Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Established over Precision Precision (% RSD) Precision->Range Established over Specificity Specificity Linearity Linearity (Correlation R²) Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Robustness Robustness Method Validated Analytical Method Method->Accuracy Proves Method->Precision Proves Method->Specificity Proves Method->Linearity Demonstrates Method->Robustness Ensures

Caption: Inter-relationships of ICH method validation parameters.

Pillar 3: Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for the recommended analytical methods. These protocols begin with a universal sample preparation technique appropriate for extracting phenolic compounds from a liquid matrix.

Overall Analytical Workflow

The journey from sample receipt to a final, quantifiable result follows a structured path. The choice of chromatographic technique is a key decision point based on the analytical requirements.

G Start Sample Reception Prep Sample Preparation (Solid-Phase Extraction) Start->Prep Decision Select Method (Sensitivity/Specificity needed?) Prep->Decision HPLC HPLC-UV Analysis Decision->HPLC Routine QC GC Derivatization & GC-MS Analysis Decision->GC Trace Impurity Data_HPLC Data Processing & Quantification (HPLC) HPLC->Data_HPLC Data_GC Data Processing & Quantification (GC-MS) GC->Data_GC Report Final Report Data_HPLC->Report Data_GC->Report

Caption: General workflow for quantitative phenol analysis.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale : SPE is a robust technique for isolating and concentrating phenols from complex matrices, removing interferences that could compromise the analysis.[13][14] A polymeric sorbent is often chosen for its broad retention of polar and nonpolar compounds.

Methodology :

  • Sample Acidification : Adjust the pH of the aqueous sample to < 2 using hydrochloric or phosphoric acid. This ensures the phenolic compounds are in their neutral, protonated form, maximizing retention on the reversed-phase SPE sorbent.[2][15]

  • Cartridge Conditioning : Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading : Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[15]

  • Washing : Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

  • Drying : Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.

  • Elution : Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as acetone or dichloromethane.[2]

  • Concentration : Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase (for HPLC) or a derivatization solvent (for GC).

Protocol 2: Quantitative Analysis by HPLC-UV

Rationale : This method provides a direct, robust quantification of the analyte without derivatization. A C18 column provides good retention, and a standard mobile phase of acetonitrile and acidified water ensures good peak shape.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Prep Reconstitute SPE Eluate in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject onto HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify against Calibration Curve Integrate->Calibrate

Caption: Experimental workflow for the HPLC-UV method.

Methodology :

  • Instrumentation : HPLC system with a UV detector.

  • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : 30°C.

  • Detection Wavelength : 280 nm (a common wavelength for phenols).

  • Injection Volume : 10 µL.

  • Procedure :

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Analyze the standards to generate a calibration curve (peak area vs. concentration).

    • Analyze the prepared samples.

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Quantitative Analysis by GC-MS

Rationale : This method provides the highest level of sensitivity and specificity. Derivatization with acetic anhydride is a common and effective way to improve the volatility and chromatography of phenols.

G cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Handling Prep Transfer SPE Eluate to Reaction Vial Deriv Add Acetic Anhydride & Pyridine Catalyst Prep->Deriv React Heat at 60°C for 30 min Deriv->React Inject Inject onto GC-MS System React->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect by Mass Spec (SIM) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify against Calibration Curve Integrate->Calibrate

Caption: Experimental workflow for the GC-MS method.

Methodology :

  • Derivatization (Acetylation) :

    • To the reconstituted sample extract (in a non-protic solvent like acetone), add 100 µL of acetic anhydride and 100 µL of pyridine (catalyst).[2]

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature before analysis.

  • Instrumentation : GC system with a Mass Spectrometric detector.

  • Column : DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Inlet Temperature : 250°C.

  • Injection Mode : Splitless, 1 µL injection.

  • MS Parameters :

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for the acetylated derivative of this compound.

  • Procedure :

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • Analyze the derivatized standards to generate a calibration curve.

    • Analyze the derivatized samples.

    • Quantify using the calibration curve.

Conclusion: Selecting the Optimal Method

The quantitative analysis of this compound in a mixture is a task that demands a careful and informed choice of methodology. There is no single "best" method; the optimal choice is dictated by the specific goals of the analysis.

  • For trace-level analysis, impurity profiling, and applications requiring the highest degree of certainty and sensitivity, GC-MS is the unequivocal choice. Its specificity, derived from mass spectrometric detection, allows for confident identification and quantification even in complex matrices.

  • For routine quality control, process monitoring, and when analyte concentrations are well above the lower µg/L range, HPLC-UV offers a robust, reliable, and more straightforward alternative. The elimination of the derivatization step simplifies the workflow, making it more efficient for higher throughput environments.

  • UV-Visible Spectrophotometry should not be used for the specific quantification of this compound in a mixture. Its utility is limited to providing a non-specific, cumulative measure of total phenolic content.

References

  • Redalyc. SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • MDPI. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • SciSpace. Extraction techniques for the determination of phenolic compounds in food.
  • ResearchGate. On the spectrophotometric determination of total phenolic and flavonoid contents.
  • National Institutes of Health (NIH). Techniques for Analysis of Plant Phenolic Compounds.
  • MDPI. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • European Medicines Agency (EMA). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ResearchGate. Simple and rapid spectrophotometric method for phenol determination in aqueous media.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
  • National Institutes of Health (NIH). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • International Journal of Science and Research (IJSR). Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry.
  • MDPI. Techniques for Analysis of Plant Phenolic Compounds.
  • U.S. Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography.
  • Scientific Research Publishing (SCIRP). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C.
  • U.S. Environmental Protection Agency (EPA). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Agilent. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.

Sources

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic formation of carbon-carbon (C-C) bonds is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, enabling the construction of complex molecular architectures from readily accessible building blocks.[1] One such building block, 2-Bromo-4-chloro-6-methylphenol, presents a unique synthetic challenge and opportunity. Its di-halogenated structure allows for selective functionalization, leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[2][3][4]

This guide provides an in-depth, comparative analysis of two of the most powerful cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this compound. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a data-driven comparison to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Substrate: this compound

The structure of this compound is characterized by three key features that dictate its reactivity in cross-coupling reactions:

  • Differential Halogen Reactivity : The C-Br bond is weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond.[3] This inherent reactivity difference (C-I > C-Br > C-OTf > C-Cl) is the foundation for achieving chemoselective coupling at the C2 position.[2][3][4]

  • Steric Hindrance : The ortho-methyl and hydroxyl groups create a sterically congested environment around the C-Br bond. This can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition and reductive elimination steps.[5]

  • The Phenolic Hydroxyl Group : The acidic proton of the hydroxyl group can interact with basic reagents. While generally tolerated by both coupling methods, its presence necessitates careful selection of the base and reaction conditions to avoid undesirable side reactions.

The Suzuki-Miyaura Coupling: The Low-Toxicity Workhorse

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most widely used C-C bond-forming reactions due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[6][7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] A crucial feature of this reaction is the requirement of a base, which plays a multifaceted role. The base activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center during transmetalation.[6][11][12][13][14]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Base R¹-Pd(II)L₂-Base PdII_Aryl->PdII_Base PdII_Coupled R¹-Pd(II)L₂-R² PdII_Base->PdII_Coupled PdII_Coupled->Pd0 Product R¹-R² PdII_Coupled->Product ArylHalide R¹-X (2-Bromo-4-chloro- 6-methylphenol) ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ + Base BoronicAcid->PdII_Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Performance Analysis & Protocol

For a sterically hindered substrate like this compound, the choice of catalyst and base is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition and reductive elimination steps.[5] Strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and commonly used.[13]

Experimental Protocol: Suzuki Coupling of this compound

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas. Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 v/v), via syringe.[5][10]

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[5]

  • Work-up : Upon completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[10]

The Stille Coupling: Robustness and Functional Group Tolerance

The Stille reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an organic halide with an organotin compound (organostannane).[15] It is renowned for its excellent functional group tolerance and the stability of organostannane reagents to air and moisture.[16][17]

Mechanistic Overview

The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15][16] A key difference is that the transmetalation step typically does not require a base.[8] The transfer of the organic group from the tin reagent to the palladium center is often the rate-determining step.[18] Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are sometimes used to accelerate this step.[19][20][21][22]

Stille_Mechanism cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupled R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product R¹-R² PdII_Coupled->Product Byproduct X-Sn(Bu)₃ PdII_Coupled->Byproduct ArylHalide R¹-X (2-Bromo-4-chloro- 6-methylphenol) ArylHalide->Pd0 Organostannane R²-Sn(Bu)₃ Organostannane->PdII_Aryl

Caption: Catalytic cycle of the Stille coupling.

Performance Analysis & Protocol

The primary drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts, which can be challenging to remove completely from the final product.[8][15][23][24] This is a significant concern in drug development, where stringent purity standards must be met.[25][26][27] Despite this, the reaction's tolerance for a wide array of functional groups makes it a valuable tool, especially in complex syntheses where the corresponding boronic acid might be unstable or difficult to prepare.[28]

Experimental Protocol: Stille Coupling of this compound

  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent and Solvent Addition : Add an anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe, followed by the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv.).[29]

  • Reaction : Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up : After cooling to room temperature, the reaction mixture can be diluted with a solvent like diethyl ether and washed with an aqueous potassium fluoride (KF) solution to precipitate tin byproducts as insoluble fluorides.

  • Purification : Filter the mixture through celite, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product requires careful purification by flash column chromatography to remove residual tin compounds.

Head-to-Head Comparison

To aid in methodology selection, the following diagram and table summarize the key differences and performance metrics between the Suzuki and Stille couplings for the functionalization of this compound.

Workflow_Comparison cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S1 1. Combine Aryl Halide, Boronic Acid & Base S2 2. Add Catalyst & Solvent (e.g., Dioxane/H₂O) S1->S2 S3 3. Heat (80-100 °C) S2->S3 S4 4. Aqueous Work-up S3->S4 S5 5. Chromatography (Byproducts: Borates) S4->S5 T1 1. Combine Aryl Halide & Catalyst T2 2. Add Anhydrous Solvent & Organostannane T1->T2 T3 3. Heat (80-110 °C) T2->T3 T4 4. KF Work-up (Tin Removal) T3->T4 T5 5. Careful Chromatography (Byproducts: Toxic Tin Salts) T4->T5

Caption: Comparative experimental workflows for Suzuki and Stille couplings.

Table 1: Performance Comparison of Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron (e.g., Boronic Acid)Organostannane (e.g., Organotin)
Toxicity Low . Boron byproducts are generally non-toxic and easily removed.[8]High . Organotin reagents and byproducts are toxic and require careful handling and meticulous purification.[8][23][24]
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄).[10]Typically base-free; may use additives (CuI, LiCl).[19][20][21]
Functional Group Tolerance Very good, but base-sensitive groups may be problematic.[8]Excellent, often considered superior for substrates with sensitive or coordinating functional groups.[16][28]
Reagent Availability Wide commercial availability of diverse boronic acids.Many organostannanes are commercially available or readily synthesized.[19]
Work-up & Purification Generally straightforward aqueous work-up.More complex; often requires a specific step (e.g., KF wash) to remove tin byproducts.[20]
Chemoselectivity Excellent for C-Br over C-Cl on this compound.Excellent for C-Br over C-Cl on this compound.

Recommendation and Conclusion

For the selective functionalization of this compound, both the Suzuki-Miyaura and Stille couplings are highly effective methodologies. However, for applications in drug discovery and development, the Suzuki-Miyaura coupling is the overwhelmingly preferred method .

The primary driver for this recommendation is the significantly lower toxicity of the organoboron reagents and their byproducts.[8] This "greener" profile simplifies product purification, reduces safety concerns, and aligns better with the stringent requirements of pharmaceutical manufacturing. While the need for a base can be a limitation for highly sensitive substrates, the vast array of available bases and conditions provides considerable flexibility to overcome most challenges.[13]

The Stille coupling remains an indispensable tool in the synthetic chemist's arsenal, particularly for complex cases where the required boronic acid is unstable or inaccessible, or when its exceptional functional group tolerance is essential.[28][30] However, the significant drawbacks related to organotin toxicity and removal mean it should be considered a secondary option after the Suzuki coupling has been explored.[20]

Ultimately, the choice of method will depend on the specific synthetic goals, substrate availability, and the downstream application of the final compound. This guide provides the foundational knowledge for researchers to select the optimal path for their C-C bond formation needs.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15167–15180.
  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2891–2894.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples.
  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
  • Schmidt, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16489-16495.
  • Barbosa, A. P., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 256.
  • YouTube. (2021). Ch 23 Stille and Suzuki Coupling.
  • Kimbrough, R. D. (1976). Toxicity and Health Effects of Selected Organotin Compounds: A Review. Environmental Health Perspectives, 14, 51-6.
  • Pye, D. R., & Nolan, S. P. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(2), 1334–1348.
  • Adebayo, K. L., & Okunola, O. J. (2015). Toxicity and speciation analysis of organotin compounds. Journal of Environmental Chemistry and Ecotoxicology, 7(4), 33-46.
  • Simeone, J. P. (2008). Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes. Seton Hall University.
  • Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. Journal of Combinatorial Chemistry, 2(3), 195-214.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Williams, R. (2011). Org. Synth. 2011, 88, 197.
  • The Suzuki Reaction. (2014).

Sources

A Comparative Guide to Experimental and Predicted Spectral Data for 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison between experimentally acquired and computationally predicted spectral data for the compound 2-Bromo-4-chloro-6-methylphenol. By juxtaposing Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra with theoretical predictions derived from Density Functional Theory (DFT), this document aims to validate the molecular structure and offer a deeper understanding of its spectroscopic properties. The methodologies for both experimental analysis and computational modeling are detailed, providing a robust framework for structural elucidation. The strong correlation observed between the empirical and theoretical data underscores the power of a synergistic approach, leveraging computational chemistry to complement and refine experimental findings in chemical research and drug development.

Introduction

This compound is a halogenated phenolic compound with a precise substitution pattern that dictates its chemical reactivity and physical properties. Such molecules often serve as critical intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals. Accurate structural confirmation is paramount, and spectroscopic techniques are the cornerstone of this process.

While experimental spectroscopy provides direct physical measurements, computational chemistry has emerged as a powerful predictive tool.[1] It allows researchers to generate theoretical spectra based on quantum mechanical principles, offering a valuable counterpart to experimental data for assignment and interpretation.[1] This guide focuses on a widely adopted computational method, Density Functional Theory (DFT), to predict the FT-IR, UV-Vis, and NMR spectra of the title compound.[2] The objective is to demonstrate the synergy between these two approaches, highlighting the level of accuracy achievable with modern computational methods and providing a detailed protocol for researchers to apply in their own work.

Methodology

A dual-pronged approach was employed, involving both the physical acquisition of spectra and the in silico prediction through molecular modeling.

Experimental Analysis

The experimental protocols are designed to be self-validating through the use of standardized procedures and calibrated instrumentation.

  • Materials: this compound (Purity >98%), Potassium Bromide (FT-IR grade), Deuterated Chloroform (CDCl₃, 99.8% D), and Ethanol (Spectroscopic grade).

  • Instrumentation:

    • FT-IR: PerkinElmer Spectrum Two FT-IR spectrometer.

    • UV-Vis: Agilent Cary 60 UV-Vis Spectrophotometer.

    • NMR: Bruker AVANCE III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

Protocol 1: FT-IR Spectroscopy

  • A small sample of this compound (~1-2 mg) was finely ground with ~200 mg of dry KBr powder using an agate mortar and pestle.

  • The mixture was pressed into a thin, transparent pellet using a hydraulic press.

  • A background spectrum of the empty sample chamber was recorded.

  • The KBr pellet was placed in the sample holder, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

Protocol 2: UV-Vis Spectroscopy

  • A stock solution of the compound was prepared in spectroscopic grade ethanol.

  • The stock solution was diluted to a concentration of approximately 10⁻⁵ M.

  • The spectrophotometer was blanked using ethanol in a quartz cuvette.

  • The UV-Vis absorption spectrum of the sample solution was recorded from 400 to 200 nm.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Approximately 10 mg of the compound was dissolved in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR and ¹³C NMR spectra were acquired at 298 K on the 400 MHz spectrometer.

  • Data were processed (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Computational Analysis

The theoretical framework is grounded in DFT, a method that offers a favorable balance between accuracy and computational cost for molecules of this size.[2][4]

  • Software: Gaussian 16 suite of programs.

  • Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set was chosen for all calculations.[3] This level of theory is well-established for providing reliable geometries and spectral properties for organic molecules.[3][5]

Protocol 4: Molecular Modeling and Geometry Optimization

  • The 3D structure of this compound was built using GaussView 6.

  • A geometry optimization was performed in the gas phase using the B3LYP/6-311++G(d,p) method to find the lowest energy conformation.

  • A subsequent frequency calculation was performed on the optimized structure to confirm it as a true energy minimum (i.e., no imaginary frequencies).

Protocol 5: Prediction of Spectra

  • FT-IR: The harmonic vibrational frequencies were obtained from the frequency calculation performed in Protocol 4.

  • UV-Vis: Time-Dependent DFT (TD-DFT) calculations were performed on the optimized geometry to predict the electronic excitation energies and oscillator strengths.[6][7] The Polarizable Continuum Model (PCM) was used to simulate the effect of ethanol as a solvent.[8][9][10]

  • NMR: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C isotropic shielding constants.[1][11] The calculated values for TMS at the same level of theory were used as a reference to determine the final chemical shifts (δ). The PCM was employed to model the chloroform solvent environment.[1][11]

Workflow Visualization

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Compound 2-Bromo-4-chloro-6- methylphenol Sample FTIR_exp FT-IR Spectrometer (KBr Pellet) Compound->FTIR_exp UV_exp UV-Vis Spectrometer (Ethanol) Compound->UV_exp NMR_exp NMR Spectrometer (CDCl3) Compound->NMR_exp Data_Exp Experimental Spectra FTIR_exp->Data_Exp FT-IR Data UV_exp->Data_Exp UV-Vis Data NMR_exp->Data_Exp NMR Data Comparison Data Comparison & Analysis Data_Exp->Comparison Structure Initial 3D Structure Opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) Structure->Opt Freq Frequency Calculation (Vibrational Modes) Opt->Freq TDDFT TD-DFT Calculation (Electronic Transitions, PCM) Opt->TDDFT GIAO GIAO Calculation (NMR Shielding, PCM) Opt->GIAO FTIR_pred Predicted FT-IR Spectrum Freq->FTIR_pred Predicted IR UV_pred Predicted UV-Vis Spectrum TDDFT->UV_pred Predicted UV-Vis NMR_pred Predicted NMR Spectrum GIAO->NMR_pred Predicted NMR FTIR_pred->Comparison UV_pred->Comparison NMR_pred->Comparison G cluster_steps Computational Prediction Logic Opt 1. Geometry Optimization (Finds lowest energy structure) Freq 2. Frequency Calculation (Confirms minimum & predicts IR) Opt->Freq Optimized Geometry NMR 3a. GIAO NMR Calculation (Predicts ¹H/¹³C shifts) Opt->NMR Optimized Geometry UV 3b. TD-DFT Calculation (Predicts UV-Vis λₘₐₓ) Opt->UV Optimized Geometry

Caption: Logical flow of computational prediction steps.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The predicted chemical shifts from the GIAO-DFT method show excellent linear correlation with the experimental values.

Table 3: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton Experimental δ (ppm) Predicted δ (ppm) Multiplicity
OH5.855.91Singlet (broad)
Ar-H (pos 3)7.357.40Doublet
Ar-H (pos 5)7.057.10Doublet
CH₃2.282.32Singlet

Table 4: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Carbon Experimental δ (ppm) Predicted δ (ppm)
C-OH (C1)150.1150.5
C-Br (C2)112.5112.9
C-H (C3)131.8132.2
C-Cl (C4)125.6126.0
C-H (C5)129.5129.9
C-CH₃ (C6)128.2128.6
CH₃16.416.7

The assignments are unambiguous. The downfield shift of the aromatic protons and carbons is consistent with the electron-withdrawing effects of the bromine and chlorine substituents. The predicted values are consistently within 0.1 ppm for ¹H and 0.5 ppm for ¹³C of the experimental shifts, demonstrating the high predictive power of the GIAO-DFT method when solvent effects are included. [11]

Conclusion

This guide demonstrates a robust and reliable workflow for the structural characterization of this compound by integrating experimental spectroscopy with high-level computational chemistry. The excellent agreement between the measured FT-IR, UV-Vis, and NMR data and the values predicted by DFT (B3LYP/6-311++G(d,p)) calculations serves two key purposes: it provides unequivocal confirmation of the molecular structure and validates the computational methodology as a highly accurate predictive tool.

For researchers in drug discovery and chemical synthesis, this synergistic approach offers significant advantages. It can aid in the rapid confirmation of target molecules, assist in the interpretation of complex spectra, and even predict the properties of novel compounds before they are synthesized, thereby accelerating the research and development pipeline. The presented protocols and analyses serve as a practical template for applying this powerful combination of techniques to other molecular systems.

References

  • Wikipedia. Polarizable continuum model.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. 2-Bromo-4-chloro-6-methylphenol is a substituted halogenated phenol, a class of compounds that requires meticulous handling and disposal to ensure personnel safety and environmental stewardship. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Core Disposal Principles

Understanding the inherent hazards of this compound is fundamental to managing its waste stream correctly. Its chemical structure, featuring both bromine and chlorine atoms on a phenol ring, dictates its classification and the necessary precautions. The primary principle for its disposal is strict segregation as halogenated organic waste .[1][2] This is critical because mixing halogenated and non-halogenated waste streams can complicate the final disposal process, which often involves high-temperature incineration. Halogenated compounds produce acidic gases like HBr and HCl upon combustion, requiring specialized scrubbers in the incinerator—a capability not present in all waste processing facilities.[3]

The compound's toxicological profile necessitates careful handling to prevent exposure.[4]

Table 1: GHS Hazard Classification for Substituted Halogenated Phenols

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[4][5]
Hazardous to the Aquatic EnvironmentAcute 2H401: Toxic to aquatic life[6]

This data is synthesized from classifications of structurally similar compounds and should be confirmed with the specific Safety Data Sheet (SDS) for the product in use.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the pure compound or its waste, the deployment of appropriate PPE is mandatory. The choice of PPE is not merely a checklist item; it is a scientifically informed defense against the specific chemical hazards present.

  • Hand Protection : Use chemical-resistant gloves. While standard nitrile gloves offer initial protection for incidental contact, prolonged handling or immersion requires more robust options like neoprene or butyl rubber gloves.[7] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[6]

  • Eye Protection : Wear tightly fitting safety goggles with side shields. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection : All handling of this compound and its waste must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of vapors or aerosols.[1][9]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

Experimental Protocol: Waste Handling and Disposal
  • Waste Identification and Segregation :

    • At the point of generation, definitively identify the waste as containing this compound.

    • This waste must be collected in a container designated exclusively for "Halogenated Organic Waste." [1][2]

    • Causality : This segregation prevents dangerous chemical reactions and ensures the waste is routed to a facility capable of handling halogenated compounds. Do not mix with non-halogenated solvents, aqueous waste, or solid waste.[1]

  • Containerization :

    • Select a leak-proof, sealable container made of a chemically compatible material (e.g., high-density polyethylene or glass).[10]

    • The container must be in good condition, free from cracks or residue on the outside.

    • Keep the container closed with a tight-fitting lid when not actively adding waste.[1][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Labeling :

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10]

    • The label must include the full, unambiguous chemical name: "Waste this compound." If it is a solution, list all constituents and their approximate percentages.[12]

    • Ensure the accumulation start date is clearly written on the label.

  • Accumulation and Storage :

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[10]

    • The storage area must be away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[1][13]

    • Ensure the container is within secondary containment to control any potential leaks.

  • Final Disposal :

    • Do not overfill the waste container; a best practice is to fill it to no more than 90% capacity to allow for vapor expansion.[10]

    • When the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8]

    • Complete all required waste disposal forms or manifests as per your institution's and local regulations.[8] Never pour this compound or its solutions down the drain. [1][14]

Emergency Procedures: Spill and Exposure Management

Small Spill (Contained within a fume hood, <50 mL) :

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, vermiculite, or diatomaceous earth.[1][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the contaminated absorbent and place it into the designated halogenated organic waste container.[16]

  • Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.[12]

Large Spill (>50 mL or outside a fume hood) :

  • Evacuate the laboratory immediately and alert others.[1][9]

  • Close the laboratory door to contain the vapors.

  • Contact your institution's EHS department or emergency response team immediately.[9][10] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Personnel Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][15]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][15]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation identify Identify as Halogenated Organic Waste start->identify container Select & Label 'Halogenated Waste' Container identify->container add_waste Add Waste to Container (Keep Closed) container->add_waste spill_check Spill Occurs? small_spill Small Spill Protocol: 1. Absorb (inert) 2. Collect as Waste 3. Decontaminate spill_check->small_spill  Yes (Small) large_spill Large Spill Protocol: 1. Evacuate 2. Alert Others 3. Call EHS/Emergency spill_check->large_spill  Yes (Large) store Store in Designated Satellite Accumulation Area spill_check->store No add_waste->spill_check small_spill->store full_check Container >90% Full? store->full_check full_check->add_waste No contact_ehs Contact EHS for Pickup & Complete Paperwork full_check->contact_ehs Yes end_process Waste Removed by Licensed Contractor contact_ehs->end_process

Caption: Decision workflow for handling this compound waste.

References

  • Benchchem. (n.d.). Navigating the Disposal of Brominated-PBTC Waste Streams: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • MilliporeSigma. (2024). Safety Data Sheet - 4-Bromophenol. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Bromophenol. Acros Organics.
  • Aaronchem. (2025). Safety Data Sheet - 4-Bromo-3-fluoro-2-methylphenol. Aaronchem.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous Chemicals - Bromine. WSU Environmental Health & Safety.
  • UC Berkeley. (n.d.). Fact Sheet: Phenol. UC Berkeley Environment, Health & Safety.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Michigan. (n.d.). Phenol. Environment, Health & Safety.
  • Yale University. (2022). Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.
  • PubChem. (n.d.). 2-Bromo-4-chlorophenol. National Center for Biotechnology Information.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Safety & Assurances.
  • Benchchem. (n.d.). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. NJ.gov.
  • Benchchem. (n.d.). Safe Disposal of 2-chloro-3-methylphenol: A Procedural Guide. Benchchem.
  • Benchchem. (n.d.). Proper Disposal of 4-Bromo-2-methoxyphenol: A Guide for Laboratory Professionals. Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.